molecular formula C16H26N2O4 B107663 Cetamolol CAS No. 34919-98-7

Cetamolol

Cat. No.: B107663
CAS No.: 34919-98-7
M. Wt: 310.39 g/mol
InChI Key: UWCBNAVPISMFJZ-UHFFFAOYSA-N
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Description

Cetamolol is a potent beta-adrenoceptor blocking agent recognized for its cardioselectivity, meaning it exhibits a higher affinity for the β1-adrenergic receptors predominantly located in the heart compared to the β2-subtype . This selective pharmacological profile makes it a valuable tool for researchers investigating the isolated effects of β1-receptor blockade in experimental models. The compound also possesses intrinsic sympathomimetic activity (ISA), demonstrated by its ability to produce a partial agonist effect, such as a positive chronotropic effect in isolated atria from reserpinized rats, which can be antagonized by propranolol . A key characteristic of this compound is its lack of membrane-stabilizing activity, even at high doses, which distinguishes it from some other beta-blockers like propranolol . This combination of properties—cardioselectivity, ISA, and absence of membrane stabilization—positions this compound as a distinct compound for studying adrenergic signaling in the cardiovascular system, exploring mechanisms of arrhythmia, and investigating the functional outcomes of partial receptor activation in a research setting . Its main research applications are in the fields of cardiac physiology and pharmacology, where it is used to elucidate the role of beta-adrenergic receptors in heart rate regulation, cardiac contractility, and the management of conditions modeled in preclinical studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-16(2,3)18-9-12(19)10-21-13-7-5-6-8-14(13)22-11-15(20)17-4/h5-8,12,18-19H,9-11H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCBNAVPISMFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC(=O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77590-95-5 (hydrochloride)
Record name Cetamolol [INN]
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DSSTOX Substance ID

DTXSID20865739
Record name Cetamolol
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Molecular Weight

310.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34919-98-7
Record name Cetamolol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetamolol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetamolol
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Record name CETAMOLOL
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cetamolol in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetamolol is a cardioselective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). This dual mechanism of action confers a unique pharmacological profile, combining competitive blockade of excessive catecholamine stimulation with a baseline level of receptor stimulation. This guide provides a detailed examination of this compound's mechanism of action in cardiac tissue, from receptor binding and downstream signaling to its effects on cardiac electrophysiology and contractility. Quantitative data, detailed experimental methodologies, and visual representations of key pathways are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

β-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases.[1] They primarily act by competitively inhibiting the effects of endogenous catecholamines, epinephrine (B1671497) and norepinephrine, at β-adrenergic receptors.[2] this compound is distinguished by its cardioselectivity, primarily targeting β1-adrenergic receptors, which are the predominant subtype in cardiac tissue, and its possession of intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist.[3][4][5] This partial agonism results in a low level of receptor activation, which can be advantageous in certain clinical scenarios by preventing excessive bradycardia.

Receptor Binding and Affinity

This compound's primary molecular target is the β1-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of cardiomyocytes.

Quantitative Data: Receptor Antagonist Potency

The antagonist potency of this compound has been determined in functional assays, yielding pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

CompoundTissue/ReceptorAgonistpA2 ValueReference
This compound Guinea Pig Atria (β1)Isoproterenol8.05
This compound Guinea Pig Trachea (β2)Isoproterenol7.67
PropranololGuinea Pig Atria (β1)Isoproterenol8.44

Note: While a direct Ki value for this compound from radioligand binding assays was not found in the reviewed literature, the pA2 value provides a measure of its antagonist potency. For a competitive antagonist, the pA2 is theoretically equal to the pKi.

The difference in pA2 values between the guinea pig atria (rich in β1 receptors) and the guinea pig trachea (rich in β2 receptors) confirms this compound's moderate cardioselectivity.

Downstream Signaling Pathway

The interaction of this compound with the β1-adrenergic receptor initiates a cascade of intracellular signaling events. Due to its dual nature as a competitive antagonist and partial agonist, its effect on this pathway is context-dependent.

G-Protein Coupling and Adenylyl Cyclase Activity

β1-adrenergic receptors are coupled to the stimulatory G-protein, Gs. As a partial agonist, this compound can induce a modest stimulation of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). This effect is significantly less than that produced by a full agonist like isoproterenol.

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Activation

The partial agonism of this compound leads to a submaximal increase in intracellular cAMP levels compared to full agonists. cAMP is a critical second messenger in cardiomyocytes that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several key proteins involved in cardiac function.

cluster_extracellular Extracellular cluster_membrane Sarcolemma cluster_intracellular Intracellular This compound This compound B1-AR β1-Adrenergic Receptor This compound->B1-AR Partially Activates & Competitively Inhibits Catecholamines Catecholamines Catecholamines->B1-AR Strongly Activates Gs Gs Protein B1-AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Figure 1: this compound interaction with the β1-adrenergic receptor signaling pathway.

Effects on Cardiac Electrophysiology

The modulation of the cAMP-PKA signaling pathway by this compound has downstream consequences on cardiac ion channels and, consequently, the cardiac action potential.

Modulation of Ion Channels

PKA phosphorylates and modulates the activity of several key cardiac ion channels:

  • L-type Calcium Channels (ICa,L): Phosphorylation of L-type calcium channels by PKA increases their open probability, leading to an enhanced influx of Ca2+ during the plateau phase of the action potential. As a partial agonist, this compound would be expected to have a modest stimulatory effect on ICa,L in the absence of catecholamines, while antagonizing the much larger effect of full agonists. Specific IC50 values for this compound's direct effect on ICa,L are not available in the literature.

  • Delayed Rectifier Potassium Channels (IK): PKA also phosphorylates components of the delayed rectifier potassium currents, IKr (rapid) and IKs (slow), which are crucial for action potential repolarization. The net effect of β-adrenergic stimulation on these currents can be complex, but generally contributes to shortening the action potential duration to accommodate faster heart rates. This compound's partial agonism would result in a blunted effect on these currents compared to a full agonist.

Effect on Cardiac Action Potential

The integrated effect of this compound on cardiac ion channels influences the shape and duration of the cardiac action potential. In the presence of high sympathetic tone, the antagonist properties of this compound would dominate, leading to a prolongation of the action potential duration (APD) and a decrease in heart rate compared to the stimulated state. Conversely, in a resting state with low sympathetic tone, the ISA of this compound may lead to a slight shortening of the APD and a modest increase in heart rate compared to a beta-blocker without ISA.

Effects on Cardiac Contractility

The primary determinant of cardiac contractility (inotropy) is the intracellular calcium concentration. By modulating ICa,L and calcium handling by the sarcoplasmic reticulum via PKA-dependent phosphorylation of phospholamban, this compound influences myocardial contractility.

  • Antagonist Effect: In the presence of catecholamines, this compound competitively blocks the β1-adrenergic receptors, thereby reducing the sympathetically-driven increase in contractility. This is the primary mechanism by which it is beneficial in conditions like angina.

  • Partial Agonist Effect (ISA): At rest, the partial agonist properties of this compound can lead to a mild increase in cardiac contractility compared to a beta-blocker without ISA. This is reflected in the observation that this compound has negligible negative inotropic activity at concentrations up to 10-4 M. In anesthetized dogs, an initial increase in the force of cardiac contraction was observed, attributed to its ISA, followed by a dose-dependent decline at higher doses.

PKA Protein Kinase A L_type_Ca_Channel L-type Ca2+ Channel PKA->L_type_Ca_Channel Phosphorylates (Increases Activity) PLB Phospholamban PKA->PLB Phosphorylates (Inhibits Inhibition of SERCA) Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx SR Sarcoplasmic Reticulum PLB->SR Ca_uptake SR Ca2+ Uptake SR->Ca_uptake Increases Contractility Myocardial Contractility Ca_influx->Contractility Increases Ca_uptake->Contractility Modulates

Figure 2: Downstream effects of PKA activation on cardiac contractility.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of drugs like this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Start Start Prepare_Membranes Prepare Cardiac Membrane Homogenate Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand (e.g., [3H]-CGP 12177) and varying concentrations of This compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Analyze Data to Determine IC50 and Ki Quantify->Analyze End End Analyze->End

Figure 3: Experimental workflow for a competitive radioligand binding assay.
  • Membrane Preparation: Isolate cardiac tissue and homogenize in a cold buffer. Centrifuge the homogenate to pellet the membranes containing the β-adrenergic receptors. Resuspend the pellet in an appropriate assay buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled β-adrenergic receptor antagonist (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) and a range of concentrations of the unlabeled competitor drug (this compound).

  • Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor drug. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the drug that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

  • Membrane Preparation: Prepare cardiac membranes as described for the radioligand binding assay.

  • Reaction Mixture: Prepare a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and Mg2+.

  • Incubation: Incubate the cardiac membranes with the reaction mixture in the presence of varying concentrations of the test compound (this compound). Include control groups with a full agonist (e.g., isoproterenol) and a baseline (no drug).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by boiling).

  • cAMP Quantification: Measure the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the amount of cAMP produced against the drug concentration to generate a dose-response curve and determine the EC50 and the maximal effect (Emax) relative to the full agonist.

Patch-Clamp Electrophysiology (Whole-Cell Configuration)

This technique is used to measure the effect of a compound on specific ion currents in isolated cardiomyocytes.

Start Start Isolate_Myocytes Isolate Single Ventricular Myocytes Start->Isolate_Myocytes Form_Seal Form a High-Resistance (Gigaohm) Seal between Patch Pipette and Cell Isolate_Myocytes->Form_Seal Rupture_Patch Rupture the Membrane Patch to Achieve Whole-Cell Configuration Form_Seal->Rupture_Patch Record_Baseline Record Baseline Ion Currents (e.g., ICa,L, IK) using a Voltage-Clamp Protocol Rupture_Patch->Record_Baseline Apply_Drug Apply this compound via Perfusion System Record_Baseline->Apply_Drug Record_Drug_Effect Record Ion Currents in the Presence of this compound Apply_Drug->Record_Drug_Effect Analyze Analyze Changes in Current Amplitude and Kinetics Record_Drug_Effect->Analyze End End Analyze->End

Figure 4: Experimental workflow for whole-cell patch-clamp electrophysiology.
  • Cell Isolation: Isolate single ventricular myocytes from cardiac tissue by enzymatic digestion.

  • Patch Pipette and Solutions: Use a glass micropipette filled with an intracellular solution and approach a single myocyte bathed in an extracellular solution.

  • Whole-Cell Configuration: Form a high-resistance seal between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch, allowing electrical access to the entire cell.

  • Voltage Clamp: Clamp the membrane potential at a holding potential and apply specific voltage protocols to elicit and isolate the ion current of interest (e.g., a step depolarization to measure ICa,L).

  • Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

  • Data Acquisition and Analysis: Record the changes in the amplitude and kinetics of the ion current in the presence of the drug. Generate concentration-response curves to determine the IC50 for channel block.

Conclusion

This compound's mechanism of action in cardiac tissue is a nuanced interplay of competitive antagonism and partial agonism at the β1-adrenergic receptor. Its cardioselectivity focuses its action on the heart, while its intrinsic sympathomimetic activity provides a baseline level of stimulation, differentiating it from many other beta-blockers. This guide has provided a detailed overview of its molecular interactions, downstream signaling effects, and functional consequences on cardiac electrophysiology and contractility, supported by available quantitative data and established experimental methodologies. Further research to quantify the specific binding affinity (Ki), adenylyl cyclase activation (EC50), and direct effects on individual cardiac ion channels for this compound will provide an even more complete understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Cardiovascular Effects of Cetamolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cardiovascular effects of cetamolol, a cardioselective β-adrenoceptor blocker with partial agonistic activity. The information is compiled from various in vitro and in vivo studies to support research and development in the cardiovascular field.

Core Pharmacological Profile

This compound is a β-adrenoceptor antagonist characterized by its relative selectivity for β1-adrenoceptors, intrinsic sympathomimetic activity (ISA), and lack of membrane-stabilizing activity.[1][2] Its cardiovascular effects are a composite of these properties, leading to a distinct hemodynamic profile compared to other β-blockers.

Quantitative Cardiovascular Effects

The following tables summarize the key quantitative effects of this compound on various cardiovascular parameters as observed in different experimental models.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterSpecies/TissueValueComparatorReference
pA2 (β1)Guinea Pig Atria8.05Propranolol (8.44)[3]
pA2 (β2)Guinea Pig Trachea7.67-[3]
Intrinsic ActivityReserpinized Rat Atria~75% of practolol's positive chronotropic effectPractolol[3]
Table 2: Hemodynamic Effects in Anesthetized Animals
ParameterSpeciesDoseEffectComparator(s)Reference
Heart RateAnesthetized Dog (Closed-Chest)Dose-relatedDecreasePindolol also decreased HR
Force of Cardiac ContractionAnesthetized Dog (Closed-Chest)Dose-relatedDecreasePindolol also decreased force
Blood PressureAnesthetized Dog (Closed-Chest)Not dose-dependentSmall decreasePindolol showed similar effects
Heart RateAnesthetized Dog (Open-Chest)-IncreasePindolol caused a greater increase
Force of Cardiac ContractionAnesthetized Dog (Open-Chest)3-15 mg/kgInitial increase followed by a dose-related decline-
Table 3: Cardiovascular Effects in Conscious Animals
ParameterSpeciesAdministrationKey FindingsReference
General β-blocking effectsConscious Dog and MonkeyOralPredominated over partial agonistic activity. Peak effect at 1-2 hours, lasting for the 5-hour test period.

Signaling Pathways

The cardiovascular effects of this compound are primarily mediated through its interaction with β1-adrenergic receptors in cardiac myocytes. The downstream signaling cascade involves G-protein coupling and modulation of intracellular second messengers.

β1-Adrenergic Receptor Signaling Pathway

This compound, as a partial agonist, modulates the canonical β1-adrenergic signaling pathway. In the absence of high catecholamine levels, its intrinsic sympathomimetic activity can lead to a low level of receptor activation. In the presence of potent agonists like norepinephrine, it acts as a competitive antagonist.

beta1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αs subunit activates camp cAMP ac->camp Converts ATP to This compound This compound (Partial Agonist) This compound->beta1_receptor Modulates (Activates/Blocks) norepi Norepinephrine (Agonist) norepi->beta1_receptor Activates pka Protein Kinase A (PKA) camp->pka Activates phospholamban Phospholamban (PLN) pka->phospholamban Phosphorylates troponin_i Troponin I (TnI) pka->troponin_i Phosphorylates ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates relaxation Increased Lusitropy phospholamban->relaxation Enhances SR Ca2+ uptake contractility Increased Contractility troponin_i->contractility Modulates Ca2+ sensitivity ca_channel->contractility Ca2+ influx heart_rate Increased Heart Rate in_vitro_workflow start Start reserpine Reserpine Treatment of Rat start->reserpine euthanasia Euthanasia and Heart Excision reserpine->euthanasia dissection Dissection of Right Atria euthanasia->dissection mounting Mounting in Organ Bath dissection->mounting equilibration Equilibration (60 min) mounting->equilibration crc Cumulative Concentration- Response Curve for this compound equilibration->crc recording Record Chronotropic Effect crc->recording comparison Compare to Practolol recording->comparison antagonism Antagonism with Propranolol comparison->antagonism end End antagonism->end

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Cetamolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetamolol is a second-generation beta-adrenergic receptor antagonist with a distinctive pharmacological profile.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the molecular mechanisms underlying its therapeutic effects. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, alongside a visual representation of its signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of cardiovascular drugs.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide, is a synthetic aryloxypropanolamine derivative.[2][3] Its structure features a phenoxy ring linked to a propanolamine (B44665) side chain, which is characteristic of many beta-blockers, and an N-methylacetamide group at the ortho position of the phenoxy ring.[4][5] this compound is a racemic mixture.

The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.

PropertyValueReference
IUPAC Name 2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide
Molecular Formula C16H26N2O4
Molecular Weight 310.39 g/mol
Melting Point 96-97 °C
XLogP3 1.4
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 9
This compound Hydrochloride Molecular Formula C16H27ClN2O4
This compound Hydrochloride Molecular Weight 346.85 g/mol

Pharmacological Properties

This compound is a cardioselective β1-adrenergic receptor antagonist. This selectivity for β1 receptors, which are predominantly located in the heart, over β2 receptors in the bronchi and peripheral blood vessels, results in a lower propensity for bronchoconstriction and peripheral vasoconstriction compared to non-selective beta-blockers.

A key feature of this compound is its intrinsic sympathomimetic activity (ISA), meaning it can partially stimulate beta-adrenergic receptors. This partial agonism can be beneficial in certain clinical scenarios, as it may prevent excessive bradycardia or cardiac depression at rest.

Synthesis of this compound

The synthesis of this compound, like other aryloxypropanolamine beta-blockers, generally involves the reaction of a substituted phenol (B47542) with an epoxide, followed by the addition of an amine.

Experimental Protocol: General Synthesis of Aryloxypropanolamines
  • Step 1: Formation of the Glycidyl (B131873) Ether. A substituted phenol is reacted with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide, to form the corresponding glycidyl ether. The reaction is typically carried out in a suitable solvent and may require heating.

  • Step 2: Ring Opening of the Epoxide. The glycidyl ether is then reacted with an appropriate amine, in the case of this compound, tert-butylamine. This reaction opens the epoxide ring and introduces the amino group, yielding the final aryloxypropanolamine product. The reaction is often performed in a protic solvent like methanol (B129727) or ethanol.

  • Purification. The final product is purified using standard techniques such as crystallization or chromatography.

Pharmacological Assays

Beta-Adrenergic Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of this compound for beta-adrenergic receptors.

  • Membrane Preparation: Membranes expressing β1- and β2-adrenergic receptors are prepared from a suitable tissue source (e.g., heart for β1, lung for β2) or from cell lines engineered to express the receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand, such as [3H]-dihydroalprenolol ([3H]-DHA), and varying concentrations of unlabeled this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of this compound for each receptor subtype, which is a measure of its binding affinity.

Assessment of Intrinsic Sympathomimetic Activity (ISA)

The ISA of this compound can be evaluated in isolated tissue preparations, such as the rat atrium.

  • Tissue Preparation: The atria are dissected from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Measurement of Atrial Rate: The spontaneous beating rate of the atria is recorded.

  • Drug Addition: Increasing concentrations of this compound are added to the organ bath, and the change in atrial rate is measured. An increase in the beating rate in the absence of an agonist indicates ISA.

  • Data Analysis: The magnitude of the chronotropic effect is quantified and compared to that of a full agonist to determine the extent of partial agonism.

Signaling Pathway

This compound exerts its effects by blocking the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to β1-adrenergic receptors. This antagonism inhibits the downstream signaling cascade that is normally initiated by agonist binding.

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response, such as an increase in heart rate and contractility. By blocking the initial step in this cascade, this compound prevents these downstream effects.

Cetamolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Norepinephrine, Epinephrine) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Binds to This compound This compound This compound->Beta1_AR Blocks Gs_protein Gs Protein (inactive) Beta1_AR->Gs_protein Activates Gs_protein_active Gs Protein (active) AC Adenylyl Cyclase (inactive) Gs_protein_active->AC Activates AC_active Adenylyl Cyclase (active) ATP ATP AC_active->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA_active->Cellular_Response Phosphorylates targets leading to Cardioselectivity_Workflow start Start tissue_prep Prepare Isolated Tissues: - Guinea Pig Atria (β1-rich) - Guinea Pig Trachea (β2-rich) start->tissue_prep mount_tissue Mount Tissues in Organ Baths tissue_prep->mount_tissue agonist_crc Generate Cumulative Concentration-Response Curve (CRC) to Isoproterenol (agonist) mount_tissue->agonist_crc add_this compound Incubate with this compound (antagonist) agonist_crc->add_this compound agonist_crc_antagonist Generate second Isoproterenol CRC in the presence of this compound add_this compound->agonist_crc_antagonist calculate_pa2 Calculate pA2 values for each tissue agonist_crc_antagonist->calculate_pa2 compare_pa2 Compare pA2 values calculate_pa2->compare_pa2 conclusion Conclusion: If pA2 (atria) > pA2 (trachea), This compound is β1-selective compare_pa2->conclusion

References

The Core of Cardioselectivity: An In-depth Technical Guide to Cetamolol's β1-Adrenergic Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol is a second-generation β-adrenergic receptor antagonist characterized by its moderate β1-selectivity and intrinsic sympathomimetic activity (ISA).[1] This cardioselectivity is a clinically significant attribute, as it allows for targeted blockade of β1-adrenergic receptors, which are predominantly located in the heart, while minimizing effects on β2-adrenergic receptors in the bronchioles and peripheral vasculature. This targeted action reduces the risk of bronchoconstriction and peripheral vasoconstriction, common side effects associated with non-selective β-blockers. This technical guide provides a comprehensive explanation of the experimental basis for this compound's β1-adrenergic selectivity, detailing the methodologies used to quantify its receptor affinity and presenting the core data that substantiates its classification as a cardioselective agent.

Data Presentation: Quantifying this compound's Selectivity

The β1-selectivity of this compound is primarily determined through functional bioassays that measure its antagonistic activity at tissues rich in β1 and β2 receptors, respectively. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key metric. A higher pA2 value indicates a greater affinity of the antagonist for the receptor.

In vitro studies on isolated guinea pig tissues are a classical and reliable method for determining β-blocker selectivity. Guinea pig atria are predominantly populated with β1-adrenergic receptors, and their stimulation by a β-agonist like isoproterenol (B85558) leads to an increased heart rate (chronotropic effect). Conversely, guinea pig trachea has a high density of β2-adrenergic receptors, and their activation by an agonist results in smooth muscle relaxation. By quantifying the concentration of this compound required to inhibit these respective responses, its selectivity can be determined.

DrugTissue (Primary Receptor)pA2 Valueβ1/β2 Selectivity Ratio
This compound Guinea Pig Atria (β1)8.05[2]\multirow{2}{}{2.4}
Guinea Pig Trachea (β2)7.67[2]
Propranolol (Non-selective) Guinea Pig Atria (β1)8.44[2]\multirow{2}{}{~1}
Guinea Pig Trachea (β2)~8.4

Note: The β1/β2 selectivity ratio is calculated from the antilog of the difference between the pA2 values (antilog(pA2 β1 - pA2 β2)). A ratio greater than 1 indicates β1-selectivity.

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for β1 and β2-adrenergic receptors through competitive radioligand binding.

Materials:

  • Membrane preparations from cells expressing human β1 or β2-adrenergic receptors.

  • Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).[3]

  • Non-specific binding control: Propranolol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compound (this compound) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Bioassay: Schild Analysis on Isolated Guinea Pig Tissues

This protocol details the method for determining the pA2 value of an antagonist, providing a functional measure of its affinity and selectivity.

Objective: To determine the pA2 values of this compound at β1-adrenergic receptors in isolated guinea pig atria and β2-adrenergic receptors in isolated guinea pig trachea.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350g).

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Isoproterenol (agonist).

  • This compound (antagonist).

  • Organ baths with isometric force transducers.

  • Data acquisition system.

Procedure for Isolated Guinea Pig Atria (β1-selectivity):

  • Tissue Preparation: Euthanize a guinea pig and excise the heart. Dissect the atria and mount them in an organ bath containing Krebs-Henseleit solution at 37°C. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g.

  • Cumulative Concentration-Response Curve (CCRC) for Agonist: Generate a CCRC for isoproterenol by adding increasing concentrations to the organ bath and recording the increase in the rate of atrial contraction.

  • Antagonist Incubation: Wash the tissue and allow it to return to its baseline rate. Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).

  • Second CCRC: In the presence of this compound, generate a second CCRC for isoproterenol.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least three different concentrations of this compound.

  • Schild Plot Analysis:

    • Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

    • The x-intercept of the resulting linear regression is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

Procedure for Isolated Guinea Pig Trachea (β2-selectivity):

  • Tissue Preparation: Euthanize a guinea pig and excise the trachea. Cut the trachea into rings and suspend them in an organ bath containing Krebs-Henseleit solution at 37°C. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g.

  • Induce Contraction: Contract the tracheal rings with a submaximal concentration of a spasmogen like histamine (B1213489) or carbachol.

  • Cumulative Concentration-Response Curve (CCRC) for Agonist: Generate a CCRC for the relaxant effect of isoproterenol by adding increasing concentrations to the organ bath and recording the decrease in tension.

  • Antagonist Incubation: Wash the tissue and allow it to return to its contracted state. Add a known concentration of this compound to the organ bath and incubate.

  • Second CCRC: In the presence of this compound, generate a second CCRC for isoproterenol.

  • Repeat and Analyze: Repeat with different concentrations of this compound and perform a Schild plot analysis as described for the atria to determine the pA2 value for the β2-receptors.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_receptor β1-Adrenergic Receptor Activation cluster_cellular_response Cellular Response in Cardiomyocytes Ligand Norepinephrine/ Epinephrine Receptor β1-Adrenergic Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Cellular Proteins PKA->Phosphorylation Leads to Calcium ↑ Intracellular Ca²⁺ Phosphorylation->Calcium Results in Contraction ↑ Heart Rate & Contractility Calcium->Contraction G cluster_radioligand Radioligand Binding Assay Workflow Start Start Prepare Prepare Receptor Membranes Start->Prepare Incubate Incubate Membranes with Radioligand & Competitor Prepare->Incubate Filter Separate Bound/ Free Ligand Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Analyze Data (IC50 → Ki) Count->Analyze End End Analyze->End G cluster_schild Schild Analysis Workflow for Functional Bioassay Start Start Prepare_Tissue Prepare Isolated Tissue (Atria/Trachea) Start->Prepare_Tissue Agonist_CCRC Generate Agonist CCRC (Control) Prepare_Tissue->Agonist_CCRC Incubate_Antagonist Incubate with Antagonist Agonist_CCRC->Incubate_Antagonist Second_CCRC Generate Agonist CCRC (in presence of Antagonist) Incubate_Antagonist->Second_CCRC Repeat Repeat for Multiple Antagonist Concentrations Second_CCRC->Repeat Repeat->Incubate_Antagonist Yes Plot Construct Schild Plot Repeat->Plot No Determine_pA2 Determine pA2 Value Plot->Determine_pA2 End End Determine_pA2->End

References

An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Cetamolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol is a beta-adrenergic antagonist characterized by its cardioselectivity (β1-adrenoceptor preference) and, most notably for the purposes of this guide, its moderate intrinsic sympathomimetic activity (ISA) or partial agonist activity.[1][2] This document provides a comprehensive overview of the experimental evaluation of this compound's ISA, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Concept: Intrinsic Sympathomimetic Activity (ISA)

Intrinsic sympathomimetic activity refers to the capacity of a β-blocker to exert a low-level agonist effect on β-adrenoceptors while simultaneously acting as an antagonist to more potent endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[3][4] This dual action results in a baseline level of receptor stimulation, which can be clinically significant, potentially leading to less pronounced bradycardia and reduced negative inotropic effects at rest compared to β-blockers lacking ISA.[3]

Quantitative Assessment of this compound's Adrenergic Receptor Activity

The following tables summarize the key quantitative parameters defining this compound's interaction with β-adrenoceptors, as determined through various in vitro and in vivo studies.

Parameter Tissue/Preparation Value Reference Compound Value Significance
pA2 (β1) Guinea Pig Atria8.05[5][6]Propranolol8.44[5][6]Indicates potent β1-adrenoceptor antagonism, slightly lower than propranolol.
pA2 (β2) Guinea Pig Trachea7.67[5][6]--Demonstrates cardioselectivity, with lower affinity for β2-receptors compared to β1.
Positive Chronotropic Effect Isolated Right Atria (Reserpinized Rats)~75% of Practolol's effect[5][6]Practolol100%Confirms significant intrinsic sympathomimetic activity.
Negative Inotropic Activity Electrically Stimulated Guinea Pig Left AtriaNegligible up to 10⁻⁴ M[5][6]Propranolol-Shows minimal direct depressant effect on myocardial contractility at therapeutic concentrations.

Experimental Protocols

Assessment of β-Adrenoceptor Antagonism (pA2 Determination)

Objective: To quantify the antagonist potency of this compound at β1 and β2-adrenoceptors.

Methodology:

  • Tissue Preparation:

    • β1-adrenoceptors: Guinea pig atria are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. The spontaneous beating rate (chronotropy) is recorded.[5][6]

    • β2-adrenoceptors: Guinea pig tracheal strips are similarly mounted in an organ bath, and isometric tension is recorded. The trachea is typically pre-contracted with an agent like histamine (B1213489) or carbachol.[5][6]

  • Experimental Procedure:

    • A cumulative concentration-response curve is generated for the full β-agonist, isoproterenol (B85558), to establish a baseline.

    • The tissues are washed and incubated with a fixed concentration of this compound for a predetermined period.

    • A second cumulative concentration-response curve for isoproterenol is generated in the presence of this compound.

    • This process is repeated with several different concentrations of this compound.

  • Data Analysis: The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Evaluation of Intrinsic Sympathomimetic Activity

Objective: To directly measure the partial agonist effects of this compound.

Methodology:

  • Animal Model: Reserpinized rats are used to deplete endogenous catecholamine stores, ensuring that any observed sympathomimetic effects are due to the drug itself and not the release of norepinephrine.[5][6]

  • Tissue Preparation: Isolated right atria are prepared and mounted as described for the pA2 determination.

  • Experimental Procedure:

    • After an equilibration period, this compound is added to the organ bath in a cumulative manner.

    • The change in the spontaneous beating rate of the atria is recorded.

    • The response is compared to that produced by a known partial agonist, such as practolol, and a full agonist, like isoproterenol.

    • To confirm that the observed effect is β-receptor mediated, the experiment can be repeated in the presence of a non-ISA β-blocker like propranolol, which should antagonize the positive chronotropic effect of this compound.[5][6]

In Vivo Hemodynamic Studies

Objective: To assess the cardiovascular effects of this compound in a whole-animal model.

Methodology:

  • Animal Models: Anesthetized dogs and cats, as well as conscious dogs and monkeys, have been utilized.[7]

  • Instrumentation: Animals are instrumented to measure key cardiovascular parameters, including heart rate, blood pressure, and cardiac contractility.

  • Experimental Procedure:

    • Baseline hemodynamic parameters are recorded.

    • This compound is administered, typically intravenously or orally.

    • Cardiovascular parameters are monitored over time to observe the drug's effects.

    • In some protocols, the effects of this compound are assessed during challenges with β-agonists (e.g., isoproterenol) to evaluate its β-blocking activity in the intact animal.

    • The results are often compared to other β-blockers with and without ISA (e.g., pindolol, atenolol, propranolol).[7]

Signaling Pathways and Experimental Workflows

Beta-1 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of an agonist to the β1-adrenoceptor, leading to a physiological response. As a partial agonist, this compound activates this pathway, but to a lesser degree than a full agonist.

G cluster_membrane Cell Membrane Beta1AR β1-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts This compound This compound (Partial Agonist) This compound->Beta1AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Cellular Proteins (e.g., L-type Ca²⁺ channels) PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., ↑ Heart Rate) Phosphorylation->Response Leads to

Caption: β1-Adrenergic receptor signaling cascade activated by this compound.

Experimental Workflow for Assessing ISA in Isolated Atria

This diagram outlines the key steps involved in the experimental protocol to determine the intrinsic sympathomimetic activity of a compound like this compound.

G Start Start Reserpinize Reserpinize Rat (Deplete Catecholamines) Start->Reserpinize IsolateAtria Isolate Right Atrium Reserpinize->IsolateAtria Mount Mount in Organ Bath (Physiological Solution, 37°C) IsolateAtria->Mount Equilibrate Equilibrate & Record Baseline Heart Rate Mount->Equilibrate AddDrug Cumulative Addition of This compound Equilibrate->AddDrug RecordResponse Record Change in Heart Rate AddDrug->RecordResponse Analyze Analyze Data (Compare to controls) RecordResponse->Analyze End End Analyze->End

Caption: Workflow for evaluating ISA in isolated rat atria.

Conclusion

The experimental evidence robustly demonstrates that this compound is a β1-selective adrenoceptor antagonist with a moderate degree of intrinsic sympathomimetic activity. This partial agonist property is evident through its positive chronotropic effects in isolated, catecholamine-depleted cardiac tissue and its distinct hemodynamic profile in vivo compared to β-blockers devoid of ISA.[5][6][7] The methodologies outlined in this guide provide a framework for the continued investigation and characterization of the pharmacological properties of this compound and other related compounds, which is essential for both preclinical and clinical drug development.

References

The Discovery and Developmental History of Cetamolol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetamolol is a cardioselective β₁-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). Developed by Imperial Chemical Industries (ICI) in the 1970s, it was engineered to provide β-blockade while mitigating some of the common side effects associated with non-selective β-antagonists, such as bradycardia and bronchoconstriction. This document provides a comprehensive technical overview of the discovery, synthesis, preclinical pharmacology, and clinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and development workflow.

Discovery and Synthesis

The development of this compound emerged from structure-activity relationship (SAR) studies aimed at creating β-blockers with greater selectivity for the β₁-receptors concentrated in cardiac tissue over the β₂-receptors in the lungs and peripheral vasculature. The synthesis of this compound, identified chemically as 2-[2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide, is detailed in patents filed by Imperial Chemical Industries, including BE 767781 (1971), GB 1458392 (1976), and U.S. Patent 4,059,622 (1977).

The core synthetic strategy involves the reaction of a substituted phenoxy-epoxypropane with tert-butylamine. A representative synthesis pathway is outlined below.

Logical Flow of this compound Synthesis

G A 2-Hydroxyphenoxy-N-methylacetamide D Intermediate: 1-(2-(N-methylcarbamoylmethoxy)phenoxy)-2,3-epoxypropane A->D B Epichlorohydrin B->D C Piperidine (catalyst) C->D F This compound (Final Product) D->F E tert-Butylamine E->F

Caption: Generalized synthetic pathway for this compound.

Preclinical Pharmacology

This compound underwent extensive preclinical evaluation to characterize its pharmacological profile, including its receptor selectivity, intrinsic activity, and effects on various organ systems.

In Vitro Studies

In vitro experiments were crucial for establishing this compound's fundamental properties as a β-blocker.

Table 1: Summary of In Vitro Pharmacological Data for this compound

ParameterTissue/PreparationValueComparatorReference
β₁-Adrenoceptor Antagonism (pA₂) Guinea Pig Atria (Chronotropy)8.05Propranolol (8.44)[1]
β₂-Adrenoceptor Antagonism (pA₂) Guinea Pig Trachea (Relaxation)7.67-[1]
Cardioselectivity Ratio (Antilog pA₂ Trachea) / (Antilog pA₂ Atria)~0.42-[1]
Intrinsic Sympathomimetic Activity (ISA) Reserpinized Rat Right Atria~75% of Practolol's effectPractolol[1]
Negative Inotropic Activity Electrically Stimulated Guinea Pig Left AtriaNegligible up to 10⁻⁴ MPropranolol[1]
  • Determination of pA₂ Values (β₁ and β₂ Antagonism):

    • Tissue Preparation: Guinea pigs were sacrificed, and right atria (for β₁) and tracheal strips (for β₂) were isolated and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • β₁ Assay (Atria): The spontaneously beating right atria were allowed to equilibrate. Cumulative concentration-response curves to the β-agonist isoprenaline were generated, measuring the increase in heart rate. This was repeated in the presence of increasing, fixed concentrations of this compound.

    • β₂ Assay (Trachea): Tracheal strips were contracted with carbachol. Cumulative concentration-response curves to isoprenaline were then generated, measuring the relaxation of the tissue. This was repeated in the presence of increasing, fixed concentrations of this compound.

    • Calculation: The pA₂ value, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, was calculated using a Schild plot analysis.[1]

  • Assessment of Intrinsic Sympathomimetic Activity (ISA):

    • Animal Model: Rats were pre-treated with reserpine (B192253) to deplete endogenous catecholamines.

    • Protocol: Isolated right atria were mounted in organ baths. This compound was added in increasing concentrations, and the positive chronotropic (heart rate increasing) effect was measured and compared to the maximal effect produced by the known partial agonist, practolol. The effect of this compound was shown to be blocked by pre-treatment with propranolol, confirming it was mediated via β-adrenoceptors.[1]

In Vivo Studies

In vivo studies in animal models were performed to assess this compound's effects in a whole-organism context, particularly focusing on its lack of membrane-stabilizing activity (MSA), a property of some older β-blockers associated with local anesthetic and certain antiarrhythmic effects.

Table 2: Summary of In Vivo Preclinical Findings

TestAnimal ModelResult for this compoundConclusionReference
Local Anesthesia Rabbit CorneaNo anesthetic effectLacks MSA[2]
Local Anesthesia Rat Tail Motor NerveNo anesthetic effectLacks MSA[2]
Antiarrhythmic Activity Dog (Coronary Artery Ligation)Ineffective in reversing ventricular arrhythmiasLacks MSA-related antiarrhythmic effect[2]
Antiarrhythmic Activity Dog (Ouabain-Induced Tachycardia)Restored sinus rhythmAntiarrhythmic effect not due to MSA[2]
Cardiac Automaticity Catecholamine-Depleted DogNo reduction in subatrial rhythm rateLacks MSA[2]
Atrioventricular (AV) Conduction Vagotomized/Atropinized DogNo significant increase in AV conduction timeLacks direct depressant effect (MSA)[2]
Cardiac Contractility Anesthetized DogDose-related decline (3-15 mg/kg) after initial ISA-driven increaseBiphasic effect due to ISA and β-blockade[2]
  • Rabbit Cornea Anesthesia Model:

    • Healthy rabbits were gently restrained. One eye served as a control, receiving a saline solution.

    • The test eye received a solution of this compound.

    • The corneal reflex was tested periodically by touching the cornea with a fine, soft filament (e.g., a cotton wisp).

    • The absence of a blink reflex was considered a positive indication of local anesthetic activity. This compound failed to produce this effect.[2]

  • Canine Arrhythmia Models:

    • Coronary Artery Ligation: Anesthetized dogs underwent a thoracotomy. The left anterior descending (LAD) coronary artery was ligated to induce myocardial ischemia, leading to ventricular arrhythmias. This compound was administered intravenously to assess its ability to reverse the arrhythmia.[2]

    • Ouabain-Induced Tachycardia: Anesthetized dogs received an intravenous infusion of ouabain, a cardiac glycoside, until a stable ventricular tachycardia was established. This compound was then administered to determine if it could restore a normal sinus rhythm.[2]

Workflow for Preclinical Assessment of this compound

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment vitro_start Isolated Tissues (Guinea Pig Atria/Trachea) pA2 Determine pA2 (β1 vs β2 Affinity) vitro_start->pA2 isa_test Assess Intrinsic Sympathomimetic Activity vitro_start->isa_test receptor_binding Receptor Binding Assays receptor_binding->pA2 selectivity Calculate Cardioselectivity pA2->selectivity profile Establish Safety & Pharmacodynamic Profile selectivity->profile vivo_start Animal Models (Rabbit, Rat, Dog) msa_test Test for Membrane Stabilizing Activity (MSA) vivo_start->msa_test arrhythmia_model Test in Arrhythmia Models (Ligation, Ouabain) vivo_start->arrhythmia_model hemo_test Assess Hemodynamic Effects (Contractility, AV Conduction) vivo_start->hemo_test msa_test->profile arrhythmia_model->profile hemo_test->profile

Caption: Workflow of preclinical pharmacological evaluation.

Clinical Development

Following promising preclinical results, this compound advanced into clinical trials to evaluate its pharmacokinetics, safety, and efficacy in humans.

Pharmacokinetics and Pharmacodynamics

Studies in healthy volunteers established the relationship between this compound dosage, serum concentration, and the degree of β-blockade. A study involving single oral doses of 10, 25, and 50 mg demonstrated that β₁-adrenoceptor blockade was maximal at 2 hours and remained clinically significant at 24 hours, supporting a once-daily dosing regimen. The degree of blockade was linearly related to the logarithm of the serum this compound concentration.

A subsequent study investigated the pharmacokinetics in hypertensive patients with varying degrees of renal function.

Table 3: Pharmacokinetic Parameters of a Single 30 mg Oral Dose of this compound in Hypertensive Patients by Renal Function

ParameterNormal Function (n=10)Mild Impairment (n=8)Moderate Impairment (n=7)Severe Impairment (n=7)
Cmax (ng/mL) 155 ± 14196 ± 28269 ± 24382 ± 41
Tmax (hr) 2.6 ± 0.33.1 ± 0.43.4 ± 0.44.6 ± 0.5
AUC₀₋₄₈ (ng·hr/mL) 1481 ± 1402392 ± 3324252 ± 4898459 ± 1109
Elimination Half-Life (t½, hr) 7.9 ± 0.510.5 ± 1.115.6 ± 1.925.1 ± 2.6
Total Body Clearance (mL/min) 370 ± 37240 ± 33134 ± 1669 ± 9
Renal Clearance (mL/min) 195 ± 20102 ± 1640 ± 710 ± 2

(Values are presented as Mean ± SEM)

The data clearly indicate that as renal function declines, the clearance of this compound decreases significantly, leading to higher peak concentrations (Cmax) and greater overall drug exposure (AUC). This necessitates dose adjustments in patients with moderate to severe renal impairment.

Clinical Efficacy in Hypertension

A multicenter, randomized, double-blind, placebo-controlled study evaluated the antihypertensive efficacy of this compound over four weeks in 108 patients with mild to moderate hypertension.

Table 4: Efficacy of this compound in Mild to Moderate Hypertension (4 Weeks Treatment)

ParameterPlacebo GroupLow-Dose this compound (5-15 mg/day)High-Dose this compound (15-50 mg/day)
Baseline Supine SBP/DBP (mmHg) 148 / 98151 / 98150 / 99
Change in Supine SBP/DBP (mmHg) -9.9 / -3.5-18.1 / -9.2-17.3 / -8.3
"Good Response" Rate Not ReportedSignificantly higher than placeboSignificantly higher than placebo

SBP = Systolic Blood Pressure; DBP = Diastolic Blood Pressure

  • p ≤ 0.05 compared to placebo group

Both low- and high-dose regimens of this compound produced statistically significant reductions in both systolic and diastolic blood pressure compared to placebo, confirming its efficacy as an antihypertensive agent.

  • Patient Population: 108 patients with mild to moderate essential hypertension (supine diastolic blood pressure of 95-114 mmHg).

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group design.

  • Phases:

    • Washout: All previous antihypertensive medications were discontinued.

    • Placebo Lead-in (4 weeks): All patients received a placebo to establish a stable baseline blood pressure.

    • Treatment Phase (4 weeks): Patients were randomized to one of three groups: Placebo, Low-Dose this compound (starting at 5 mg/day), or High-Dose this compound (starting at 15 mg/day).

  • Dose Titration: Doses were titrated upwards at weekly intervals (Low-Dose: 5→10→15 mg; High-Dose: 15→25→50 mg) if the supine diastolic blood pressure was not reduced by at least 10 mmHg or to below 90 mmHg.

  • Efficacy Endpoints: The primary endpoint was the change from baseline in supine systolic and diastolic blood pressure at the end of the 4-week treatment period, measured 24 hours after the last dose.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by competitively blocking β₁-adrenergic receptors in the heart. This action counteracts the effects of catecholamines like adrenaline and noradrenaline. In contrast to full antagonists, its intrinsic sympathomimetic activity provides a low level of receptor stimulation, which can prevent excessive bradycardia at rest.

β₁-Adrenergic Receptor Signaling and Point of this compound Blockade

G cluster_0 cluster_1 cluster_2 Catecholamine Norepinephrine/ Epinephrine Receptor β1-Adrenergic Receptor (GPCR) Catecholamine->Receptor Binds & Activates G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channels PKA->Ca_channel Phosphorylates Response Increased Heart Rate Increased Contractility Ca_channel->Response Leads to This compound This compound This compound->Receptor Competitively Blocks

References

Cetamolol: A Technical Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol is a synthetic, cardioselective beta-adrenoceptor antagonist.[1][2] It is distinguished by the presence of intrinsic sympathomimetic activity (ISA).[1][2] Developed for the management of hypertension, its clinical development was ultimately discontinued. This guide provides a comprehensive technical overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to serve as a resource for researchers and professionals in drug development.

Pharmacodynamic Profile

This compound's primary mechanism of action is the competitive blockade of β1-adrenergic receptors, with a lesser effect on β2-adrenergic receptors.[1][3] This cardioselectivity is a key feature of its pharmacodynamic profile. Furthermore, this compound exhibits partial agonist activity at the β-adrenoceptor, a property known as intrinsic sympathomimetic activity (ISA).[1][3]

Receptor Binding and Selectivity

In vitro studies have elucidated this compound's affinity for beta-adrenoceptors. The pA2 value, a measure of antagonist potency, has been determined in various tissue preparations. A higher pA2 value indicates greater antagonist potency.

ParameterValueTissue/ModelSpecies
pA2 (β1-adrenoceptor antagonism) 8.05Guinea pig atria (antagonism of isoproterenol-induced chronotropic effects)Guinea Pig
pA2 (β2-adrenoceptor antagonism) 7.67Guinea pig trachea (antagonism of isoproterenol-induced relaxation)Guinea Pig
Data sourced from in vitro studies on isolated guinea pig tissues.[3]
Intrinsic Sympathomimetic Activity (ISA)

This compound's partial agonist activity has been demonstrated in animal models. In isolated right atria from reserpinized rats, this compound produced a positive chronotropic effect that was approximately 75% of that observed with practolol, a known beta-blocker with ISA.[3] This effect was antagonized by propranolol (B1214883), confirming its mediation through beta-adrenoceptors.[3]

In Vivo Pharmacodynamic Effects

In healthy human volunteers, single oral doses of this compound (10, 25, and 50 mg) produced a significant, dose-dependent reduction in exercise-induced tachycardia, systolic blood pressure, and the rate-pressure product (double product).[1] The β1-adrenoceptor blockade was found to be maximal at 2 hours post-dose and remained clinically significant at 24 hours.[1] A linear relationship was established between the logarithm of the serum this compound concentration and the degree of β1-adrenoceptor blockade.[1]

A comparative study in healthy male subjects established that a 30 mg dose of this compound provides equivalent β1-blockade to 100 mg of atenolol (B1665814) and 80 mg of nadolol, based on the inhibition of exercise-induced heart rate.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in humans, with a particular focus on the impact of renal function.

Absorption and Distribution

Specific details on the absolute bioavailability, volume of distribution, and protein binding of this compound in healthy individuals are not extensively reported in the available literature.

Metabolism and Excretion

The primary route of elimination for this compound and its metabolites is renal.

Pharmacokinetics in Renal Impairment

A study in hypertensive patients with varying degrees of renal function demonstrated a significant alteration in this compound's pharmacokinetic parameters following a 30 mg oral dose.[2] As the severity of renal impairment increased, the following changes were observed:

Pharmacokinetic ParameterEffect of Increasing Renal Impairment
Maximum Serum Concentration (Cmax) Increased
Area Under the Serum Concentration-Time Curve (AUC) Increased
Renal Clearance (CLR) Decreased
Total Body Clearance (CL) Decreased
Urinary Excretion Decreased
Qualitative data from a study in hypertensive patients with and without renal impairment.[2]

Notably, patients on hemodialysis, despite being anuric, retained the metabolic capacity to clear this compound at a rate approximately one-third of that in subjects with normal renal function.[2]

Experimental Protocols

In Vitro Assessment of Beta-Adrenoceptor Antagonism and ISA

Objective: To determine the pA2 values of this compound at β1 and β2-adrenoceptors and to quantify its intrinsic sympathomimetic activity.

Methodology:

  • β1-Adrenoceptor Antagonism (Guinea Pig Atria):

    • Isolated guinea pig atria were suspended in an organ bath containing a physiological salt solution.

    • The chronotropic (rate) effects of the β-agonist isoproterenol (B85558) were measured to establish a baseline concentration-response curve.

    • Increasing concentrations of this compound were added to the bath, and the concentration-response curves for isoproterenol were re-established in the presence of the antagonist.

    • The pA2 value was calculated using the Schild regression method, which quantifies the dose-ratio of the agonist required to produce the same response in the absence and presence of the antagonist.[3]

  • β2-Adrenoceptor Antagonism (Guinea Pig Trachea):

    • Isolated guinea pig tracheal strips were mounted in an organ bath.

    • The relaxant effects of isoproterenol on pre-contracted tracheal strips were measured to generate a concentration-response curve.

    • Similar to the atrial experiments, the effect of increasing concentrations of this compound on the isoproterenol-induced relaxation was determined.

    • The pA2 value was calculated using the Schild plot analysis.[3]

  • Intrinsic Sympathomimetic Activity (Reserpinized Rat Atria):

    • Right atria were isolated from rats pre-treated with reserpine (B192253) to deplete catecholamine stores, thus preventing indirect sympathomimetic effects.

    • The spontaneous beating rate of the atria was recorded.

    • This compound was added to the organ bath, and any increase in the atrial rate was measured as a direct positive chronotropic effect.

    • This effect was compared to that produced by practolol, a reference compound with known ISA.[3]

    • The antagonism of the this compound-induced chronotropic effect by propranolol was also assessed to confirm β-adrenoceptor mediation.[3]

In Vivo Assessment of Beta-Blockade in Healthy Volunteers

Objective: To evaluate the dose-dependent β1-adrenoceptor blocking effects of this compound in healthy individuals.

Methodology:

  • Study Design: A crossover study design was employed where healthy volunteers received single oral doses of this compound (e.g., 10, 25, and 50 mg) and placebo on separate occasions.[1]

  • Measurement of Beta-Blockade:

    • Exercise-Induced Tachycardia: Standardized exercise tests (e.g., on a treadmill or bicycle ergometer) were performed by the subjects at baseline and at specified time points (e.g., 2, 8, and 24 hours) after drug administration.[1]

    • Heart rate and blood pressure were continuously monitored during the exercise protocol.[1]

    • The primary endpoint for β1-blockade was the reduction in the maximum heart rate achieved during exercise compared to the placebo condition.[1]

    • The effect on systolic blood pressure and the double product (heart rate × systolic blood pressure) during exercise were also assessed.[1]

  • Pharmacokinetic Sampling: Serial blood samples were collected over a 24-hour period to determine the serum concentration of this compound.[1]

  • Data Analysis: The relationship between the log of the serum this compound concentration and the percentage reduction in exercise-induced tachycardia was analyzed to establish a pharmacokinetic-pharmacodynamic correlation.[1]

Visualizations

G This compound Signaling Pathway at the β1-Adrenergic Receptor cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines B1_AR β1-Adrenergic Receptor Catecholamines->B1_AR Binds & Activates Cetamolol_antagonist This compound (Antagonist) Cetamolol_antagonist->B1_AR Competitively Blocks Cetamolol_agonist This compound (Partial Agonist) Cetamolol_agonist->B1_AR Weakly Activates (ISA) G_Protein Gs Protein B1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate, Increased Contractility PKA->Cellular_Response Phosphorylates Targets G Experimental Workflow for In Vivo Assessment of Beta-Blockade Start Start Subject_Screening Healthy Volunteer Screening Start->Subject_Screening Baseline_Measurements Baseline Exercise Test (Heart Rate, BP) Subject_Screening->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Drug_Administration Oral Administration (this compound or Placebo) Randomization->Drug_Administration Crossover Design Post_Dose_Assessments Serial Exercise Tests (e.g., 2, 8, 24 hours) Drug_Administration->Post_Dose_Assessments PK_Sampling Serial Blood Sampling Drug_Administration->PK_Sampling Data_Analysis Pharmacokinetic-Pharmacodynamic Analysis Post_Dose_Assessments->Data_Analysis PK_Sampling->Data_Analysis End End Data_Analysis->End

References

In-depth Technical Guide on the Research Applications of C16H26N2O4

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific and chemical databases has revealed no specific, well-characterized compound with the molecular formula C16H26N2O4 that has established and documented research applications.

While the molecular formula C16H26N2O4 represents a valid combination of atoms, and numerous chemical structures could theoretically correspond to this formula, our extensive investigation did not identify any single, prominent compound with this composition that has been the subject of significant scientific research. Standard chemical databases such as PubChem and ChemSpider, which serve as large repositories for chemical information, do not contain detailed entries for a compound with this formula that include experimental data, biological activity, or associated research literature.

Consequently, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. The core requirements of the user's request are contingent upon the existence of a body of research associated with a specific chemical entity, which, in this case, appears to be absent.

This outcome suggests a few possibilities:

  • Novelty: A compound with this formula may exist but is not yet widely studied or reported in publicly accessible databases. It could be a novel synthetic compound or a rare natural product that has not been extensively characterized.

  • Intermediate or Precursor: It is possible that a compound with this formula exists as an intermediate in a larger synthetic pathway or as a precursor to a more biologically active molecule, and therefore has not been studied in isolation.

  • Lack of Significant Biological Activity: Compounds with this formula may have been synthesized and screened for biological activity, but did not exhibit properties that warranted further investigation and publication.

Without a specific, identified compound, the generation of a technical whitepaper with the requested detailed experimental methodologies, data tables, and visualizations of signaling pathways is not feasible. Further research would first require the identification or synthesis of a specific isomer of C16H26N2O4 and subsequent investigation into its chemical and biological properties.

A Technical Guide to Cetamolol Hydrochloride versus its Freebase Form for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetamolol is a cardioselective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity, investigated for the management of hypertension. As with many amine-containing pharmaceuticals, this compound can be formulated as a freebase or as a salt, most commonly the hydrochloride salt. The choice between the freebase and the salt form is a critical decision in drug development, as it can significantly influence the compound's physicochemical properties, manufacturability, stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comparative overview of this compound hydrochloride and its freebase form, summarizing available data, outlining relevant experimental protocols, and presenting logical relationships to aid researchers and drug development professionals.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound Freebase and this compound Hydrochloride

PropertyThis compound FreebaseThis compound Hydrochloride
Chemical Formula C₁₆H₂₆N₂O₄[1][2]C₁₆H₂₇ClN₂O₄[3][4]
Molecular Weight 310.39 g/mol [2][5][6]346.85 g/mol [3][4][7]
CAS Number 34919-98-7[1]77590-95-5[1]
Melting Point 96-97 °CNot available
Predicted XlogP3 1.4[5][6]Not available
pKa Not explicitly found for this compound, but as a secondary amine, it is expected to be in the range of 9-11.Not explicitly found for this compound.

Experimental Protocols

Detailed experimental protocols for direct comparison of this compound freebase and hydrochloride are not published. However, standard methodologies can be applied to characterize and compare these two forms.

Solubility Determination

A standard shake-flask method would be employed to determine the equilibrium solubility of both forms in various media (e.g., water, 0.1 N HCl, phosphate (B84403) buffers at different pH).

Experimental Workflow: Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Weigh excess this compound freebase and hydrochloride B Add to vials with different media (water, buffers) A->B C Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48h B->C D Filter or centrifuge to remove undissolved solid C->D E Quantify this compound concentration in the supernatant by HPLC-UV D->E

Caption: Workflow for solubility determination.

Dissolution Rate Measurement

The intrinsic dissolution rate can be determined using a constant-surface-area disc method (Wood's apparatus). The dissolution of formulated tablets would be assessed using USP Apparatus 1 (basket) or 2 (paddle).

Experimental Workflow: Tablet Dissolution Testing

G A Prepare dissolution medium (e.g., 0.1 N HCl) and equilibrate to 37°C B Place tablet in dissolution vessel (USP Apparatus 2) A->B C Rotate paddle at a specified speed (e.g., 75 rpm) B->C D Withdraw samples at predetermined time intervals C->D E Analyze samples for this compound concentration by UV spectrophotometry or HPLC D->E F Plot concentration vs. time to determine dissolution profile E->F

Caption: Tablet dissolution testing workflow.

Stability-Indicating Assay

A stability-indicating HPLC method should be developed and validated to separate the parent drug from potential degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light).

Logical Relationship: Development of a Stability-Indicating Method

G Stress Samples Stress Samples HPLC Analysis HPLC Analysis Stress Samples->HPLC Analysis Forced Degradation Forced Degradation Forced Degradation->Stress Samples Peak Purity Analysis Peak Purity Analysis HPLC Analysis->Peak Purity Analysis Method Development Method Development Method Development->HPLC Analysis Method Validation Method Validation Peak Purity Analysis->Method Validation if pure Validated Stability-Indicating Method Validated Stability-Indicating Method Method Validation->Validated Stability-Indicating Method

Caption: Logic for developing a stability-indicating assay.

Pharmacokinetics

While direct comparative pharmacokinetic data between the freebase and hydrochloride forms of this compound are not available, studies on this compound hydrochloride provide valuable insights. The hydrochloride salt is expected to be more readily absorbed due to its higher solubility.

Table 2: Pharmacokinetic Parameters of this compound Hydrochloride (Oral Administration)

ParameterValueSpeciesReference
Time to Peak Concentration (Tmax) ~2 hoursHuman[8]
Elimination Half-life (t1/2) Varies with renal functionHuman[9]
Bioavailability Not explicitly stated, but detectable up to 24h post-doseHuman[10]
Experimental Protocol for a Comparative Pharmacokinetic Study

A crossover study in an animal model (e.g., dogs or rats) would be the standard approach to compare the oral bioavailability of the two forms.

Experimental Workflow: Comparative Oral Pharmacokinetic Study

G cluster_0 Phase 1 cluster_1 Washout Period cluster_2 Phase 2 (Crossover) cluster_3 Analysis A Administer this compound Freebase orally to Group 1 C Allow for complete drug elimination A->C F Collect blood samples at timed intervals in both phases A->F B Administer this compound HCl orally to Group 2 B->C B->F D Administer this compound HCl orally to Group 1 C->D E Administer this compound Freebase orally to Group 2 C->E D->F E->F G Analyze plasma for this compound concentration (LC-MS/MS) F->G H Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) G->H

Caption: Crossover pharmacokinetic study design.

Pharmacodynamics

The pharmacodynamic activity of this compound is primarily its β1-adrenergic blocking effect. In vitro studies have quantified this activity, likely using the hydrochloride salt for better aqueous solubility in the experimental setup.

Table 3: In Vitro Pharmacodynamic Properties of this compound

ParameterValueExperimental SystemReference
pA₂ (β₁ blockade) 8.05Guinea pig atria (antagonism of isoproterenol)[11]
pA₂ (β₂ blockade) 7.67Guinea pig trachea (antagonism of isoproterenol)[11]
Intrinsic Sympathomimetic Activity Positive chronotropic effect (~75% of practolol)Isolated right atria from reserpinized rats[11]
Signaling Pathway of β1-Adrenergic Blockade

This compound, as a β1-adrenergic antagonist, competitively inhibits the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors, which are G-protein coupled receptors. This blockade prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

Signaling Pathway: β1-Adrenergic Receptor Blockade by this compound

G cluster_0 Normal Signaling cluster_1 With this compound Catecholamine Catecholamine Beta1_Receptor β1-Adrenergic Receptor Catecholamine->Beta1_Receptor binds Blocked_Receptor β1-Adrenergic Receptor Catecholamine->Blocked_Receptor binding inhibited G_Protein Gs Protein Beta1_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response phosphorylates targets leading to This compound This compound This compound->Blocked_Receptor blocks Blocked_Response Blocked Cellular Response Blocked_Receptor->Blocked_Response

Caption: β1-adrenergic receptor signaling and its blockade by this compound.

The selection between this compound hydrochloride and its freebase form for development purposes necessitates a thorough evaluation of their respective physicochemical and biological properties. While direct comparative data for this compound are scarce, the general principles of salt formation suggest that the hydrochloride form likely offers advantages in terms of solubility and potentially bioavailability. The provided data on this compound hydrochloride serves as a crucial baseline for further investigation. The experimental protocols and workflows outlined in this guide provide a framework for conducting the necessary comparative studies to make an informed decision on the optimal form of this compound for clinical development. It is recommended that head-to-head studies be conducted to definitively characterize the differences between the two forms.

References

An In-depth Technical Guide to the Study of 2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide (Atenolol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological and clinical studies of 2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide, commonly known as Atenolol (B1665814). Atenolol is a cardioselective β-1 adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and acute myocardial infarction.[1] This document details the mechanism of action, pharmacokinetic profile, and clinical efficacy of Atenolol, supported by quantitative data from various studies. Furthermore, it provides detailed experimental protocols for key assays and models used in the evaluation of Atenolol, and visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its scientific basis.

Introduction

Atenolol is a synthetic, beta-1-selective adrenergic antagonist that plays a crucial role in the management of cardiovascular disorders.[1] Its primary therapeutic effects are mediated through the selective blockade of β-1 adrenergic receptors, which are predominantly located in the heart. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2] This guide aims to provide a detailed technical resource for researchers and clinicians working with Atenolol, summarizing key data and methodologies from preclinical and clinical investigations.

Mechanism of Action

Atenolol is a competitive antagonist at β-1 adrenergic receptors. By blocking these receptors, it inhibits the actions of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862) on the heart.[2] This antagonism results in a negative chronotropic and inotropic effect, decreasing heart rate and the force of myocardial contraction, respectively. The selectivity of Atenolol for β-1 receptors is dose-dependent; at higher doses, it can also inhibit β-2 adrenergic receptors, which are primarily located in the bronchial and vascular smooth muscles.[2]

Signaling Pathway

The binding of catecholamines to β-1 adrenergic receptors activates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased heart rate and contractility. Atenolol blocks the initial step of this pathway by preventing catecholamine binding to the receptor.

cluster_membrane Cell Membrane β-1 Adrenergic Receptor β-1 Adrenergic Receptor Gs_Protein Gs_Protein β-1 Adrenergic Receptor->Gs_Protein Activates Catecholamines Catecholamines Catecholamines->β-1 Adrenergic Receptor Activates Atenolol Atenolol Atenolol->β-1 Adrenergic Receptor Blocks Adenylyl Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates

Atenolol's Mechanism of Action at the β-1 Adrenergic Receptor.

Quantitative Data

Pharmacokinetic Parameters in Healthy Volunteers

The pharmacokinetic profile of Atenolol has been extensively studied in healthy human subjects. The data presented below is a summary of key parameters from various studies.

ParameterValueReference(s)
Bioavailability ~50%[3]
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours[3]
Elimination Half-life (t1/2) 6 - 7 hours[4]
Protein Binding < 5%[5]
Metabolism Minimal (<10%)[5]
Excretion Primarily renal[5]
Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of Atenolol for β-adrenergic receptors.

Receptor SubtypeBinding Affinity (log Kd)Reference(s)
Human β1-adrenoceptor -6.66 ± 0.05[6]
Human β2-adrenoceptor -5.99 ± 0.14[6]
Human β3-adrenoceptor -4.11 ± 0.07[6]
Clinical Efficacy in Hypertension

Numerous clinical trials have demonstrated the efficacy of Atenolol in reducing blood pressure in patients with hypertension.

StudyDoseMean Blood Pressure Reduction (Systolic/Diastolic mmHg)Reference(s)
Hansson et al. (1975)200 mg/dayStatistically significant reduction vs. placebo[7][8]
Ibrahim & Mossallam (1981)100-300 mg/day>20/10 mmHg in 85% of patients[9]

Experimental Protocols

Bioanalytical Method for Atenolol in Human Plasma by LC-MS/MS

This protocol describes a common method for the quantification of Atenolol in human plasma samples.

4.1.1. Sample Preparation

  • To 250 µL of human plasma, add an internal standard (e.g., carbamazepine).[10]

  • Perform a one-step liquid-liquid extraction with an appropriate organic solvent.[10]

  • Vortex the mixture and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2. Chromatographic Conditions

4.1.3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[10]

  • Transitions: Monitor specific precursor-to-product ion transitions for Atenolol and the internal standard.

Start Plasma Sample Collection SamplePrep Sample Preparation (Protein Precipitation/LLE) Start->SamplePrep LC Liquid Chromatography (Separation on C18 column) SamplePrep->LC MS Mass Spectrometry (ESI+ and MRM) LC->MS Data Data Acquisition and Analysis MS->Data Result Quantification of Atenolol Data->Result

Workflow for LC-MS/MS Bioanalysis of Atenolol.
Spontaneously Hypertensive Rat (SHR) Model for Antihypertensive Efficacy

This protocol outlines a study to evaluate the long-term effects of Atenolol on blood pressure in a genetic model of hypertension.

4.2.1. Animals and Treatment

  • Use male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[11]

  • Administer Atenolol (e.g., 10 mg/kg/day) or vehicle to the rats via oral gavage or in drinking water for a specified period (e.g., 12 weeks).[12]

4.2.2. Blood Pressure Measurement

  • Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate in conscious, freely moving rats.[13]

  • Record cardiovascular parameters at baseline and at regular intervals throughout the treatment period.

  • Analyze the data to determine the effect of Atenolol on mean arterial pressure, systolic and diastolic blood pressure, and heart rate.

4.2.3. Assessment of End-Organ Damage

  • At the end of the study, sacrifice the animals and collect organs such as the heart, aorta, and kidneys.[12]

  • Perform histological analysis to assess parameters like left ventricular hypertrophy, aortic wall thickness, and glomerulosclerosis.[12]

Start Animal Selection (SHR and WKY rats) Treatment Long-term Treatment (Atenolol or Vehicle) Start->Treatment BP_Measurement Blood Pressure Monitoring (Telemetry) Treatment->BP_Measurement EOD_Assessment End-Organ Damage Assessment (Histology) Treatment->EOD_Assessment Data_Analysis Data Analysis BP_Measurement->Data_Analysis EOD_Assessment->Data_Analysis Conclusion Evaluation of Antihypertensive Efficacy Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Cetamolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol is a cardioselective beta-1 adrenergic receptor antagonist.[1][2] It possesses intrinsic sympathomimetic activity (ISA), meaning it can exert a low level of agonist activity while simultaneously blocking the effects of more potent adrenergic agonists like epinephrine (B1671497) and norepinephrine.[1][3][4] These characteristics make a thorough in vitro analysis essential to fully understand its pharmacological profile.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its receptor binding affinity, functional antagonism, and potential cytotoxic effects. The provided methodologies are foundational for preclinical assessment and drug development programs.

Key In Vitro Characterization Assays

A comprehensive in vitro analysis of this compound should include the following key experiments:

  • Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors and to assess its selectivity.

  • Functional Antagonism Assays: To quantify the potency of this compound in blocking agonist-induced downstream signaling, typically by measuring cyclic AMP (cAMP) levels.

  • Intrinsic Sympathomimetic Activity (ISA) Assay: To measure the partial agonist activity of this compound in the absence of a full agonist.

  • Cell Viability and Cytotoxicity Assays: To evaluate the potential for this compound to induce cell death in a relevant cell line, such as human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other cardiac cell lines.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandThis compound Kᵢ (nM)
β1-adrenergic[³H]-CGP 12177Data to be determined
β2-adrenergic[³H]-ICI 118,551Data to be determined

Table 2: Functional Potency and Activity of this compound

Assay TypeAgonistFunctional ReadoutThis compound IC₅₀ (nM)This compound % Max Response (ISA)
Functional AntagonismIsoprenalinecAMP AccumulationData to be determinedN/A
Intrinsic Sympathomimetic ActivityNonecAMP AccumulationN/AData to be determined

Table 3: Cytotoxicity Profile of this compound

Cell LineAssayThis compound EC₅₀ (µM)
hiPSC-CardiomyocytesMTT AssayData to be determined
hiPSC-CardiomyocytesLDH Release AssayData to be determined

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes from cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or other suitable subtype-selective radioligands.

  • Non-specific binding control: Propranolol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • This compound stock solution and serial dilutions.

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation counter.

  • Scintillation fluid.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells overexpressing either human β1 or β2 adrenergic receptors.

  • Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:

    • Assay Buffer

    • Cell membranes (final concentration typically 5-20 µg protein/well)

    • Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add 10 µM Propranolol.

  • Radioligand Addition: Add a fixed concentration of [³H]-DHA to all wells. The concentration should be close to its Kₔ for the respective receptor.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the glass fiber filter plate using a vacuum manifold to separate bound from unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Antagonism: cAMP Accumulation Assay

Objective: To measure the effect of this compound on the adenylyl cyclase signaling pathway in response to an agonist.

Materials:

  • HEK293 or CHO cells expressing the β1-adrenergic receptor.

  • Isoprenaline (a non-selective β-agonist).

  • This compound stock solution and serial dilutions.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture reagents.

Protocol:

  • Cell Seeding: Seed HEK293-β1AR cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment: Pre-incubate the cells with increasing concentrations of this compound and a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of Isoprenaline (typically the EC₈₀) to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the maximal Isoprenaline response.

Intrinsic Sympathomimetic Activity (ISA) Assay

Objective: To determine if this compound can stimulate the β1-adrenergic receptor in the absence of an agonist.

Protocol:

This assay follows the same procedure as the functional antagonism assay, with one key difference:

  • In the "Agonist Stimulation" step, do not add Isoprenaline . Instead, incubate the cells with only the different concentrations of this compound.

  • Include a positive control of a known full agonist (e.g., a high concentration of Isoprenaline) to establish the maximal possible response.

  • Data Analysis: Express the cAMP level stimulated by this compound as a percentage of the maximal response achieved with the full agonist. This percentage represents the intrinsic sympathomimetic activity.

Cell Viability: MTT Assay

Objective: To assess the potential cytotoxicity of this compound on a cardiac cell line.

Materials:

  • hiPSC-derived cardiomyocytes or another suitable cardiac cell line.

  • This compound stock solution and serial dilutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Protocol:

  • Cell Seeding: Seed hiPSC-CMs in a 96-well plate and allow them to attach and recover.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the absorbance values as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the EC₅₀ value.

Visualizations

Signaling Pathway

G cluster_membrane Plasma Membrane b1ar β1-Adrenergic Receptor g_protein Gs Protein b1ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts This compound This compound This compound->b1ar Blocks Agonist (Antagonist) This compound->b1ar Weakly Activates (ISA) agonist Agonist (e.g., Epinephrine) agonist->b1ar Activates atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Increased Heart Rate, Contractility) pka->response Phosphorylates Targets

Caption: Beta-1 Adrenergic Receptor Signaling Pathway and the Action of this compound.

Experimental Workflow: Radioligand Binding Assay

G start Start prep Prepare Membranes (β1 or β2 Receptors) start->prep setup Set up 96-well Plate: - Membranes - this compound Dilutions - Controls prep->setup radioligand Add Radioligand ([³H]-DHA) setup->radioligand incubate Incubate to Equilibrium radioligand->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for Determining this compound's Receptor Binding Affinity.

Logical Relationship: Functional vs. ISA Assay

G cluster_antagonism Functional Antagonism cluster_isa Intrinsic Sympathomimetic Activity (ISA) assay_core Core Protocol: 1. Seed Cells 2. Add this compound 3. Incubate 4. Measure cAMP ant_step Add Full Agonist (e.g., Isoprenaline) assay_core->ant_step isa_step No Agonist Added assay_core->isa_step ant_result Result: Inhibition (IC₅₀ Value) ant_step->ant_result isa_result Result: Stimulation (% of Max Response) isa_step->isa_result

Caption: Comparison of Functional Antagonism and ISA Assay Setups.

References

Cetamolol Dosage Calculations for Preclinical Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetamolol is a cardioselective beta-1 adrenergic antagonist with partial agonist activity. Accurate dosage calculation is paramount for obtaining reliable and reproducible data in preclinical animal studies investigating its therapeutic potential and safety profile. This document provides detailed application notes and protocols for calculating and administering this compound in common laboratory animal models. It includes summarized quantitative data from available literature, methodologies for key experiments, and visual representations of relevant pathways and workflows to guide researchers in their study design.

Introduction

This compound is a beta-blocker that has been investigated for its cardiovascular effects. Like other beta-blockers, it exerts its effects by competitively inhibiting the binding of catecholamines to beta-adrenergic receptors, primarily in the heart. This leads to a reduction in heart rate, myocardial contractility, and blood pressure. Understanding the appropriate dosage across different animal species is critical for the evaluation of its pharmacodynamic and pharmacokinetic properties, as well as for determining its therapeutic index and potential toxicity.

Quantitative Data Summary

Due to the limited publicly available preclinical data on this compound, the following tables include information on this compound where available, supplemented with data from other relevant beta-blockers to provide a comparative context for dosage selection.

Table 1: In Vivo this compound Dosage Information in a Canine Model

Animal ModelDosage Range (mg/kg)Route of AdministrationObserved Effect
Anesthetized Dogs3 - 15Not SpecifiedDose-related decline in the force of cardiac contraction[1]

Table 2: Comparative Dosages of Other Beta-Blockers in Animal Models

DrugAnimal ModelDosage Range (mg/kg)Route of AdministrationObserved Effect
PropranololRats5 - 20IntraperitonealAcute hypotension
PindololRats0.1 - 5IntraperitonealAcute hypotension
EsmololRats10 - 20 (mg/kg/hr)Intravenous InfusionAttenuation of myocardial dysfunction in sepsis

Note: This table provides context for typical dosage ranges of beta-blockers in rodent models. Direct extrapolation to this compound should be done with caution and preceded by dose-ranging studies.

Experimental Protocols

Dose Formulation and Preparation

Objective: To prepare a stable and homogenous formulation of this compound for administration to laboratory animals.

Materials:

  • This compound hydrochloride powder

  • Vehicle (e.g., sterile saline, distilled water, or a suitable vehicle for the chosen route of administration)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution (mg/mL).

  • Weighing: Accurately weigh the required amount of this compound hydrochloride powder using an analytical balance.

  • Dissolution:

    • For aqueous solutions, slowly add the powder to the vehicle in a volumetric flask while continuously stirring with a magnetic stirrer.

    • If solubility is an issue, gentle heating or the use of a co-solvent may be necessary. Ensure the chosen co-solvent is non-toxic at the administered volume.

  • pH Adjustment (if necessary): Check the pH of the solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) using appropriate buffers if required.

  • Volume Adjustment: Once the powder is completely dissolved, bring the solution to the final volume with the vehicle.

  • Homogenization: Vortex the solution thoroughly to ensure homogeneity.

  • Storage: Store the prepared solution according to its stability data. For short-term use, refrigeration is often appropriate. For longer-term storage, aliquoting and freezing may be required. Protect from light if the compound is light-sensitive.

Dose-Response Study for Cardiovascular Effects

Objective: To determine the effective dose range of this compound for producing a significant beta-blocking effect (e.g., reduction in heart rate) in a rodent model.

Materials:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • This compound dosing solutions at various concentrations

  • Vehicle control

  • Isoproterenol (B85558) (a non-selective beta-agonist)

  • Anesthesia (e.g., isoflurane)

  • ECG monitoring system or tail-cuff plethysmograph for heart rate and blood pressure measurement

  • Administration supplies (e.g., gavage needles for oral administration, syringes and needles for injection)

Protocol:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Baseline Measurements: Anesthetize the animals and record baseline heart rate and blood pressure for a stable period.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, and at least 3-4 dose levels of this compound).

  • This compound Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Continuously monitor and record heart rate and blood pressure at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-administration.

  • Isoproterenol Challenge (Optional): At a predetermined time point after this compound administration (e.g., peak effect time determined from pilot studies), administer a bolus of isoproterenol to challenge the beta-adrenergic system.

  • Post-Challenge Monitoring: Record the heart rate and blood pressure response to the isoproterenol challenge. A blunted response in the this compound-treated groups compared to the control group indicates beta-blockade.

  • Data Analysis: Analyze the dose-dependent effects of this compound on baseline cardiovascular parameters and on the response to the isoproterenol challenge.

Visualizations

Signaling Pathway

Cetamolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to cAMP catecholamines Catecholamines (e.g., Epinephrine) catecholamines->beta1_receptor Binds and Activates This compound This compound This compound->beta1_receptor Competitively Inhibits atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., ↑ Heart Rate) pka->cellular_response Phosphorylates Targets

Caption: this compound's mechanism of action at the β1-adrenergic receptor.

Experimental Workflow

Dose_Response_Workflow start Start: Dose-Response Study acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize baseline Record Baseline Cardiovascular Parameters acclimatize->baseline grouping Randomly Assign to Treatment Groups baseline->grouping dosing Administer this compound or Vehicle Control grouping->dosing monitoring Monitor Cardiovascular Parameters over Time dosing->monitoring challenge Isoproterenol Challenge (Optional) monitoring->challenge analysis Data Analysis and ED50 Calculation challenge->analysis end End analysis->end

Caption: Workflow for a dose-response study of this compound.

Logical Relationship

PK_PD_Relationship dose Administered Dose (mg/kg) pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) dose->pk concentration Plasma Concentration (ng/mL) pk->concentration pd Pharmacodynamics (Receptor Binding, Signal Transduction) concentration->pd toxicity Toxicity concentration->toxicity effect Pharmacological Effect (e.g., ↓ Heart Rate) pd->effect

Caption: Relationship between this compound dose, pharmacokinetics, and pharmacodynamics.

References

Application Notes and Protocols for Measuring Cetamolol's Beta-Blocking Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol is a beta-adrenergic receptor antagonist characterized by its moderate beta-1 selectivity and intrinsic sympathomimetic activity.[1][2] Accurate and reproducible measurement of its beta-blocking properties is crucial for both preclinical research and clinical development. These application notes provide detailed protocols for key in vitro and in vivo assays to characterize the beta-blocking activity of this compound, enabling a comprehensive understanding of its pharmacological profile.

The following sections detail the methodologies for:

  • In Vitro Assays:

    • Radioligand Binding Assays to determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

    • Isolated Tissue (Organ Bath) Studies to quantify the functional antagonist potency (pA2) of this compound.

    • Adenylyl Cyclase Activity Assays to measure the inhibitory effect of this compound on the downstream signaling pathway.

  • In Vivo Assays:

    • Assessment of Beta-Blockade on Heart Rate and Blood Pressure in a rodent model to determine the physiological effects of this compound.

Data Presentation

The quantitative data derived from the described experimental protocols should be summarized for clear comparison.

Table 1: In Vitro Beta-Blocking Activity of this compound

ParameterBeta-1 Adrenergic ReceptorBeta-2 Adrenergic ReceptorMethod
Binding Affinity (Ki) To be determinedTo be determinedRadioligand Binding Assay
Functional Antagonism (pA2) 8.05[1]7.67[1]Isolated Tissue (Organ Bath) Assay
Adenylyl Cyclase Inhibition (IC50) To be determinedTo be determinedAdenylyl Cyclase Activity Assay

Signaling Pathway

The following diagram illustrates the canonical beta-adrenergic receptor signaling pathway and the point of intervention for a beta-blocker like this compound.

Beta_Adrenergic_Signaling cluster_cell Cardiomyocyte cluster_membrane Cell Membrane Agonist Adrenaline/ Noradrenaline Receptor β1-Adrenergic Receptor Agonist->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Binds & Blocks G_Protein Gs Protein (αβγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca_Channel->Ca_Influx Opens Response Increased Heart Rate & Contractility Ca_Influx->Response Leads to

Beta-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors through competitive binding with a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (e.g., from rat lung tissue or cells expressing β-receptors) start->prep incubate Incubate Membranes with: - [³H]-Dihydroalprenolol (Radioligand) - Varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Analyze Data: - Generate competition binding curve - Calculate IC50 - Determine Ki value count->analyze end End analyze->end

Radioligand Binding Assay Workflow.
  • Membrane Preparation:

    • Homogenize tissue rich in beta-adrenergic receptors (e.g., rat lung) or cells stably expressing human beta-1 or beta-2 adrenergic receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer.

      • Increasing concentrations of unlabeled this compound (or other competing ligands).

      • A fixed concentration of the radioligand, [3H]-dihydroalprenolol.

      • The membrane preparation.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-selective beta-blocker (e.g., propranolol) instead of this compound.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

    • Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition binding curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Isolated Tissue (Organ Bath) Assay

This protocol determines the functional antagonist potency (pA2 value) of this compound by measuring its ability to inhibit the response of isolated tissues to a beta-agonist.

Organ_Bath_Workflow start Start dissect Dissect and Mount Tissue (e.g., Guinea Pig Atria or Trachea) in an Organ Bath start->dissect equilibrate Equilibrate Tissue in Physiological Salt Solution dissect->equilibrate agonist_crc Generate a Cumulative Concentration-Response Curve (CRC) to a β-agonist (e.g., Isoproterenol) equilibrate->agonist_crc wash Wash Tissue and Allow to Return to Baseline agonist_crc->wash incubate_antagonist Incubate with a Fixed Concentration of this compound wash->incubate_antagonist repeat_crc Repeat the Agonist CRC in the Presence of this compound incubate_antagonist->repeat_crc analyze Analyze Data: - Measure the shift in the CRC - Calculate the Dose Ratio - Construct a Schild Plot to determine pA2 repeat_crc->analyze end End analyze->end

Isolated Tissue (Organ Bath) Assay Workflow.
  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the atria (for beta-1 activity) or trachea (for beta-2 activity).

    • For atria, isolate the right atrium and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach the tissue to a force transducer to measure the rate of spontaneous contractions.

    • For trachea, prepare a tracheal chain or ring and mount it in an organ bath under a resting tension.

  • Experimental Procedure:

    • Allow the tissue to equilibrate for a specified period.

    • Generate a cumulative concentration-response curve (CRC) by adding increasing concentrations of a beta-agonist (e.g., isoproterenol) to the organ bath and recording the response (increase in heart rate for atria, or relaxation for pre-contracted trachea).

    • Wash the tissue thoroughly and allow it to return to its baseline state.

    • Incubate the tissue with a known concentration of this compound for a predetermined time.

    • Repeat the cumulative concentration-response curve to the beta-agonist in the presence of this compound.

    • Repeat this process with several different concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

    • The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

In Vitro Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in response to a beta-agonist, providing a measure of its effect on the downstream signaling pathway.

Adenylyl_Cyclase_Workflow start Start prep Prepare Cell Membranes (from cells expressing β-receptors) start->prep incubate Incubate Membranes with: - ATP (substrate) - β-agonist (e.g., Isoproterenol) - Varying concentrations of this compound prep->incubate stop_reaction Stop the Reaction incubate->stop_reaction measure_cAMP Measure cAMP Production (e.g., using ELISA or radioimmunoassay) stop_reaction->measure_cAMP analyze Analyze Data: - Generate dose-response curve - Calculate IC50 value measure_cAMP->analyze end End analyze->end

Adenylyl Cyclase Activity Assay Workflow.
  • Membrane Preparation:

    • Prepare cell membranes from a cell line expressing the beta-adrenergic receptor of interest as described in the radioligand binding assay protocol.

  • Adenylyl Cyclase Assay:

    • In reaction tubes, combine the cell membranes with an assay buffer containing ATP, an ATP regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), and Mg2+.

    • Add varying concentrations of this compound to the tubes.

    • Initiate the reaction by adding a beta-agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity. A basal activity control should be included without agonist stimulation.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA or by boiling).

  • cAMP Measurement:

    • Quantify the amount of cAMP produced in each sample using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated adenylyl cyclase activity for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the agonist-stimulated adenylyl cyclase activity.

In Vivo Assessment of Beta-Blockade in Rats

This protocol assesses the in vivo beta-blocking activity of this compound by measuring its effect on heart rate and blood pressure at rest and in response to a beta-agonist challenge in anesthetized or conscious rats.

InVivo_Workflow start Start prep Surgically Prepare Rat: - Anesthetize - Cannulate carotid artery (for BP) and jugular vein (for drug administration) start->prep stabilize Allow Animal to Stabilize and Record Baseline Heart Rate (HR) and Blood Pressure (BP) prep->stabilize administer_this compound Administer this compound (intravenously or orally) stabilize->administer_this compound monitor_basal Monitor Changes in Basal HR and BP administer_this compound->monitor_basal agonist_challenge Administer a β-agonist (e.g., Isoproterenol) and Measure HR and BP Response monitor_basal->agonist_challenge analyze Analyze Data: - Quantify the reduction in basal HR - Quantify the attenuation of the agonist-induced tachycardia agonist_challenge->analyze end End analyze->end

In Vivo Beta-Blockade Assessment Workflow.
  • Animal Preparation:

    • Anesthetize a rat (e.g., with urethane (B1682113) or isoflurane).

    • Surgically expose and cannulate the carotid artery for continuous blood pressure monitoring and the jugular vein for intravenous drug administration.

    • Connect the arterial cannula to a pressure transducer to record blood pressure and heart rate.

    • Alternatively, for studies in conscious animals, implant telemetric devices for chronic monitoring of cardiovascular parameters.

  • Experimental Procedure:

    • Allow the animal's cardiovascular parameters to stabilize and record baseline blood pressure and heart rate.

    • Administer a single dose of this compound intravenously or orally.

    • Continuously monitor and record blood pressure and heart rate for a specified duration to assess the effect on basal parameters.

    • To assess the degree of beta-blockade, administer a challenge dose of a beta-agonist, such as isoproterenol (B85558), and record the resulting changes in heart rate and blood pressure.

    • The attenuation of the isoproterenol-induced tachycardia is a measure of the beta-1 blocking activity of this compound.

  • Data Analysis:

    • Calculate the change in basal heart rate and blood pressure from the pre-drug baseline at various time points after this compound administration.

    • Quantify the peak increase in heart rate in response to the isoproterenol challenge before and after this compound administration.

    • Express the beta-blocking effect as the percentage reduction in the isoproterenol-induced tachycardia.

Logical Relationship of Techniques

The following diagram illustrates the relationship between the different techniques for measuring this compound's beta-blocking activity, from receptor binding to physiological response.

Techniques_Relationship cluster_in_vitro In Vitro cluster_in_vivo In Vivo binding Radioligand Binding Assay (Measures Affinity - Ki) signaling Adenylyl Cyclase Assay (Measures Downstream Signaling - IC50) binding->signaling Informs physio Animal Models (Measures Physiological Response - ΔHR, ΔBP) binding->physio Predicts functional Isolated Tissue Assay (Measures Functional Potency - pA2) signaling->functional Correlates with functional->physio Predicts

Relationship Between Measurement Techniques.

References

Application Notes and Protocols for Cetamolol in Hypertension Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol is a cardioselective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). This dual mechanism of action makes it a subject of interest in hypertension research. As a β1-blocker, this compound competitively inhibits the binding of catecholamines, such as norepinephrine, to β1-adrenergic receptors, primarily located in the heart. This action leads to a decrease in heart rate, myocardial contractility, and cardiac output, thereby contributing to a reduction in blood pressure.

Unlike traditional β-blockers, this compound's intrinsic sympathomimetic activity allows it to exert a low level of agonist activity at the β1-adrenergic receptor. This partial agonism is thought to mitigate some of the common side effects of β-blockade, such as bradycardia and a decrease in resting cardiac output. These application notes provide a comprehensive overview of the use of this compound in preclinical hypertension research models, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a competitive antagonist at β1-adrenergic receptors, while also exhibiting partial agonist activity.

  • Antagonistic Effect: In the presence of high levels of catecholamines, as is often the case in hypertensive states, this compound blocks the β1-receptors, preventing the downstream signaling cascade that leads to increased cardiac activity. This blockade results in a reduction of cyclic adenosine (B11128) monophosphate (cAMP) production, leading to decreased protein kinase A (PKA) activity. The ultimate effects are a decrease in heart rate (negative chronotropy), reduced force of contraction (negative inotropy), and lower blood pressure.

  • Intrinsic Sympathomimetic Activity (ISA): At rest or in states of low sympathetic tone, this compound's partial agonist activity can lead to a mild stimulation of the β1-adrenergic receptors. This prevents the profound drop in heart rate and cardiac output that can be seen with β-blockers lacking ISA.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound based on in vitro studies.

ParameterValueSpecies/TissueReference CompoundReference Value
pA2 (β1-adrenoceptor antagonism)8.05Guinea Pig AtriaPropranolol8.44
pA2 (β2-adrenoceptor antagonism)7.67Guinea Pig Trachea--

Table 1: In Vitro Antagonist Potency of this compound [1]

ActivityObservationSpecies/TissueComparison
Positive Chronotropic Effect (ISA)Approximately 75% of the effect of practololReserpinized Rat Right AtriaPractolol
Negative Inotropic ActivityNegligible up to 10⁻⁴ MElectrically Stimulated Guinea Pig Left AtriaPropranolol

Table 2: Intrinsic Sympathomimetic and Inotropic Activity of this compound [1]

Signaling Pathways

The signaling pathway of this compound involves its interaction with the β1-adrenergic receptor, a G-protein coupled receptor (GPCR).

Cetamolol_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines B1_AR β1-Adrenergic Receptor Catecholamines->B1_AR High Sympathetic Tone Cetamolol_antagonist This compound (Antagonist) Cetamolol_antagonist->B1_AR Blocks Physiological_Response Decreased Heart Rate Decreased Contractility Cetamolol_antagonist->Physiological_Response Promotes Cetamolol_agonist This compound (ISA) Cetamolol_agonist->B1_AR Low Sympathetic Tone Mild_Stimulation Mild Stimulation (Prevents excessive bradycardia) Cetamolol_agonist->Mild_Stimulation Leads to G_Protein Gs Protein B1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_channels Ca²⁺ Channels PKA->Ca_channels Phosphorylates Ca_channels->Physiological_Response Leads to

Caption: this compound's dual action on the β1-adrenergic receptor signaling pathway.

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a dose-response study to determine the efficacy of this compound in reducing blood pressure in a well-established genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR), male, 12-14 weeks old

  • Wistar-Kyoto (WKY) rats as normotensive controls

  • This compound hydrochloride

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Oral gavage needles (18-gauge, 2-3 inches)

  • Syringes

  • Animal scale

  • Non-invasive blood pressure measurement system (tail-cuff method)

  • Animal restrainers for tail-cuff measurement

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment. Handle the rats daily to minimize stress.

  • Baseline Blood Pressure Measurement: For 3-5 consecutive days prior to treatment, acclimatize the rats to the restrainer and the tail-cuff apparatus. Record baseline systolic blood pressure (SBP) and heart rate (HR).

  • Animal Grouping: Randomly divide the SHR rats into the following groups (n=8-10 per group):

    • Group 1: SHR + Vehicle

    • Group 2: SHR + this compound (Low Dose - e.g., 10 mg/kg/day)

    • Group 3: SHR + this compound (Mid Dose - e.g., 30 mg/kg/day)

    • Group 4: SHR + this compound (High Dose - e.g., 100 mg/kg/day)

    • Group 5: WKY + Vehicle (Normotensive Control) (Note: The proposed dosages are for a dose-finding study and may require optimization based on pilot experiments.)

  • Drug Preparation and Administration:

    • Prepare fresh solutions of this compound in the vehicle daily.

    • Administer the assigned treatment orally via gavage once daily for a period of 4 weeks. The volume should be between 1-5 mL/kg.

  • Blood Pressure and Heart Rate Monitoring:

    • Measure SBP and HR weekly, at the same time of day, throughout the 4-week treatment period. Measurements should be taken 2-4 hours after drug administration.

  • Data Analysis:

    • Calculate the mean SBP and HR for each group at each time point.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to determine the significance of the treatment effect.

Experimental_Workflow_SHR cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase (4 weeks) cluster_post_treatment Post-Treatment Acclimatization Animal Acclimatization (1 week) Baseline_BP Baseline Blood Pressure Measurement (3-5 days) Acclimatization->Baseline_BP Grouping Random Grouping of SHR (Vehicle, Low, Mid, High Dose) + WKY Control Baseline_BP->Grouping Administration Daily Oral Gavage (this compound or Vehicle) Grouping->Administration Monitoring Weekly Blood Pressure and Heart Rate Measurement Administration->Monitoring Weekly Monitoring->Administration Data_Analysis Statistical Analysis of SBP and HR data Monitoring->Data_Analysis

Caption: Workflow for evaluating the antihypertensive effects of this compound in SHRs.

Protocol 2: Non-Invasive Blood Pressure Measurement by Tail-Cuff Method

This protocol provides a standardized procedure for accurately measuring systolic blood pressure in conscious rats.

Procedure:

  • Preparation:

    • Ensure the tail-cuff system is calibrated according to the manufacturer's instructions.

    • Gently warm the rat for 10-15 minutes in a warming chamber (32-34°C) to ensure adequate blood flow to the tail.

  • Restraint:

    • Place the rat in an appropriate-sized restrainer. The rat should be snug but not overly constricted. Allow the rat to acclimate to the restrainer for a few minutes.

  • Cuff and Sensor Placement:

    • Place the occlusion cuff at the base of the tail.

    • Place the volume pressure recording (VPR) sensor or photoplethysmographic sensor distal to the occlusion cuff.

  • Measurement Cycle:

    • Initiate the automated measurement cycle on the system. The occlusion cuff will inflate to a suprasystolic pressure and then gradually deflate.

    • The system will detect the return of blood flow and record the systolic blood pressure.

  • Data Acquisition:

    • Perform a series of 5-7 consecutive measurements for each rat.

    • Discard the first one or two readings to allow for animal stabilization.

    • The average of the subsequent stable readings is taken as the final systolic blood pressure for that session.

  • Post-Measurement:

    • Carefully remove the rat from the restrainer and return it to its home cage.

    • Clean the cuffs and sensors as per the manufacturer's guidelines.

Tail_Cuff_Protocol Start Start Warm_Rat Warm Rat (10-15 min at 32-34°C) Start->Warm_Rat Restrain Place Rat in Restrainer Warm_Rat->Restrain Place_Cuff Position Occlusion Cuff and Sensor on Tail Restrain->Place_Cuff Initiate_Measurement Start Automated Measurement Cycle Place_Cuff->Initiate_Measurement Record_Data Record 5-7 Consecutive SBP Readings Initiate_Measurement->Record_Data Analyze_Data Discard Initial Readings and Average Stable Values Record_Data->Analyze_Data End Return Rat to Cage and Clean Equipment Analyze_Data->End

Caption: Step-by-step protocol for non-invasive blood pressure measurement.

Conclusion

This compound presents a unique pharmacological profile for the study of hypertension. Its cardioselective β1-adrenergic antagonism combined with intrinsic sympathomimetic activity offers a nuanced approach to blood pressure reduction. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this compound in preclinical hypertension models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of this compound's therapeutic potential.

References

Application Notes and Protocols: Experimental Design for Cetamolol in Conscious Dogs and Monkeys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental design for evaluating the pharmacological properties of Cetamolol, a cardioselective β-adrenoceptor blocker with partial agonistic activity, in conscious canine and primate models. The protocols outlined below are based on established methodologies for cardiovascular research in these species.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound.

Table 1: In Vitro Receptor Binding and Activity of this compound

ParameterSpecies/TissueValueReference Compound (Value)
pA2 (β1-adrenoceptor) Guinea Pig Atria8.05Propranolol (8.44)
pA2 (β2-adrenoceptor) Guinea Pig Trachea7.67-
Intrinsic Sympathomimetic Activity Reserpinized Rat Atria~75% of practolol's effectPractolol
Negative Inotropic Activity Guinea Pig Left AtriaNegligible up to 10⁻⁴ MPropranolol

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.[1]

Table 2: Hemodynamic Effects of Oral this compound in Conscious Animals

SpeciesDosePeak EffectDuration of ActionKey Observations
Dog Not specified1-2 hours> 5 hoursWell-absorbed, β-blocking effects predominate over partial agonism.
Monkey Not specified1-2 hours> 5 hoursWell-absorbed, β-blocking effects predominate over partial agonism.

Experimental Protocols

Animal Models
  • Canine: Purpose-bred adult male and female dogs (e.g., Beagles) are suitable for these studies. Animals should be acclimated to the laboratory environment and trained to cooperate with experimental procedures to minimize stress.

  • Primate: Conscious cynomolgus monkeys (Macaca fascicularis) are an appropriate primate model.[2][3] Surgical implantation of telemetry devices for hemodynamic monitoring is recommended for long-term studies.[2]

Drug Preparation and Administration
  • Formulation: For oral administration, this compound can be formulated as a solution or suspension in a suitable vehicle, such as 0.5% methylcellulose.

  • Oral Gavage in Dogs:

    • Gently restrain the dog.

    • Measure the gavage tube from the tip of the dog's nose to the last rib to ensure proper placement in the stomach.

    • Moisten the tip of the gavage tube with water or a non-irritating lubricant.

    • Gently open the dog's mouth and pass the tube over the tongue to the back of the throat.

    • Allow the dog to swallow the tube. Do not force the tube down.

    • Confirm proper placement by palpating the tube in the neck region.

    • Administer the calculated dose of this compound solution/suspension.

    • Flush the tube with a small amount of water to ensure the full dose is delivered.

    • Gently remove the tube.

    • Reward the dog with positive reinforcement.

  • Oral Administration in Monkeys: For monkeys trained for voluntary oral dosing, the drug can be mixed with a small amount of palatable food or liquid. For oral gavage, similar procedures to those for dogs should be followed, with appropriate adjustments for the size and anatomy of the monkey.

Hemodynamic Monitoring in Conscious Animals
  • Telemetry: For continuous monitoring of cardiovascular parameters, surgical implantation of a telemetry system is the preferred method in both dogs and monkeys.[2][4][5] This allows for the measurement of blood pressure (systolic, diastolic, mean), heart rate, and electrocardiogram (ECG) in freely moving, unstressed animals.

  • Procedure:

    • Animals are anesthetized, and a telemetry transmitter is surgically implanted, typically in the abdominal cavity.

    • The pressure-sensing catheter is placed in the descending aorta, and ECG leads are secured in a standard configuration.

    • A post-operative recovery period of at least one week is required before any experimental procedures.

    • Data is continuously recorded and analyzed using specialized software.

Assessment of β-Adrenoceptor Blocking Activity
  • Isoproterenol (B85558) Challenge: To quantify the degree of β-adrenoceptor blockade, a challenge with the non-selective β-agonist isoproterenol is performed.

  • Protocol:

    • Establish a baseline hemodynamic recording for at least 30 minutes.

    • Administer a dose of isoproterenol known to produce a submaximal increase in heart rate.

    • Record the peak heart rate response.

    • Administer this compound orally.

    • At various time points after this compound administration (e.g., 1, 2, 4, 6, and 24 hours), repeat the isoproterenol challenge.

    • The degree of inhibition of the isoproterenol-induced tachycardia is calculated to determine the extent and duration of β-blockade.

Assessment of Partial Agonist Activity (Intrinsic Sympathomimetic Activity)
  • Protocol in Conscious Animals:

    • Use animals with low resting sympathetic tone.

    • Record baseline heart rate and blood pressure.

    • Administer this compound and observe for any increase in heart rate, which would be indicative of its partial agonist activity. This effect is often more pronounced in anesthetized or reserpinized models where background sympathetic tone is minimized.[1]

Assessment of Cardioselectivity
  • Protocol:

    • Cardioselectivity is assessed by comparing the drug's ability to block β1-adrenoceptor-mediated responses (e.g., tachycardia induced by isoproterenol) with its ability to block β2-adrenoceptor-mediated responses (e.g., vasodilation or bronchodilation induced by a β2-selective agonist like terbutaline).

    • Dose-response curves for both β1 and β2 agonists are generated in the absence and presence of this compound to determine the degree of blockade for each receptor subtype.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Partial Agonist) beta1_receptor β1-Adrenoceptor This compound->beta1_receptor Binds and partially activates g_protein Gs Protein beta1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP (Reduced Production) adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (Reduced Activation) camp->pka Activates cellular_response ↓ Heart Rate ↓ Contractility pka->cellular_response Phosphorylates targets leading to

This compound Signaling Pathway

G cluster_setup Experimental Setup cluster_challenge Isoproterenol Challenge cluster_treatment This compound Treatment cluster_post_challenge Post-Treatment Challenge acclimation Animal Acclimation & Telemetry Implantation baseline Baseline Hemodynamic Recording acclimation->baseline iso_pre Isoproterenol Administration (Pre-drug) baseline->iso_pre response_pre Record Peak Heart Rate Response iso_pre->response_pre cetamolol_admin Oral Administration of this compound response_pre->cetamolol_admin iso_post Isoproterenol Administration (Post-drug) cetamolol_admin->iso_post response_post Record Peak Heart Rate Response iso_post->response_post data_analysis Calculate % Inhibition of Tachycardia response_post->data_analysis

β-Blockade Assessment Workflow

References

Synthesis Pathway of Cetamolol: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetamolol is a cardioselective beta-adrenergic blocker with mild intrinsic sympathomimetic activity. This document provides a detailed application note and laboratory protocol for the synthesis of this compound. The described pathway is based on established methods for the synthesis of analogous beta-blockers, involving a two-step process commencing with the formation of an epoxide intermediate followed by nucleophilic substitution. This protocol offers a comprehensive guide for researchers engaged in the synthesis of this compound and related compounds, providing a foundation for further drug development and research.

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs pivotal in the management of cardiovascular diseases.[1] this compound is a second-generation beta-blocker that exhibits selectivity for β1-adrenergic receptors, primarily located in the heart.[2][3] Its synthesis, like that of many other beta-blockers, follows a convergent strategy.[4][5] This involves the preparation of a key epoxide intermediate from a substituted phenol (B47542) and its subsequent reaction with an appropriate amine to yield the final product.[5] This document outlines a detailed laboratory procedure for the synthesis of this compound, including reagent specifications, reaction conditions, and purification methods.

Synthesis Pathway Overview

The synthesis of this compound proceeds via a two-step reaction sequence:

  • Step 1: Synthesis of 2-(2-(oxiran-2-ylmethoxy)phenoxy)-N-methylacetamide. This intermediate is formed by the reaction of 2-(2-hydroxyphenoxy)-N-methylacetamide with epichlorohydrin (B41342) in the presence of a base.

  • Step 2: Synthesis of this compound. The epoxide ring of the intermediate is then opened by nucleophilic attack of tert-butylamine (B42293) to yield this compound.

This synthetic approach is a common and efficient method for the preparation of aryloxypropanolamine-based beta-blockers.[5]

Experimental Protocols

Step 1: Synthesis of 2-(2-(oxiran-2-ylmethoxy)phenoxy)-N-methylacetamide

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-hydroxyphenoxy)-N-methylacetamide (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.1 equivalents) to the solution and stir until it is completely dissolved.

  • To this solution, add epichlorohydrin (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 2-(2-(oxiran-2-ylmethoxy)phenoxy)-N-methylacetamide.

Step 2: Synthesis of this compound

Materials:

  • 2-(2-(oxiran-2-ylmethoxy)phenoxy)-N-methylacetamide

  • tert-Butylamine

  • Methanol (B129727)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-(2-(oxiran-2-ylmethoxy)phenoxy)-N-methylacetamide (1 equivalent) in methanol in a round-bottom flask.

  • Add tert-butylamine (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess tert-butylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Data Presentation

StepProductStarting MaterialReagentsSolventTypical Yield (%)Purity (by HPLC) (%)
12-(2-(oxiran-2-ylmethoxy)phenoxy)-N-methylacetamide2-(2-hydroxyphenoxy)-N-methylacetamideEpichlorohydrin, NaOHEthanol/Water75-85>95
2This compound2-(2-(oxiran-2-ylmethoxy)phenoxy)-N-methylacetamidetert-ButylamineMethanol60-70>99

Visualizing the Synthesis Pathway

The logical flow of the this compound synthesis can be visualized as follows:

Cetamolol_Synthesis A 2-(2-hydroxyphenoxy)-N-methylacetamide C Step 1: Epoxidation A->C B Epichlorohydrin B->C D 2-(2-(oxiran-2-ylmethoxy)phenoxy)-N-methylacetamide C->D Base (NaOH) F Step 2: Ring Opening D->F E tert-Butylamine E->F G This compound F->G

Caption: Synthetic route to this compound.

Conclusion

This document provides a detailed and practical guide for the laboratory synthesis of this compound. The outlined two-step protocol is robust and relies on well-established chemical transformations. The provided data and workflow visualization are intended to support researchers in the efficient and successful synthesis of this important beta-blocker for further study and development.

References

Application Notes and Protocols for Cetamolol Solutions in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol is a selective β1-adrenergic receptor antagonist.[1] This document provides detailed protocols for the preparation and use of this compound solutions in in vitro cell culture experiments. The procedures outlined below are intended to ensure accurate and reproducible results for researchers investigating the effects of this compound on various cell lines.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₆H₂₆N₂O₄[1]
Molar Mass 310.39 g/mol [1]
CAS Number 34919-98-7[1]
This compound Hydrochloride Properties
PropertyValueReference
Chemical Formula C₁₆H₂₇ClN₂O₄[2]
Molar Mass 346.85 g/mol [2]
CAS Number 77590-95-5[1]
Appearance Solid powder[3]
Storage Conditions Dry, dark at 0-4°C (short term) or -20°C (long term)[3]
Solubility of Structurally Similar β-Blockers
CompoundSolventSolubilityReference
Atenolol DMSO~15 mg/mL[4]
PBS (pH 7.2)~1 mg/mL[4]
Metoprolol Tartrate DMSO100 mg/mL (146.02 mM)[5]
Recommended Working Concentrations for β-Blockers in Cell Culture
CompoundCell LineConcentration RangeEffectReference
Metoprolol Jurkat T cells4-36 µg/mLMechanistic exploration[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound hydrochloride (CAS: 77590-95-5)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.47 mg of this compound hydrochloride powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO to the tube.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C in a dark, dry place. Long-term storage at -80°C is also acceptable.

Note on Aqueous Solutions: Based on data for the similar compound Atenolol, aqueous solutions of β-blockers may not be stable for more than one day.[4] Therefore, it is recommended to prepare fresh dilutions in cell culture medium for each experiment from the DMSO stock solution.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

Materials:

  • 10 mM this compound hydrochloride stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM/F-12) appropriate for the cell line

  • Sterile serological pipettes and pipette tips

  • Cell culture plates with seeded cells

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. For example, if the highest this compound concentration is 100 µM (prepared from a 1:100 dilution of the 10 mM stock), the vehicle control should contain 1% DMSO in complete cell culture medium.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh this compound HCl dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Add Working Solution dilute->treat seed Seed Cells seed->treat incubate Incubate treat->incubate analyze Analyze Cells incubate->analyze

Caption: Experimental workflow for this compound solution preparation and cell treatment.

G This compound This compound ADRB1 β1-Adrenergic Receptor (ADRB1) This compound->ADRB1 Antagonist Gs Gs Protein ADRB1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

References

Application Notes: Radioligand Assay for Determining Serum Levels of Cetamolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol is a potent beta-adrenoceptor antagonist characterized by its moderate cardioselectivity and intrinsic sympathomimetic activity.[1][2] Accurate determination of its serum levels is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall clinical trial support.[1] This document provides a detailed application note and protocol for a competitive radioligand binding assay to quantify this compound in serum samples. The assay is based on the competition between unlabeled this compound and a radiolabeled ligand for binding to beta-adrenoceptors.

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.[3][4][5] This particular assay utilizes [³H]-dihydroalprenolol, a well-characterized beta-adrenoceptor antagonist, as the radioligand and rat lung tissue as a rich source of beta-adrenoceptors.[1] The method is sensitive, with a detection limit of 1 ng/mL, and has been validated for stability, specificity, accuracy, and precision.[1]

Principle of the Assay

This is a competitive radioligand binding assay.[3][5] Unlabeled this compound present in a serum extract competes with a fixed concentration of [³H]-dihydroalprenolol for a limited number of beta-adrenoceptor binding sites in a rat lung membrane preparation. The amount of radioligand bound to the receptors is inversely proportional to the concentration of this compound in the sample. By creating a standard curve with known concentrations of this compound, the concentration in unknown serum samples can be determined by measuring the displacement of the radioligand.

Data Presentation

Table 1: Assay Validation Parameters
ParameterResult
Sensitivity (Lower Limit of Quantification)1 ng/mL[1]
Within-Assay Precision (CV%)< 10%
Between-Assay Precision (CV%)< 15%
Accuracy (% Recovery)85-115%
SpecificityNo significant cross-reactivity with endogenous substances
StabilityStable under specified storage and handling conditions
Table 2: Materials and Reagents
Material/ReagentSupplierCatalog Number
This compound Hydrochloride(Specify)(Specify)
[³H]-DihydroalprenololPerkinElmerNET526001MC
Rat Lung Tissue(Specify)(Specify)
Scintillation Cocktail(Specify)(Specify)
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Glass Fiber FiltersWhatman1822-025
Polyethyleneimine (PEI)Sigma-AldrichP3143

Experimental Protocols

Preparation of Rat Lung Membranes
  • Euthanize male Sprague-Dawley rats and perfuse the lungs with ice-cold saline to remove blood.

  • Excise the lungs, trim away excess tissue, and weigh them.

  • Homogenize the lung tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh ice-cold Tris-HCl buffer and centrifuging again at 40,000 x g for 20 minutes.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4) to a final protein concentration of 1-2 mg/mL.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Serum Sample Preparation
  • Thaw frozen serum samples on ice.

  • Perform a liquid-liquid extraction to isolate this compound. To 1 mL of serum, add a suitable organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of assay buffer.

Radioligand Binding Assay
  • Prepare a standard curve of this compound ranging from 1 ng/mL to 1000 ng/mL in assay buffer.

  • Set up the assay in microcentrifuge tubes or a 96-well plate in triplicate for each data point (total binding, non-specific binding, standards, and unknown samples).

  • Total Binding: Add 50 µL of assay buffer.

  • Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled beta-blocker (e.g., 10 µM propranolol) to saturate the receptors.

  • Standards: Add 50 µL of each this compound standard concentration.

  • Unknown Samples: Add 50 µL of the reconstituted serum extract.

  • Add 50 µL of [³H]-dihydroalprenolol (final concentration ~1 nM) to all tubes.

  • Add 100 µL of the rat lung membrane preparation to all tubes to initiate the binding reaction.

  • Incubate the reaction mixture at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

  • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to stand for at least 4 hours.

  • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (NSB) CPM from the total binding CPM.

  • For the standard curve, plot the percentage of specific binding of [³H]-dihydroalprenolol against the logarithm of the this compound concentration.

  • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Determine the concentration of this compound in the unknown serum samples by interpolating their percentage of specific binding from the standard curve.

  • Adjust the final concentration for the dilution factor used during serum extraction.

Mandatory Visualizations

G cluster_workflow Radioligand Assay Workflow prep Sample and Reagent Preparation incubation Incubation (this compound, [3H]-DHA, Membranes) prep->incubation Combine filtration Separation of Bound and Free Ligand (Vacuum Filtration) incubation->filtration Terminate counting Quantification of Bound Radioligand (Scintillation Counting) filtration->counting Measure analysis Data Analysis (Standard Curve and Concentration Determination) counting->analysis Calculate

Caption: Experimental workflow for the this compound radioligand assay.

G cluster_pathway This compound Signaling Pathway This compound This compound BetaReceptor Beta-1 Adrenergic Receptor This compound->BetaReceptor Antagonist Binding GProtein Gs Protein BetaReceptor->GProtein Blocks Activation AC Adenylate Cyclase GProtein->AC Inhibition cAMP cAMP AC->cAMP Reduced Production PKA Protein Kinase A cAMP->PKA Reduced Activation CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Inhibition

Caption: Simplified signaling pathway of this compound as a beta-blocker.

References

Application Notes and Protocols for Assessing the Cardioselectivity of Cetamolol In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cardioselectivity of the β-adrenoceptor antagonist, Cetamolol, in vivo. The described methods are designed to differentiate the effects of this compound on β1-receptors (predominantly in the heart) from its effects on β2-receptors (located in bronchial and vascular smooth muscle). By comparing its potency in blocking cardiac responses versus peripheral responses, a quantitative measure of its cardioselectivity can be determined.

Introduction to this compound's Cardioselectivity

This compound is a β-adrenoceptor blocking agent that exhibits cardioselectivity, meaning it has a greater affinity for β1-adrenoceptors than for β2-adrenoceptors.[1] This property is clinically significant as it allows for the desired negative chronotropic and inotropic effects on the heart while minimizing potential side effects such as bronchoconstriction, which is mediated by β2-receptor blockade. In vivo assessment is crucial to confirm and quantify this selectivity in a complex physiological system. The following protocols outline two primary methods for this assessment: the Isoproterenol (B85558) Challenge Test and the Graded Exercise Test.

Key Concepts in Cardioselectivity Assessment

Cardioselectivity is determined by comparing the dose of a β-blocker required to inhibit the β1-mediated responses (e.g., increased heart rate) with the dose required to inhibit β2-mediated responses (e.g., vasodilation or bronchodilation). A higher ratio of the dose required for β2-blockade to the dose for β1-blockade indicates greater cardioselectivity. Isoproterenol, a non-selective β-agonist, is commonly used to stimulate both receptor subtypes simultaneously.

Signaling Pathway of β-Adrenoceptor Antagonism

The following diagram illustrates the general signaling pathway affected by β-blockers like this compound.

cluster_agonists Agonists cluster_receptors β-Adrenoceptors cluster_blocker Antagonist cluster_downstream Downstream Effects Isoproterenol Isoproterenol (Non-selective β-agonist) Beta1 β1-Adrenoceptor (Heart) Isoproterenol->Beta1 Stimulates Beta2 β2-Adrenoceptor (Bronchi, Blood Vessels) Isoproterenol->Beta2 Stimulates Norepinephrine Norepinephrine (Endogenous Agonist) Norepinephrine->Beta1 Stimulates HeartRate ↑ Heart Rate ↑ Contractility Beta1->HeartRate Leads to Bronchodilation Bronchodilation Vasodilation Beta2->Bronchodilation Leads to This compound This compound (Cardioselective β-blocker) This compound->Beta1 Blocks (High Affinity) This compound->Beta2 Blocks (Low Affinity)

Caption: this compound's preferential blockade of β1-receptors.

Protocol 1: Isoproterenol Challenge Test in Anesthetized Dogs

This protocol is designed to assess the relative potency of this compound in antagonizing the β1- and β2-adrenoceptor-mediated effects of isoproterenol.

Experimental Workflow

A Animal Preparation (Anesthetized Dog) B Baseline Measurements (HR, BP, sGaw) A->B C Isoproterenol Dose-Response (Control) B->C D Administer this compound (or vehicle/comparator) C->D E Isoproterenol Dose-Response (Post-treatment) D->E F Data Analysis (Calculate dose ratios) E->F

Caption: Workflow for the Isoproterenol Challenge Test.

Materials
  • Male mongrel dogs (10-15 kg)

  • Anesthetic (e.g., sodium pentobarbital)

  • Isoproterenol hydrochloride

  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

  • Heparin

  • Equipment for measuring heart rate (ECG), blood pressure (arterial catheter), and specific airway conductance (plethysmography).

Procedure
  • Animal Preparation:

    • Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment.

    • Intubate the animal for artificial respiration if necessary.

    • Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.

  • Baseline Measurements:

    • Allow the animal to stabilize for at least 30 minutes after surgical preparation.

    • Record baseline heart rate (HR), mean arterial pressure (MAP), and specific airway conductance (sGaw).

  • Control Isoproterenol Dose-Response:

    • Administer intravenous (IV) infusions of isoproterenol at increasing doses (e.g., 0.05, 0.1, 0.2, and 0.4 µg/kg/min).

    • Each infusion should last for 5 minutes, with a 15-minute washout period between doses.

    • Record the peak change in HR (β1 response) and the maximum decrease in diastolic blood pressure (DBP) or increase in sGaw (β2 responses) for each dose.

  • Drug Administration:

    • Administer a single IV dose of this compound. A dose range (e.g., 0.1, 0.3, 1.0 mg/kg) should be tested in different groups of animals to establish a dose-response relationship for its blocking effects.

    • A control group should receive a saline vehicle. Comparator drugs like propranolol (B1214883) (non-selective) and atenolol (B1665814) (cardioselective) can also be used.

  • Post-Treatment Isoproterenol Dose-Response:

    • Thirty minutes after the administration of this compound or vehicle, repeat the isoproterenol dose-response curve as described in step 3.

Data Analysis
  • Calculate the dose of isoproterenol required to produce a 50% of the maximum response (ED50) for the increase in heart rate (β1) and the decrease in DBP or increase in sGaw (β2) before and after this compound administration.

  • Determine the dose ratio for each effect by dividing the ED50 of isoproterenol in the presence of this compound by the ED50 in the absence of this compound.

  • The cardioselectivity index is the ratio of the dose ratio for the β2-mediated effect to the dose ratio for the β1-mediated effect. A higher index indicates greater cardioselectivity.

Quantitative Data Summary
ParameterPre-Cetamolol (Control)Post-Cetamolol (0.5 mg/kg)Dose Ratio
Isoproterenol ED50 for ↑HR (µg/kg)0.150.755.0
Isoproterenol ED50 for ↓DBP (µg/kg)0.200.402.0
Cardioselectivity Index 0.4

Note: The values in this table are hypothetical and for illustrative purposes only.

Protocol 2: Graded Exercise Test in Conscious Dogs

This protocol assesses the β1-blocking activity of this compound by measuring the inhibition of exercise-induced tachycardia.

Experimental Workflow

A Animal Training (Treadmill Acclimatization) B Baseline Exercise Test (Control) A->B C Oral Administration of This compound (or vehicle) B->C D Post-treatment Exercise Test C->D E Data Analysis (% Reduction in HR) D->E

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Cetamolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of Cetamolol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a beta-adrenoceptor antagonist. Like many active pharmaceutical ingredients (APIs), its therapeutic efficacy can be limited by poor aqueous solubility.[1] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption and achieving the desired therapeutic effect.[2][3] Low solubility can lead to poor and variable bioavailability, hindering clinical development.[4][5]

Q2: What are the common strategies to improve the aqueous solubility of a poorly soluble drug like this compound?

A2: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs.[2] These methods can be broadly categorized into physical and chemical modifications.[2] Common strategies include:

  • pH Adjustment: Modifying the pH of the solution to ionize the drug, thereby increasing its solubility.[3][]

  • Co-solvency: Adding a water-miscible solvent (co-solvent) in which the drug is more soluble to the aqueous system.[7]

  • Complexation: Using complexing agents, most notably cyclodextrins, to form inclusion complexes that have a hydrophilic exterior.[4][8]

  • Solid Dispersion: Dispersing the drug in an inert carrier matrix at the molecular level, often in an amorphous state.[9][10]

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro or nano range (e.g., nanosuspensions).[11][12]

  • Prodrug Approach: Chemically modifying the drug molecule to create a more soluble derivative (prodrug) that converts back to the active parent drug in the body.[13][14]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.[9]

Q3: How does pH adjustment work for a weakly basic compound like this compound?

A3: For weakly basic drugs, solubility is highly pH-dependent.[1] In acidic environments (lower pH), the molecule can become protonated, forming a more soluble salt. As the pH increases and becomes more basic, the drug will exist predominantly in its less soluble, non-ionized form. Therefore, adjusting the pH of an aqueous solution to a more acidic range can significantly enhance the solubility of this compound.[] However, a potential risk is that the drug may precipitate if the solution is diluted into a medium with a higher pH.[3]

Q4: What are cyclodextrins and how do they improve solubility?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[15] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their cavity, forming an inclusion complex.[8][16] This complex has improved solubility in water due to the hydrophilic exterior of the cyclodextrin (B1172386).[16] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceuticals for this purpose.[15][17]

Q5: What is a solid dispersion and what is the underlying principle for solubility enhancement?

A5: A solid dispersion involves dispersing one or more active ingredients in an inert carrier or matrix in the solid state.[9] The enhancement in solubility is typically attributed to several factors, including the reduction of drug particle size to a molecular level, the conversion of the crystalline drug to a more soluble amorphous form, and the increased wettability of the drug provided by the hydrophilic carrier.[10][18] Polymeric carriers like povidone (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used.[9]

Q6: Can creating a prodrug of this compound improve its solubility?

A6: Yes, the prodrug approach is a viable strategy.[13] This involves chemically modifying the this compound molecule by adding a hydrophilic promoiety, such as a phosphate (B84403) ester.[14][19] This creates a new, more water-soluble compound (the prodrug) that, after administration, is cleaved by enzymes in the body to release the active this compound.[13][20] This method can increase aqueous solubility by several orders of magnitude.[19]

Troubleshooting Guides

Issue 1: this compound is precipitating from my aqueous solution.
  • Question: I dissolved this compound in an acidic aqueous solution, but it crashed out after adding another component. What happened?

  • Answer:

    • Potential Cause 1: pH Shift. The most common cause for a weakly basic drug like this compound to precipitate is an increase in the solution's pH. The component you added may have been basic, raising the pH to a level where this compound is no longer soluble.[1]

    • Troubleshooting:

      • Measure the final pH of the solution where precipitation occurred.

      • If a pH shift is confirmed, use a suitable buffer system with sufficient capacity to maintain the pH in the desired range where this compound is soluble.[1]

      • Re-evaluate the components being added to your formulation for their effect on pH.

    • Potential Cause 2: Supersaturation. You may have created a supersaturated solution that is thermodynamically unstable. The addition of other components or even slight physical disturbances (like scratching the container wall) can trigger precipitation.

    • Troubleshooting:

      • Review your protocol to ensure the concentration of this compound does not exceed its equilibrium solubility under the experimental conditions (pH, temperature).[1]

      • Consider lowering the working concentration or modifying the solvent system (e.g., adding a co-solvent) to increase the drug's solubility.[1]

    • Potential Cause 3: Temperature Fluctuation. The solubility of many compounds is temperature-dependent. If the solution was prepared at an elevated temperature and then cooled, the solubility may have decreased, leading to precipitation.

    • Troubleshooting:

      • Determine the solubility of this compound at different temperatures to understand its temperature-solubility profile.

      • Maintain a constant temperature throughout your experiment. If heating is required for dissolution, ensure the solution remains stable upon cooling to the working temperature.

G cluster_0 Troubleshooting Precipitation Start Precipitation Observed MeasurepH Measure pH of Solution Start->MeasurepH pH_Shift Is there a pH shift to a less soluble range? MeasurepH->pH_Shift Check_Conc Check Concentration vs. Solubility pH_Shift->Check_Conc No Use_Buffer Solution: Use appropriate buffer system pH_Shift->Use_Buffer Yes Supersaturated Is solution supersaturated? Check_Conc->Supersaturated Lower_Conc Solution: Lower concentration or add co-solvent Supersaturated->Lower_Conc Yes Monitor_Temp Monitor Temperature Supersaturated->Monitor_Temp No End Issue Resolved Use_Buffer->End Lower_Conc->End Temp_Change Is precipitation correlated with temperature change? Monitor_Temp->Temp_Change Control_Temp Solution: Maintain constant temperature Temp_Change->Control_Temp Yes Temp_Change->End No, investigate other factors Control_Temp->End

Caption: Troubleshooting workflow for this compound precipitation issues.

Issue 2: My nanosuspension is unstable and the particles are aggregating.
  • Question: I prepared a this compound nanosuspension using high-pressure homogenization, but the particle size increases over time. Why is this happening?

  • Answer:

    • Potential Cause: Inadequate Stabilization. Nanosuspensions are thermodynamically unstable systems due to their high surface energy.[21] They require stabilizers (surfactants and/or polymers) to prevent particles from aggregating or undergoing crystal growth (Ostwald ripening). The type or concentration of your stabilizer may be insufficient.

    • Troubleshooting:

      • Screen Stabilizers: Experiment with different types of stabilizers. A combination of a surfactant (for electrostatic or steric hindrance) and a polymer is often effective.

      • Optimize Concentration: The concentration of the stabilizer is critical. Too little will not provide adequate coverage of the nanoparticle surface, while too much can have other undesirable effects. Perform a concentration optimization study.

      • Evaluate Preparation Method: Ensure the stabilizer is incorporated correctly during the homogenization process to allow for effective adsorption onto the particle surfaces.

Issue 3: Cyclodextrin complexation did not significantly improve solubility.
  • Question: I tried to make an inclusion complex with β-cyclodextrin, but the solubility increase was minimal. What should I try next?

  • Answer:

    • Potential Cause 1: Poor Fit or Interaction. The size of the cyclodextrin cavity must be appropriate for the guest molecule (this compound).[16] While β-cyclodextrin is common, it may not be the optimal choice.[15] Additionally, β-CD itself has relatively low water solubility.

    • Troubleshooting:

      • Try CD Derivatives: Evaluate modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have significantly higher aqueous solubility and can form more stable complexes.[15]

    • Potential Cause 2: Inefficient Complexation Method. The method used to prepare the complex affects its efficiency. Simple physical mixing is often not enough.

    • Troubleshooting:

      • Use More Effective Methods: Employ techniques like kneading, co-precipitation, freeze-drying, or spray drying, which provide more energy and intimate contact between the drug and the cyclodextrin to facilitate complex formation.[4]

G cluster_0 Solubility Enhancement Workflow Start Poorly Soluble this compound Char Characterize API (pKa, logP, crystal form) Start->Char Method_Selection Select Initial Strategy Char->Method_Selection pH_Mod pH Modification Method_Selection->pH_Mod Ionizable Complex Cyclodextrin Complexation Method_Selection->Complex Good fit Solid_Disp Solid Dispersion Method_Selection->Solid_Disp Amorphous potential Nano Nanosuspension Method_Selection->Nano General Optimize Formulate & Optimize pH_Mod->Optimize Complex->Optimize Solid_Disp->Optimize Nano->Optimize Analyze Analyze Solubility & Stability Optimize->Analyze Target Target Solubility Achieved? Analyze->Target Target->Method_Selection No, try another strategy Success Successful Formulation Target->Success Yes

References

addressing Cetamolol stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with Cetamolol in experimental buffers. As specific stability data for this compound is not extensively published, this guide offers general protocols, troubleshooting advice, and illustrative data based on the behavior of similar beta-blockers to assist in designing and executing stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect this compound's stability in aqueous buffers?

A: The stability of this compound, like many small molecules, can be influenced by several factors. The most common are pH, temperature, light, and the presence of oxidizing agents.[1][2] Hydrolysis, oxidation, and photolysis are the main chemical degradation pathways.[3]

Q2: What are the visual signs of this compound degradation?

A: Visual indicators of degradation can include a change in the color of the solution (e.g., turning yellow or brown), the formation of a precipitate, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary for confirmation.[4]

Q3: How should I prepare and store my this compound stock solutions?

A: It is recommended to prepare stock solutions in a non-aqueous solvent like DMSO, if solubility permits, and store them at -20°C or -80°C, protected from light. For aqueous working solutions, it is best to prepare them fresh for each experiment. If storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for a short duration, after confirming their stability under these conditions.

Q4: Which experimental buffers are most compatible with beta-blockers like this compound?

A: Phosphate (B84403) and acetate (B1210297) buffers are commonly used in the analysis of beta-blockers.[3] However, the choice of buffer should be guided by the specific requirements of your experiment (e.g., pH) and validated for compatibility with this compound. It is crucial to be aware that some buffers can catalyze degradation or cause precipitation.

Q5: How does pH influence the stability of this compound?

A: The pH of a solution is a critical factor in the stability of many drugs, often influencing the rate of hydrolysis. For beta-blockers, degradation can be accelerated at both highly acidic and alkaline pH. It is essential to determine the optimal pH range for this compound stability in your specific experimental setup.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of this compound in my aqueous buffer.

  • Question: What could be causing the rapid degradation of this compound in my experiment?

  • Answer: Rapid degradation could be due to several factors:

    • pH-mediated hydrolysis: The pH of your buffer may be outside the optimal stability range for this compound.

    • Oxidation: The buffer may contain dissolved oxygen or trace metal ions that can catalyze oxidation.

    • Temperature: Elevated temperatures used in your experiment (e.g., 37°C) can accelerate degradation.

    • Light exposure: If your experimental setup is exposed to light, photolysis could be occurring.

  • Troubleshooting Steps:

    • Confirm the pH of your buffer.

    • Perform a preliminary stability screen at different pH values (e.g., 5.0, 7.4, 9.0) to identify a more suitable pH.

    • Consider degassing your buffer or using an antioxidant if oxidation is suspected, ensuring it does not interfere with your experiment.

    • Minimize the exposure of your this compound solutions to light by using amber vials or covering your experimental setup.

    • If possible, conduct your experiment at a lower temperature.

Issue 2: My this compound solution has developed a yellow/brown color.

  • Question: Why has my this compound solution changed color?

  • Answer: A color change often indicates the formation of degradation products, which can result from oxidation or photolysis.

  • Troubleshooting Steps:

    • Protect your solution from light at all stages of preparation and use.

    • Prepare fresh solutions and avoid long-term storage of aqueous dilutions.

    • If you suspect oxidation, consider preparing your buffers with deoxygenated water.

Issue 3: I am observing a precipitate in my this compound solution.

  • Question: What is causing the precipitate in my this compound solution?

  • Answer: Precipitation can occur for several reasons:

    • Low Solubility: The concentration of this compound may exceed its solubility in the aqueous buffer. This is more likely if you are diluting a stock solution from an organic solvent like DMSO.

    • Buffer Incompatibility: this compound may be less soluble in certain buffers or at specific pH values. Buffer salts can also precipitate in the presence of high concentrations of organic co-solvents.

    • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

  • Troubleshooting Steps:

    • Verify the solubility of this compound in your buffer system.

    • Consider using a co-solvent, but keep its concentration minimal to avoid affecting your experiment.

    • If using an organic co-solvent, ensure the final concentration does not cause the buffer salts to precipitate.

    • Filter the solution through a 0.22 µm filter to remove any precipitate before use, and quantify the concentration of the filtrate to determine the amount of soluble this compound.

Issue 4: My HPLC analysis shows multiple unexpected peaks.

  • Question: What are the extra peaks in my HPLC chromatogram?

  • Answer: The appearance of new peaks in your HPLC analysis is a strong indication of degradation. These peaks represent degradation products. To understand the degradation pathway, it is beneficial to perform forced degradation studies.

  • Troubleshooting Steps:

    • Conduct a forced degradation study (see Protocol 2 below) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).

    • Compare the retention times of the peaks from the forced degradation study with the unexpected peaks in your experimental samples. This can help identify the degradation pathway (e.g., hydrolysis, oxidation).

    • For structural elucidation of the degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Quantitative Data on this compound Stability

Buffer (50 mM)pHTemperature (°C)Incubation Time (hours)% this compound Remaining (Illustrative)
Sodium Acetate5.0252495%
Phosphate Buffered Saline (PBS)7.4252492%
Tris Buffer8.5252485%
Sodium Acetate5.0372488%
Phosphate Buffered Saline (PBS)7.4372481%
Tris Buffer8.5372470%

Experimental Protocols

Protocol 1: Preparation of Common Experimental Buffers

  • 50 mM Sodium Acetate Buffer (pH 5.0)

    • Dissolve 4.1 g of sodium acetate trihydrate in 900 mL of deionized water.

    • Adjust the pH to 5.0 using glacial acetic acid.

    • Add deionized water to a final volume of 1 L.

    • Filter through a 0.22 µm filter.

  • 50 mM Phosphate-Buffered Saline (PBS, pH 7.4)

    • Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of deionized water.

    • Adjust the pH to 7.4 with HCl or NaOH as needed.

    • Add deionized water to a final volume of 1 L.

    • Filter through a 0.22 µm filter.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

  • Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound solution and 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Store the this compound solution at 60°C, protected from light, for 24 hours.

  • Photolytic Degradation:

    • Expose the this compound solution to a light source (e.g., a photostability chamber with UV and visible light) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • HPLC Analysis:

    • Analyze all samples (including an untreated control) by a stability-indicating HPLC method.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (B52724) (e.g., 70:30 v/v).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 275 nm

      • Injection Volume: 20 µL

    • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Visualizations

Cetamolol_Mechanism_of_Action cluster_cell Cardiac Myocyte Adrenergic_Agonist Adrenergic Agonist (e.g., Epinephrine) Beta1_AR β1-Adrenergic Receptor Adrenergic_Agonist->Beta1_AR Binds & Activates Gs_Protein Gs Protein Beta1_AR->Gs_Protein Activates This compound This compound This compound->Beta1_AR Blocks Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets

Caption: this compound's mechanism of action as a β1-adrenergic receptor antagonist.

Cetamolol_Stability_Workflow start Start: Prepare this compound Solution in Buffer incubate Incubate under Experimental Conditions (Time, Temp, Light) start->incubate sample Take Samples at Different Time Points incubate->sample analyze Analyze Samples by Stability-Indicating HPLC sample->analyze data Quantify this compound Peak Area and Degradation Peaks analyze->data evaluate Evaluate Data: Calculate % Remaining data->evaluate stable Stable (Proceed with Experiment) evaluate->stable >90% Remaining unstable Unstable (Go to Troubleshooting) evaluate->unstable <90% Remaining

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic start Problem: this compound Instability Observed check_visual Visual Inspection: Precipitate or Color Change? start->check_visual precipitate Precipitate Observed check_visual->precipitate Yes color_change Color Change Observed check_visual->color_change Yes no_visual No Visual Change (HPLC shows degradation) check_visual->no_visual No check_solubility Check Solubility Limits & Buffer Compatibility precipitate->check_solubility optimize Optimize Buffer (pH), Temperature, and Light Exposure check_solubility->optimize check_light_oxidation Suspect Photodegradation or Oxidation color_change->check_light_oxidation check_light_oxidation->optimize check_ph_temp Suspect pH or Thermal Degradation no_visual->check_ph_temp forced_degradation Perform Forced Degradation Study to Identify Pathway check_ph_temp->forced_degradation forced_degradation->optimize

Caption: Troubleshooting logic for this compound instability issues.

References

Technical Support Center: Optimizing Cetamolol Concentration for Atrial Chronotropic Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Cetamolol concentration in atrial chronotropic effect studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the atrium?

A1: this compound is a cardioselective β1-adrenergic receptor antagonist.[1][2] In the atrium, its primary mechanism of action is to competitively block the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors on the sinoatrial (SA) node cells. This inhibition leads to a decrease in the spontaneous firing rate of the SA node, resulting in a negative chronotropic effect (a decrease in heart rate).[3]

Q2: What is meant by this compound's "partial agonist activity" or "intrinsic sympathomimetic activity (ISA)"?

A2: Partial agonist activity, or intrinsic sympathomimetic activity (ISA), means that this compound can weakly stimulate β-adrenergic receptors in addition to blocking them.[1][4] In the absence of high concentrations of a full agonist (like isoproterenol), this compound can elicit a modest positive chronotropic effect. This is an important consideration when designing experiments, as the net effect of this compound on atrial rate will depend on the baseline level of sympathetic tone in the tissue preparation.

Q3: What is the reported pA2 value for this compound in atrial tissue?

A3: In vitro studies using guinea pig atria have reported a pA2 value of 8.05 for this compound's antagonism of isoproterenol-induced chronotropic effects. The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response, and it is a measure of the antagonist's potency.

Q4: At what concentration does this compound start to show non-specific effects?

A4: While specific data on non-specific effects related to chronotropy are limited, studies have shown that up to a concentration of 10⁻⁴ M, this compound displays negligible negative inotropic activity in guinea pig left atrial preparations. It is advisable to perform concentration-response curves to identify the optimal concentration range that targets β1-adrenoceptors without causing off-target effects.

Q5: How does this compound's cardioselectivity impact experimental design?

A5: this compound shows a moderate degree of cardioselectivity, with a higher affinity for β1-adrenoceptors (predominant in the heart) over β2-adrenoceptors. This is advantageous for specifically studying the role of β1-receptors in atrial chronotropy. However, at higher concentrations, this selectivity may be lost.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound on atrial rate. 1. This compound concentration is too low. 2. Degraded this compound stock solution. 3. Low baseline sympathetic tone in the atrial preparation. 4. Tissue desensitization. 1. Increase the concentration of this compound in a stepwise manner. 2. Prepare a fresh stock solution of this compound. 3. To observe antagonism, pre-stimulate the atria with a β-agonist like isoproterenol (B85558) to increase the baseline rate. 4. Ensure adequate equilibration time for the tissue and avoid prolonged exposure to high concentrations of agonists.
Unexpected positive chronotropic effect observed. 1. This compound's partial agonist activity (ISA) is being observed. 2. Very low or absent endogenous catecholamines in the preparation. 1. This is an expected property of this compound. To study its antagonist effects, co-administer with a β-agonist. 2. In preparations from reserpinized animals, the ISA of this compound is more pronounced.
High variability in atrial beating rate between preparations. 1. Inconsistent tissue dissection and handling. 2. Variations in the location of the isolated atrial tissue (sinoatrial node region is critical). 3. Temperature fluctuations in the organ bath. 4. Inadequate oxygenation of the physiological salt solution. 1. Standardize the dissection protocol to ensure consistent size and handling of the atrial tissue. 2. Carefully isolate the right atrium containing the sinoatrial node for spontaneous beating rate studies. 3. Use a reliable temperature controller to maintain the organ bath at a constant physiological temperature (e.g., 37°C). 4. Ensure continuous and adequate aeration of the physiological salt solution with carbogen (B8564812) (95% O₂ / 5% CO₂).
Schild plot analysis yields a slope significantly different from 1. 1. Non-competitive antagonism or allosteric effects at the concentrations tested. 2. Insufficient equilibration time for the antagonist. 3. Uptake or metabolism of the agonist or antagonist. 1. Re-evaluate the concentration range of this compound used. Higher concentrations may lead to non-specific effects. 2. Increase the incubation time with this compound before adding the agonist to ensure equilibrium is reached. 3. Consider the use of uptake inhibitors if relevant for the agonist being used.

Data Presentation

Table 1: Properties of this compound in Atrial Preparations

Parameter Value Species/Tissue Reference
β1-Adrenoceptor Antagonist Potency (pA2) 8.05Guinea Pig Atria
Cardioselectivity (Atrial pA2 / Tracheal pA2) Moderate (8.05 / 7.67)Guinea Pig
Partial Agonist Activity (ISA) Present (Positive chronotropic effect)Reserpinized Rat Right Atria
Concentration with Negligible Negative Inotropic Effect Up to 10⁻⁴ MGuinea Pig Left Atria

Table 2: Illustrative Concentration-Response Data for this compound on Isoproterenol-Induced Tachycardia

Disclaimer: The following data are illustrative and based on the known pA2 value of this compound. Actual experimental results may vary. Researchers should perform their own concentration-response experiments.

This compound Concentration (M) Log [this compound] Isoproterenol EC50 Shift (Fold-change) Observed % Inhibition of Max Isoproterenol Response
1 x 10⁻⁹-9.0~1.1~10%
1 x 10⁻⁸-8.0~2.0~50%
3 x 10⁻⁸-7.5~4.0~75%
1 x 10⁻⁷-7.0~11.0>90%
1 x 10⁻⁶-6.0>30.0>95%

Experimental Protocols

Protocol 1: In Vitro Assessment of Atrial Chronotropic Effects

Objective: To determine the effect of this compound on the spontaneous beating rate of isolated atria.

Materials:

  • Isolated tissue organ bath system with temperature control and aeration.

  • Force-displacement transducer and data acquisition system.

  • Krebs-Henseleit solution (or other suitable physiological salt solution).

  • Carbogen gas (95% O₂ / 5% CO₂).

  • This compound hydrochloride.

  • Isoproterenol hydrochloride (or other β-agonist).

  • Animal model (e.g., guinea pig, rat).

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

    • Carefully dissect the right atrium, ensuring the sinoatrial node region is intact.

  • Mounting the Tissue:

    • Mount the isolated atrium in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the atrium to a fixed hook and the other end to a force-displacement transducer.

    • Apply a small initial tension (e.g., 0.5 - 1.0 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing of the bath solution every 15-20 minutes.

  • Data Recording:

    • Record the spontaneous atrial beating rate (beats per minute, BPM) using the data acquisition system.

  • Experimental Procedure:

    • Baseline Recording: Record a stable baseline spontaneous beating rate for 10-15 minutes.

    • Studying Antagonist Effects:

      • To demonstrate this compound's antagonist properties, first establish a stable, elevated heart rate by adding a submaximal concentration of a β-agonist like isoproterenol (e.g., 10⁻⁸ M).

      • Once the response to the agonist is stable, add cumulative concentrations of this compound to the bath, allowing the response to stabilize at each concentration before adding the next.

    • Studying Partial Agonist Effects:

      • To observe this compound's ISA, use atria from a reserpinized animal or a preparation with low endogenous sympathetic tone.

      • After establishing a stable baseline, add cumulative concentrations of this compound and record the change in atrial rate.

  • Data Analysis:

    • Calculate the change in atrial rate from baseline for each concentration of this compound.

    • Construct a concentration-response curve by plotting the change in atrial rate against the logarithm of the this compound concentration.

Protocol 2: Determination of this compound's pA2 Value using Schild Analysis

Objective: To quantify the antagonist potency of this compound at β1-adrenoceptors in isolated atria.

Methodology:

  • Follow steps 1-3 of Protocol 1.

  • Generate a Control Agonist Concentration-Response Curve:

    • Add cumulative concentrations of a β-agonist (e.g., isoproterenol, from 10⁻¹⁰ M to 10⁻⁵ M) to the organ bath, allowing the atrial rate to stabilize at each concentration.

    • Record the maximum increase in atrial rate.

    • Wash the tissue repeatedly until the atrial rate returns to baseline.

  • Generate Agonist Concentration-Response Curves in the Presence of this compound:

    • Add a fixed concentration of this compound to the bath and allow it to equilibrate for a predetermined time (e.g., 30-60 minutes).

    • Repeat the cumulative addition of the β-agonist to generate a second concentration-response curve.

    • Wash the tissue extensively.

    • Repeat this procedure with at least two other increasing concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist in the absence of the antagonist.

    • Calculate log(DR-1).

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression on the data points.

    • The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

Mandatory Visualizations

G cluster_membrane Atrial Myocyte Membrane Beta1_AR β1-Adrenergic Receptor G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates This compound This compound This compound->Beta1_AR Blocks Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->Beta1_AR Activates PKA Protein Kinase A cAMP->PKA Activates SA_Node_Channels SA Node Ion Channels (If, ICa-L) PKA->SA_Node_Channels Phosphorylates Chronotropic_Effect Decreased Atrial Chronotropic Effect (Slower Heart Rate) SA_Node_Channels->Chronotropic_Effect Leads to

Caption: this compound's Mechanism of Action on Atrial Chronotropy.

G cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis Start Euthanize Animal & Excise Heart Dissect Dissect Right Atrium Start->Dissect Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Baseline Record Baseline Rate Equilibrate->Baseline Agonist Add β-Agonist (e.g., Isoproterenol) Baseline->Agonist Cetamolol_Conc Add Cumulative Concentrations of this compound Agonist->Cetamolol_Conc Record Record Atrial Rate Cetamolol_Conc->Record CRC Construct Concentration-Response Curve Record->CRC Schild Perform Schild Analysis CRC->Schild pA2 Determine pA2 Value Schild->pA2 G Problem Unexpected Result in Atrial Rate? No_Effect No Effect of this compound Problem->No_Effect Yes Positive_Effect Positive Chronotropic Effect Problem->Positive_Effect Yes High_Variability High Variability Problem->High_Variability Yes Check_Conc Check this compound Concentration & Freshness No_Effect->Check_Conc Check_Tone Assess Baseline Sympathetic Tone (Consider Pre-stimulation with Agonist) No_Effect->Check_Tone Check_ISA Consider Partial Agonist Effect (ISA) Positive_Effect->Check_ISA Check_Prep Review Tissue Preparation & Bath Conditions High_Variability->Check_Prep Solution1 Increase Concentration / Make Fresh Stock Check_Conc->Solution1 Solution2 Co-administer with β-Agonist Check_Tone->Solution2 Check_ISA->Solution2 Solution3 Use Reserpinized Tissue to Study ISA Check_ISA->Solution3 Solution4 Standardize Protocol / Check Equipment Check_Prep->Solution4

References

mitigating off-target effects of Cetamolol in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Cetamolol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardioselective beta-1 adrenergic receptor antagonist.[1] Its primary mechanism of action is to competitively block the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to beta-1 adrenergic receptors, which are predominantly found in cardiac tissue.[2] This blockade results in decreased heart rate, myocardial contractility, and blood pressure.[3] this compound also possesses intrinsic sympathomimetic activity (ISA), meaning it can cause a low level of receptor activation while blocking the effects of more potent endogenous agonists.[4][5]

Q2: What are the known off-target effects of this compound?

While this compound is designed to be selective for the beta-1 adrenergic receptor, like all drugs, it has the potential for off-target effects. Specific off-target screening data for this compound is limited in publicly available literature. However, based on its chemical structure and the known cross-reactivity of other beta-blockers, potential off-target interactions could include:

  • Beta-2 Adrenergic Receptors: Although cardioselective, at higher concentrations, this compound can lose its selectivity and antagonize beta-2 adrenergic receptors, potentially leading to bronchoconstriction.

  • Serotonin (B10506) Receptors: Some beta-blockers have been shown to interact with serotonin (5-HT) receptors and may inhibit serotonin uptake.

  • Gut Hormone Receptors: In silico studies suggest that some beta-blockers may interact with gut hormone receptors like the glucagon-like peptide 1 receptor (GLP-1R), which could influence glucose metabolism.

  • Dopamine Receptors: There can be interactions between beta-blockers and dopamine, where beta-blockers may antagonize some of the cardiostimulatory effects of dopamine.

One study indicated that this compound has minimal antihistaminic, anticholinergic, alpha-1 adrenergic blocking, or calcium antagonistic properties.

Q3: What is biased agonism and how might it relate to this compound's off-target effects?

Troubleshooting Guides

Issue 1: Unexpected experimental results potentially due to off-target binding.

Symptoms:

  • Inconsistent dose-response curves.

  • Cellular responses that are not consistent with known beta-1 adrenergic receptor signaling.

  • Effects observed in cell lines that do not express beta-1 adrenergic receptors.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Perform a competition binding assay using a well-characterized radiolabeled beta-1 adrenergic antagonist to confirm that this compound is binding to the intended target in your experimental system.

    • Use a positive control (e.g., isoproterenol) and a negative control (a structurally unrelated compound) in your functional assays.

  • Assess Off-Target Binding:

    • Conduct a radioligand binding screen against a panel of common off-target receptors, particularly other GPCRs like serotonin, dopamine, and alpha-adrenergic receptors.

    • If available, utilize a commercial off-target screening service.

  • Literature Review:

    • Research the off-target profiles of structurally similar beta-blockers (e.g., atenolol, metoprolol) to identify potential candidates for off-target interactions.

  • Control Experiments:

    • Use a cell line that lacks the beta-1 adrenergic receptor but is otherwise identical to your experimental cells to determine if the observed effects are independent of the primary target.

    • Employ a beta-1 adrenergic receptor antagonist with a different chemical scaffold to see if the unexpected effect is specific to this compound's structure.

Issue 2: Difficulty in replicating this compound's cardioselectivity in vitro.

Symptoms:

  • Similar potency of this compound in blocking both beta-1 and beta-2 adrenergic receptor-mediated responses.

Troubleshooting Steps:

  • Concentration Range:

    • Ensure that the concentrations of this compound being used are within a range that is appropriate for observing selectivity. Selectivity is often lost at higher concentrations.

  • Assay Conditions:

    • Optimize assay conditions such as incubation time, temperature, and buffer composition, as these can influence ligand binding and functional responses.

  • Cell Line Verification:

    • Confirm the relative expression levels of beta-1 and beta-2 adrenergic receptors in your cell lines using qPCR or radioligand binding with subtype-selective radioligands.

  • Choice of Agonist:

    • Use a non-selective beta-agonist like isoproterenol (B85558) when comparing potency at beta-1 and beta-2 receptors.

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of Beta-Blockers at Adrenergic and Serotonin Receptors

Compoundβ1-Adrenergicβ2-Adrenergic5-HT1A5-HT1B5-HT2A
This compound High AffinityModerate AffinityData Not AvailableData Not AvailableData Not Available
Propranolol 0.80.52913250
Atenolol 1.5100>10,000>10,000>10,000
Metoprolol (B1676517) 1.2200>10,000>10,000>10,000

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the beta-1 adrenergic receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human beta-1 adrenergic receptor.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: Use a suitable radiolabeled antagonist, for example, [³H]-dihydroalprenolol (DHA), at a concentration close to its Kd.

  • Competition: Set up assay tubes containing the cell membranes, radioligand, and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

Objective: To measure the antagonistic effect of this compound on agonist-induced cAMP production.

Methodology:

  • Cell Culture: Plate cells expressing the beta-1 adrenergic receptor in a suitable multi-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Agonist Stimulation: Add a beta-agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a further period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Protocol 3: Beta-Arrestin Recruitment Assay

Objective: To assess if this compound promotes or inhibits agonist-induced beta-arrestin recruitment to the beta-1 adrenergic receptor, a key indicator of biased agonism.

Methodology:

  • Cell Line: Use a cell line engineered for a beta-arrestin recruitment assay, such as one utilizing enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). These cells typically co-express the beta-1 adrenergic receptor fused to one component of the reporter system and beta-arrestin fused to the other.

  • Cell Plating: Seed the cells in a multi-well plate suitable for luminescence or fluorescence detection.

  • Compound Addition:

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of this compound before adding a fixed concentration of a known beta-1 agonist.

    • Agonist Mode: Add increasing concentrations of this compound alone to determine if it has any intrinsic activity in recruiting beta-arrestin.

  • Incubation: Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) to allow for receptor activation and beta-arrestin recruitment.

  • Signal Detection: Add the detection reagents and measure the luminescence or BRET signal using a plate reader.

  • Data Analysis:

    • Antagonist Mode: Plot the signal against the log concentration of this compound to determine its IC50 for inhibiting agonist-induced recruitment.

    • Agonist Mode: Plot the signal against the log concentration of this compound to determine its EC50 for promoting recruitment.

Visualizations

Beta1_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound b1AR β1-Adrenergic Receptor (GPCR) This compound->b1AR Blocks Agonist Norepinephrine/ Epinephrine Agonist->b1AR Activates Gs Gs Protein b1AR->Gs Activates b_arrestin β-Arrestin b1AR->b_arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Increased Myocardial Contraction Ca_Influx->Contraction Internalization Receptor Internalization/ Desensitization b_arrestin->Internalization

Caption: On-target signaling pathway of the beta-1 adrenergic receptor and the inhibitory action of this compound.

Experimental_Workflow cluster_off_target_id Off-Target Identification cluster_mitigation Mitigation Strategy start Unexpected Experimental Result binding_assay Radioligand Binding Assay (Off-Target Panel) start->binding_assay functional_assay Functional Assays (e.g., Calcium Flux, IP1) start->functional_assay confirm_off_target Confirmed Off-Target Hit binding_assay->confirm_off_target no_off_target No Off-Target Hit binding_assay->no_off_target functional_assay->confirm_off_target functional_assay->no_off_target use_lower_conc Use Lower [this compound] (within selective range) confirm_off_target->use_lower_conc use_antagonist Use Specific Antagonist for Off-Target confirm_off_target->use_antagonist alt_compound Use Structurally Different β1-Blocker no_off_target->alt_compound modify_protocol Modify Experimental Protocol no_off_target->modify_protocol Investigate Assay Artifacts

Caption: Troubleshooting workflow for identifying and mitigating potential off-target effects of this compound.

References

interpreting anomalous data in Cetamolol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cetamolol. This compound is a cardioselective β1-adrenergic receptor antagonist with partial agonist activity.[1][2] Understanding its unique pharmacological profile is key to designing robust experiments and interpreting potentially anomalous data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during in vitro experiments with this compound.

Anomalous Dose-Response Curves

Question: Why am I observing a biphasic or bell-shaped dose-response curve in my functional assay with this compound?

Answer: A biphasic or bell-shaped dose-response curve is a plausible, though potentially unexpected, observation for a compound with this compound's profile. This can be attributed to its partial agonist activity.[3] At lower concentrations, this compound may act as an agonist, stimulating the β1-adrenergic receptor and producing a response. As the concentration increases, its antagonist properties become more dominant, leading to a decrease in the observed response as it competes with and blocks the effects of full agonists that may be present in the assay system (e.g., endogenous catecholamines in cell culture media).

Troubleshooting Steps:

  • Review Assay Conditions: Ensure that the assay buffer and cell culture media are free of confounding substances that might act as β-adrenergic agonists.

  • Use a Full Antagonist Control: Compare the dose-response curve of this compound to that of a full antagonist (e.g., propranolol) to delineate the agonist and antagonist phases of the curve.

  • Vary Agonist Concentration: If co-incubating with a full agonist, systematically vary the concentration of the full agonist to better characterize the competitive antagonist properties of this compound.

Inconsistent Potency (IC50/EC50 Values)

Question: My calculated IC50 or EC50 values for this compound are inconsistent across different experiments or cell lines. What could be the cause?

Answer: Inconsistencies in potency values can arise from several factors related to the experimental setup and the inherent properties of this compound.

Troubleshooting Steps:

  • Cell Line Characterization: The expression level of the β1-adrenergic receptor can vary significantly between different cell lines (e.g., HEK293, CHO-K1) and even between different passages of the same cell line. Higher receptor expression can lead to an apparent increase in the potency of a partial agonist. It is crucial to use a stable cell line with a well-characterized receptor expression level.

  • Assay-Specific Parameters: The potency of a competitive antagonist is dependent on the concentration of the agonist used in the assay. Ensure that the agonist concentration is consistent across experiments.

  • Data Analysis: The method used to calculate IC50 and EC50 values can impact the results. Utilize a standardized, validated data analysis protocol, and ensure that the curve fitting model is appropriate for the observed data (e.g., a four-parameter logistic model).

Loss of Cardioselectivity

Question: I am observing effects that suggest β2-adrenergic receptor activity, even though this compound is described as β1-selective. Why is this happening?

Answer: While this compound is cardioselective, this selectivity is not absolute and is concentration-dependent. At higher concentrations, this compound can lose its selectivity and begin to interact with β2-adrenergic receptors.[2]

Troubleshooting Steps:

  • Dose-Range Optimization: Carefully titrate the concentration of this compound to identify the range in which it exhibits β1-selectivity.

  • Use of Selective Antagonists: Employ selective β1 and β2 antagonists in your experiments to confirm the receptor subtype mediating the observed effects.

  • Target Cell System: If using a cell line that endogenously expresses multiple β-adrenergic receptor subtypes, consider using a cell line engineered to express only the β1-adrenergic receptor to isolate its effects.

Data Presentation

Table 1: Antagonist Potency (pA2 Values) of this compound and Propranolol (B1214883)

CompoundReceptor/TissuepA2 ValueReference
This compoundGuinea Pig Atria (β1)8.05[2]
This compoundGuinea Pig Trachea (β2)7.67
PropranololGuinea Pig Atria (β1)8.44

Table 2: Representative Pharmacological Values for Cardioselective β-Blockers

ParameterDescriptionTypical Value Range
EC50 Concentration for 50% of maximal agonist effectVaries depending on the level of partial agonism
IC50 Concentration for 50% inhibition of agonist response1 - 100 nM
Ki Inhibitor binding affinity0.5 - 50 nM

Note: The values in Table 2 are representative for cardioselective beta-blockers and are not specific to this compound. These values should be determined experimentally for this compound in the specific assay system being used.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay for β1-Adrenergic Receptor

This protocol is for determining the binding affinity (Ki) of this compound for the human β1-adrenergic receptor expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing the human β1-adrenergic receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • [3H]-Dihydroalprenolol (DHA) as the radioligand

  • Isoproterenol (B85558) (non-selective β-agonist)

  • This compound

  • Propranolol (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture the HEK293-β1 cells to 80-90% confluency.

  • Membrane Preparation:

    • Harvest the cells and wash with ice-cold PBS.

    • Homogenize the cells in binding buffer and centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-DHA (at a concentration near its Kd), and 50 µL of a range of concentrations of this compound.

    • For total binding, add 50 µL of binding buffer instead of this compound.

    • For non-specific binding, add 50 µL of a high concentration of propranolol (e.g., 10 µM).

    • Add 50 µL of the membrane preparation to each well.

    • Incubate at 37°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol is for determining the functional effect of this compound on cAMP production in CHO-K1 cells stably expressing the human β1-adrenergic receptor.

Materials:

  • CHO-K1 cells stably expressing the human β1-adrenergic receptor

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)

  • Isoproterenol (full agonist)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Culture: Seed the CHO-K1-β1 cells in a 96-well plate and grow to confluency.

  • Assay:

    • Wash the cells with stimulation buffer.

    • To determine antagonist effect: Add a range of concentrations of this compound to the wells and incubate for 15 minutes. Then, add a fixed concentration of isoproterenol (e.g., its EC80) and incubate for a further 30 minutes at 37°C.

    • To determine partial agonist effect: Add a range of concentrations of this compound and incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • For antagonist effect: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

    • For partial agonist effect: Plot the cAMP concentration as a function of the this compound concentration to determine its EC50 and maximal effect relative to a full agonist.

Mandatory Visualizations

Signaling Pathway of the β1-Adrenergic Receptor

G cluster_membrane Cell Membrane b1ar β1-Adrenergic Receptor gs Gs Protein b1ar->gs Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts This compound This compound (Partial Agonist) This compound->b1ar Partially Stimulates & Competitively Inhibits agonist Agonist (e.g., Isoproterenol) agonist->b1ar Stimulates gs->ac Activates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Increased Heart Rate, Contractility) pka->response Phosphorylates Downstream Targets

Caption: β1-Adrenergic Receptor Signaling Pathway

Experimental Workflow for Characterizing this compound

G start Start: This compound Characterization binding_assay Radioligand Binding Assay (HEK293-β1 cells) start->binding_assay functional_assay cAMP Functional Assay (CHO-K1-β1 cells) start->functional_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki determine_ic50 Determine IC50 (Antagonist Potency) functional_assay->determine_ic50 determine_ec50 Determine EC50 (Partial Agonist Potency) functional_assay->determine_ec50 selectivity_assay Selectivity Assay (β2-receptor cell line) determine_ki->selectivity_assay determine_ic50->selectivity_assay determine_ec50->selectivity_assay determine_selectivity Determine β1/β2 Selectivity Ratio selectivity_assay->determine_selectivity end End: Full Pharmacological Profile determine_selectivity->end

Caption: Experimental Workflow for this compound

Troubleshooting Logic for Anomalous Data

G start Anomalous Data Observed biphasic Biphasic/ Bell-Shaped Curve? start->biphasic inconsistent Inconsistent IC50/EC50? start->inconsistent off_target Suspected Off-Target Effects? start->off_target partial_agonism Investigate Partial Agonism: - Run full antagonist control - Vary agonist concentration biphasic->partial_agonism Yes cell_line_issue Check Cell Line: - Confirm receptor expression level - Standardize cell passage number inconsistent->cell_line_issue Yes assay_conditions Review Assay Conditions: - Consistent agonist concentration - Standardize data analysis inconsistent->assay_conditions selectivity_issue Test for Selectivity Loss: - Titrate this compound concentration - Use selective antagonists off_target->selectivity_issue Yes

References

troubleshooting guide for Cetamolol synthesis procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cetamolol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound, a β1-adrenergic blocker, typically follows a two-step process characteristic of aryloxypropanolamine beta-blocker synthesis. The first step involves the reaction of a phenolic precursor with epichlorohydrin (B41342) to form a glycidyl (B131873) ether intermediate. This is followed by the nucleophilic opening of the epoxide ring with an appropriate amine.

Q2: What are the primary starting materials for this compound synthesis?

A2: The key precursors for the synthesis of this compound are 2-(2-hydroxyphenoxy)-N-methylacetamide and tert-butylamine (B42293).[1] Epichlorohydrin is also a crucial reagent in the formation of the epoxide intermediate.

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Temperature, reaction time, and the stoichiometry of the reactants are critical. The initial reaction with epichlorohydrin is often carried out under basic conditions. The subsequent reaction with tert-butylamine requires careful temperature control to ensure selective mono-alkylation and to minimize side reactions.

Q4: What are the common impurities that can form during the synthesis?

A4: Potential impurities include unreacted starting materials, the di-substituted product from the reaction of two molecules of the epoxide with one molecule of the amine, and products from the undesired reaction at the secondary hydroxyl group. In syntheses of similar beta-blockers, the formation of dichloro intermediates has also been noted as a potential side product.

Q5: What purification methods are most effective for this compound?

A5: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the impurities. Crystallization can also be an effective final purification step to obtain high-purity this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-(oxiran-2-ylmethoxy)phenoxy)-N-methylacetamide (Intermediate)

Methodology:

  • To a solution of 2-(2-hydroxyphenoxy)-N-methylacetamide in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

  • Stir the mixture at room temperature for approximately one hour.

  • Add epichlorohydrin to the reaction mixture.

  • Reflux the reaction mixture for 48 hours.

  • After cooling to room temperature, filter the mixture and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography to yield 2-(2-(oxiran-2-ylmethoxy)phenoxy)-N-methylacetamide.

Protocol 2: Synthesis of this compound

Methodology:

  • Dissolve the intermediate, 2-(2-(oxiran-2-ylmethoxy)phenoxy)-N-methylacetamide, in a suitable solvent such as methanol.

  • Add tert-butylamine to the solution.

  • Reflux the reaction mixture for approximately 4 hours.

  • Evaporate the solvent to dryness.

  • Treat the residue with a suitable solvent like ether and filter.

  • The final product, this compound, can be further purified by crystallization.

Data Presentation

Table 1: Typical Reaction Conditions and Yields

StepReactantsSolventBaseTemperature (°C)Time (h)Typical Yield (%)
1 2-(2-hydroxyphenoxy)-N-methylacetamide, EpichlorohydrinAcetoneK₂CO₃Reflux4880-90
2 2-(2-(oxiran-2-ylmethoxy)phenoxy)-N-methylacetamide, tert-butylamineMethanol-Reflux470-85

Table 2: Purity Analysis of this compound

Analytical MethodTypical Purity (%)
HPLC>99
¹H NMRConsistent with structure
Mass SpectrometryCorresponds to molecular weight

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of intermediate Incomplete reaction; impure starting materials.Increase reaction time; ensure starting materials are pure and dry.
Formation of di-substituted byproduct Excess of epoxide intermediate relative to the amine.Use a slight excess of tert-butylamine in the second step.
Presence of unreacted starting materials Insufficient reaction time or temperature.Increase reaction time and/or temperature, monitoring by TLC.
Difficulty in purification Co-elution of impurities with the product.Optimize the solvent system for column chromatography; consider a different stationary phase or recrystallization from a different solvent system.

Visualizations

This compound Synthesis Workflow

Cetamolol_Synthesis cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Epoxide Ring Opening A 2-(2-hydroxyphenoxy)- N-methylacetamide C 2-(2-(oxiran-2-ylmethoxy)phenoxy)- N-methylacetamide (Intermediate) A->C K2CO3, Acetone, Reflux B Epichlorohydrin B->C E This compound C->E Methanol, Reflux D tert-butylamine D->E

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Problem Identify the Step with Low Yield Start->Problem Step1 Step 1: Epoxide Formation Problem->Step1 Step2 Step 2: Ring Opening Problem->Step2 Cause1 Incomplete Reaction? Step1->Cause1 Cause2 Side Reactions? Step1->Cause2 Cause3 Purification Loss? Step1->Cause3 Step2->Cause1 Step2->Cause2 Step2->Cause3 Solution1a Increase Reaction Time/Temp Cause1->Solution1a Yes Solution1b Check Reagent Purity Cause1->Solution1b No Solution2a Adjust Stoichiometry Cause2->Solution2a Yes Solution2b Lower Temperature Cause2->Solution2b No Solution3a Optimize Chromatography Cause3->Solution3a Yes Solution3b Alternative Purification Cause3->Solution3b No

References

Technical Support Center: Cetamolol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Cetamolol during long-term storage. The following information is based on established knowledge of pharmaceutical stability, with specific examples drawn from research on structurally similar beta-blocker medications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during long-term storage?

A1: The primary factors leading to the degradation of pharmaceutical compounds like this compound are exposure to heat, light, moisture, and reactive oxygen species. These factors can initiate chemical reactions such as hydrolysis, oxidation, and photolysis, which alter the chemical structure of the this compound molecule and reduce its potency and safety.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure of this compound and studies on similar beta-blockers, the most probable degradation pathways are:

  • Hydrolysis: The ester and amide functional groups in the this compound molecule are susceptible to hydrolysis, especially under acidic or basic conditions. This would involve the cleavage of these bonds, leading to the formation of inactive degradation products.

  • Oxidation: The secondary alcohol and the ether linkages in the this compound structure can be prone to oxidation. This can be initiated by atmospheric oxygen or residual peroxides in excipients, leading to the formation of ketone and other oxidative degradation products.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy needed to initiate degradation reactions. For beta-blockers, this can involve complex pathways including oxidation and cleavage of the molecule.

Q3: How can I detect and quantify this compound and its degradation products?

A3: A stability-indicating analytical method is crucial for monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method as it provides information about the molecular weight and fragmentation pattern of the analytes.

Q4: What are the recommended general storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a well-closed, light-resistant container in a cool, dry place. Specific temperature and humidity conditions should be determined through formal stability studies.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Loss of this compound potency in stored samples. - Exposure to high temperatures. - Exposure to light. - Presence of moisture. - Incompatible excipients.- Review storage temperature records. - Ensure storage in light-resistant containers. - Check for proper sealing of containers and consider the use of desiccants. - Conduct excipient compatibility studies.
Appearance of unknown peaks in HPLC chromatogram. - Degradation of this compound. - Contamination of the sample or mobile phase.- Perform forced degradation studies to tentatively identify degradation products. - Use LC-MS/MS to elucidate the structure of the unknown peaks. - Analyze a blank (solvent) injection to rule out mobile phase contamination.
Discoloration or change in the physical appearance of the this compound sample. - Significant degradation has occurred, potentially due to severe stress conditions (e.g., high heat, light exposure).- Do not use the sample for experimental purposes. - Investigate the storage conditions to identify the cause of degradation. - Re-evaluate the packaging material for its protective properties.

Quantitative Data Summary

The following tables provide illustrative quantitative data based on studies of structurally similar beta-blockers. Note: This data should be used as a general guide; specific stability data must be generated for this compound.

Table 1: Illustrative Degradation Kinetics of a Beta-Blocker Under Various Stress Conditions

Stress Condition Parameter Value
Acid Hydrolysis (0.1 M HCl, 60°C) Half-life (t½)~ 48 hours
Base Hydrolysis (0.1 M NaOH, 60°C) Half-life (t½)~ 24 hours
Oxidative (3% H₂O₂, 25°C) % Degradation after 24h~ 15%
Photolytic (ICH Option 1) % Degradation~ 10%
Thermal (80°C, solid state) % Degradation after 72h~ 5%

Table 2: Recommended Storage Conditions for Pharmaceutical Ingredients

Storage Condition Temperature Range Relative Humidity (RH) Range Notes
Room Temperature 20°C to 25°C≤ 60% RHProtect from light and moisture.
Refrigerated 2°C to 8°C-For solutions or suspensions prone to degradation at room temperature. Do not freeze unless specified.
Freezer -25°C to -10°C-For long-term storage of sensitive compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with 1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with 1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Prepare a control sample stored in the dark.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 80°C for 72 hours.

    • Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. If unknown peaks are observed, subject the samples to LC-MS/MS analysis for structural elucidation.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate an HPLC-UV method for the quantification of this compound in the presence of its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile: 0.02 M Phosphate buffer pH 3.0 (40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 275 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Standard Solution Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase.

  • Sample Preparation: Prepare samples from the forced degradation study as described in Protocol 1.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.

    • Linearity: Analyze a series of this compound standard solutions over a concentration range (e.g., 10-150 µg/mL) to establish the linearity of the method.

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.

Visualizations

cluster_Storage Long-Term Storage cluster_Stressors Degradation Stressors cluster_Pathways Degradation Pathways cluster_Products Degradation Products This compound This compound (Active Pharmaceutical Ingredient) Hydrolysis Hydrolysis Oxidation Oxidation Photolysis Photolysis Heat Heat Heat->Hydrolysis Heat->Oxidation Light Light (UV/Vis) Light->Photolysis Moisture Moisture Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Degradation_Products Inactive & Potentially Harmful Degradants Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Inferred degradation pathways of this compound under various stress conditions.

start Start: This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) start->stress hplc HPLC-UV Analysis stress->hplc decision Unknown Peaks Observed? hplc->decision lcms LC-MS/MS Analysis for Structural Elucidation decision->lcms Yes report Report Stability Profile decision->report No lcms->report end End report->end

Caption: Experimental workflow for a this compound forced degradation study.

start Issue: Loss of Potency or Appearance of Impurities check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_excipients Investigate Excipient Compatibility start->check_excipients check_packaging Evaluate Container Closure and Material start->check_packaging perform_analysis Conduct Stability- Indicating Analysis (HPLC, LC-MS) check_storage->perform_analysis check_excipients->perform_analysis check_packaging->perform_analysis identify_cause Identify Root Cause of Degradation perform_analysis->identify_cause implement_capa Implement Corrective and Preventive Actions (CAPA): - Optimize Storage - Change Excipients - Improve Packaging identify_cause->implement_capa end Resolution: Stable Product implement_capa->end

Caption: Troubleshooting logic for this compound degradation issues.

Technical Support Center: Reproducing Cetamolol Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in reproducing clinical trial results for Cetamolol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a beta-adrenergic antagonist, specifically a β1-adrenergic blocker.[1] Its primary mechanism of action is to selectively block β1-adrenergic receptors, primarily found in the heart, from the effects of catecholamines like epinephrine (B1671497) and norepinephrine. This leads to a reduction in heart rate and myocardial contractility. Notably, this compound also possesses partial agonistic activity, meaning it can cause a slight activation of the β1-receptor, and it lacks membrane-stabilizing activity.[2][3]

Q2: We are observing a lower than expected β1-selectivity in our replication study. What could be the cause?

A2: Several factors could contribute to apparent lower β1-selectivity:

  • Dose-Response Relationship: The cardioselectivity of this compound can be dose-dependent. At higher doses, its selectivity for β1-receptors over β2-receptors may decrease. Ensure your dosage is aligned with previously reported effective and selective ranges.

  • Animal Model Differences: The degree of cardioselectivity for this compound has been shown to differ between animal models. For instance, it was found to be more cardioselective in cats than in dogs.[2] Differences in receptor density and distribution across species can impact observed selectivity.

  • Experimental Conditions: The physiological state of the animal model (e.g., anesthetized vs. conscious) can influence the cardiovascular effects and apparent selectivity of this compound.[2]

Q3: Our results show a slight intrinsic sympathomimetic activity (ISA), is this consistent with the known properties of this compound?

A3: Yes, this compound is known to possess a moderate degree of partial agonistic activity, which is also referred to as intrinsic sympathomimetic activity (ISA). This means that in addition to blocking the receptor, it can also cause a low level of receptor activation. This can manifest as a slight increase in heart rate at rest, particularly in subjects with low baseline sympathetic tone.

Q4: We are struggling to replicate the reported pharmacokinetic profile of this compound. What are some potential reasons for this?

A4: Discrepancies in pharmacokinetic profiles can arise from:

  • Formulation Differences: The synthesis and formulation of this compound can impact its absorption and bioavailability. Ensure the chemical form (e.g., hydrochloride salt) and excipients are consistent with the original trial.

  • Subject Variability: Genetic differences in drug metabolism (e.g., cytochrome P450 enzyme activity) can lead to significant inter-individual variation in drug plasma levels.

  • Analytical Methods: Ensure that the analytical method used to measure plasma concentrations of this compound is validated and has similar sensitivity and specificity to the method used in the original study. Radioligand assays have been used in previous studies.

Troubleshooting Guides

Issue 1: Inconsistent Cardiovascular Effects
Symptom Possible Cause Troubleshooting Step
Variable reduction in exercise-induced tachycardia.Differences in exercise protocols or subject fitness levels.Standardize the exercise protocol (intensity and duration) across all subjects. Document and control for baseline fitness levels.
Unexpected changes in blood pressure.This compound's partial agonist activity may influence blood pressure differently at rest versus during exercise.Analyze blood pressure data separately for resting and exercise states. Compare with data from other beta-blockers with and without ISA.
Lack of effect at a given dose.Poor absorption or rapid metabolism in the study population.Measure plasma concentrations of this compound to confirm adequate exposure. Consider genotyping subjects for relevant metabolic enzymes.
Issue 2: Difficulty in Demonstrating Cardioselectivity
Symptom Possible Cause Troubleshooting Step
Significant β2-adrenergic blockade observed (e.g., effects on bronchial smooth muscle).The dose of this compound used may be too high, leading to a loss of selectivity.Perform a dose-ranging study to identify the optimal dose that provides β1-blockade with minimal β2-effects.
In vitro and in vivo results for cardioselectivity do not align.The choice of experimental model can significantly impact the observed cardioselectivity.If possible, use the same animal model as the original study. If not, characterize the β-receptor profile of your chosen model.

Quantitative Data Summary

Parameter Value Context Reference
pA2 (atrial) 8.05Antagonism of isoproterenol-induced chronotropic effects in guinea pig atria.
pA2 (tracheal) 7.67Antagonism of isoproterenol-induced relaxation of guinea pig trachea.
Peak Effect (Oral) 1-2 hoursTime to observe maximum cardiovascular effects in conscious dogs and monkeys.
Duration of Action > 5 hoursPersistence of cardiovascular effects after oral administration in conscious dogs and monkeys.
Effective Oral Doses 10, 25, 50 mgDoses showing significant β1-adrenoceptor blockade in healthy volunteers.

Experimental Protocols

Protocol 1: Assessment of Cardioselectivity in Anesthetized Animals
  • Animal Model: Anesthetized cat or dog.

  • Instrumentation: Monitor heart rate (HR) and blood pressure (BP) continuously.

  • Procedure: a. Administer increasing doses of isoproterenol (B85558) (a non-selective β-agonist) and record the changes in HR (a β1-mediated effect) and BP (a β2-mediated effect on peripheral vasculature). b. Administer a dose of this compound. c. Repeat the isoproterenol dose-response curve.

  • Analysis: Compare the dose of this compound required to block the HR response versus the BP response to isoproterenol. A significantly lower dose required to block the HR response indicates β1-selectivity.

Protocol 2: Evaluation of Intrinsic Sympathomimetic Activity (ISA)
  • Animal Model: Reserpinized rat (to deplete endogenous catecholamines).

  • Preparation: Isolate the right atria and place it in an organ bath.

  • Procedure: a. Record the spontaneous beating rate of the atria. b. Administer this compound to the organ bath.

  • Analysis: An increase in the atrial rate after the addition of this compound, which can be blocked by a pure antagonist like propranolol, demonstrates ISA.

Visualizations

Cetamolol_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Epinephrine Epinephrine Beta1_Receptor β1-Adrenergic Receptor Epinephrine->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets This compound This compound This compound->Beta1_Receptor Blocks

Caption: this compound's mechanism of action as a β1-adrenergic receptor antagonist.

Troubleshooting_Workflow Start Start: Failure to Reproduce Results CheckProtocol Review Original vs. Replication Protocol Start->CheckProtocol ProtocolMatch Protocols Match? CheckProtocol->ProtocolMatch CheckMaterials Verify Raw Materials & Reagents ProtocolMatch->CheckMaterials Yes Redesign Redesign Experiment ProtocolMatch->Redesign No MaterialsMatch Materials Match? CheckMaterials->MaterialsMatch CheckSubjects Analyze Subject Characteristics MaterialsMatch->CheckSubjects Yes MaterialsMatch->Redesign No SubjectsMatch Subjects Comparable? CheckSubjects->SubjectsMatch CheckStats Review Statistical Analysis & Power SubjectsMatch->CheckStats Yes SubjectsMatch->Redesign No StatsMatch Analysis Valid? CheckStats->StatsMatch Consult Consult with Original Authors/Experts StatsMatch->Consult Yes StatsMatch->Redesign No Hypothesize Hypothesize Source of Discrepancy Consult->Hypothesize Hypothesize->Redesign End End: Identify Source of Variation Redesign->End

Caption: A logical workflow for troubleshooting reproducibility issues.

References

Technical Support Center: Refining Dose-Response Curves for Cetamolol Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in their experimental studies of Cetamolol. The following information is designed to address specific issues that may be encountered while generating and interpreting dose-response curves for this β1-adrenergic antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a β-adrenergic antagonist, commonly known as a beta-blocker. It exhibits cardioselectivity, meaning it primarily targets β1-adrenergic receptors, which are predominantly found in the heart. Its mechanism of action involves competitively blocking the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to these receptors. This inhibition leads to a reduction in heart rate and myocardial contractility. Notably, this compound also possesses intrinsic sympathomimetic activity (ISA), meaning it can cause a slight activation of the β1-adrenergic receptor, even as it blocks the effects of more potent agonists.[1]

Q2: What is a pA2 value and how does it relate to this compound's potency?

A2: The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response observed in the absence of the antagonist. It is a measure of the antagonist's potency at a specific receptor. A higher pA2 value indicates a greater affinity of the antagonist for the receptor and thus, higher potency. For this compound, in vitro studies have determined its pA2 value to be approximately 8.05 in guinea pig atria, indicating its high potency as a β1-adrenoceptor antagonist.[1][2]

Q3: How does this compound's intrinsic sympathomimetic activity (ISA) affect its dose-response curve?

A3: this compound's ISA means it acts as a partial agonist. In the absence of a full agonist, this compound can elicit a small positive response (e.g., a slight increase in heart rate). In the presence of a full agonist like isoproterenol (B85558), it acts as a competitive antagonist. This dual activity can result in a dose-response curve that does not plateau at zero response but at a level corresponding to its partial agonist effect. This is a key consideration when analyzing experimental data.[1]

Q4: What are some common in vitro assays used to characterize this compound's activity?

A4: Common in vitro assays for characterizing this compound include radioligand binding assays to determine its affinity for β1-adrenergic receptors, and functional assays such as measuring changes in the chronotropic (heart rate) and inotropic (contractility) effects in isolated atrial or papillary muscle preparations in the presence of an agonist like isoproterenol.[1] Additionally, second messenger assays, such as measuring cyclic AMP (cAMP) levels in cells expressing β1-adrenergic receptors, are used to quantify the functional consequences of receptor blockade.

Data Presentation

This compound Potency (pA2 Values)
Tissue PreparationAgonistThis compound pA2 ValueReference Compound (Propranolol) pA2 Value
Guinea Pig Atria (β1)Isoproterenol8.058.44
Guinea Pig Trachea (β2)Isoproterenol7.67-

Data sourced from in vitro studies on guinea pig tissues.

Experimental Protocols

Protocol 1: Determination of pA2 Value for this compound in Isolated Guinea Pig Atria

Objective: To determine the competitive antagonist potency of this compound at β1-adrenergic receptors.

Materials:

  • Isolated guinea pig right atrial preparations.

  • Krebs-Henseleit solution (oxygenated with 95% O2, 5% CO2).

  • Isoproterenol (agonist).

  • This compound (antagonist).

  • Organ bath with a force transducer.

Methodology:

  • Mount the atrial preparations in an organ bath containing oxygenated Krebs-Henseleit solution at a constant temperature (e.g., 37°C).

  • Allow the tissue to equilibrate until a stable spontaneous heart rate is achieved.

  • Generate a cumulative concentration-response curve for isoproterenol by adding increasing concentrations of the agonist to the bath and recording the increase in heart rate.

  • Wash the tissue to return to baseline.

  • Introduce a known concentration of this compound to the bath and allow it to incubate for a predetermined period (e.g., 30 minutes).

  • Generate a second cumulative concentration-response curve for isoproterenol in the presence of this compound.

  • Repeat steps 4-6 with at least two other concentrations of this compound.

  • Analyze the data by constructing a Schild plot, which graphs the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the resulting linear regression provides the pA2 value.

Protocol 2: Functional Assessment of Intrinsic Sympathomimetic Activity (ISA)

Objective: To determine if this compound exhibits partial agonist activity.

Materials:

  • Isolated right atria from reserpinized rats (to deplete endogenous catecholamines).

  • Krebs-Henseleit solution.

  • This compound.

  • Propranolol (B1214883) (a non-selective β-blocker without ISA).

  • Organ bath with a force transducer.

Methodology:

  • Mount the atrial preparations from reserpinized rats in an organ bath as described in Protocol 1.

  • After equilibration, add increasing cumulative concentrations of this compound to the bath and record any changes in the spontaneous heart rate. A positive chronotropic effect indicates ISA.

  • To confirm that the observed effect is mediated through β-adrenergic receptors, pre-treat a separate atrial preparation with a high concentration of propranolol before adding this compound. The absence of a positive chronotropic response in the presence of propranolol confirms β-receptor-mediated ISA.

Mandatory Visualizations

Beta_Adrenergic_Signaling_Pathway Beta-1 Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) Beta1AR β1-Adrenergic Receptor Agonist->Beta1AR Binds to G_Protein Gs Protein Beta1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) PKA->Cellular_Response Phosphorylates Targets This compound This compound (Antagonist) This compound->Beta1AR Blocks Binding

Caption: Beta-1 adrenergic receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow Workflow for Determining Antagonist Potency (pA2) cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep Tissue Preparation (e.g., Guinea Pig Atria) Equilibration Equilibration in Organ Bath Tissue_Prep->Equilibration Control_CRC Generate Control Agonist (Isoproterenol) Concentration-Response Curve Equilibration->Control_CRC Washout Washout Control_CRC->Washout Antagonist_Inc Incubate with This compound (Concentration 1) Washout->Antagonist_Inc Antagonist_CRC_1 Generate Agonist CRC in presence of this compound Antagonist_Inc->Antagonist_CRC_1 Repeat Repeat Washout and Incubation with This compound (Conc. 2 & 3) Antagonist_CRC_1->Repeat Dose_Ratio Calculate Dose Ratios Repeat->Dose_Ratio Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2_Value Determine pA2 Value Schild_Plot->pA2_Value

Caption: Experimental workflow for determining the pA2 value of an antagonist like this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible dose-response curves - Cell line instability or high passage number.- Reagent variability (e.g., agonist/antagonist degradation).- Inconsistent cell seeding density.- Use low-passage, authenticated cell lines.- Prepare fresh stock solutions of compounds for each experiment.- Ensure uniform cell seeding and distribution in multi-well plates.
Shallow or flat dose-response curve - Incorrect concentration range of this compound (too high or too low).- Low receptor expression in the chosen cell line or tissue.- Intrinsic sympathomimetic activity (ISA) of this compound masking the full antagonistic effect.- Perform a wider range of serial dilutions of this compound.- Verify receptor expression levels using techniques like qPCR or western blot.- Co-administer with a full agonist to better delineate the antagonistic properties.
High variability between replicate wells - Pipetting errors.- "Edge effects" in multi-well plates.- Cell clumping leading to uneven cell numbers per well.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.- Ensure a single-cell suspension before seeding.
Unexpected bell-shaped dose-response curve - Off-target effects at high concentrations of this compound.- Compound precipitation at high concentrations.- Test for activity at other related receptors.- Check the solubility of this compound in the assay buffer at the highest concentrations used.
Schild plot slope significantly different from 1 - Non-competitive antagonism.- Insufficient equilibration time for the antagonist.- Allosteric interactions.- The antagonism may not be purely competitive. Further investigation into the mechanism is needed.- Increase the incubation time with this compound before adding the agonist.- Consider alternative models of antagonism for data analysis.

References

Validation & Comparative

Cetamolol: A Comparative Analysis with Other Cardioselective Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cetamolol with other cardioselective beta-blockers, focusing on performance characteristics supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of this compound.

Comparative Performance Data

The following tables summarize the key pharmacodynamic and pharmacokinetic properties of this compound in comparison to other notable cardioselective beta-blockers.

Table 1: Pharmacodynamic Properties
Drug β1-Selectivity (β2/β1 affinity ratio) Intrinsic Sympathomimetic Activity (ISA) Membrane Stabilizing Activity (MSA)
This compound ModerateYesNo[1]
Atenolol HighNoNo[1]
Metoprolol (B1676517) ModerateNoWeak
Bisoprolol HighNoNo
Acebutolol ModerateYesYes
Pindolol Non-selectiveYesWeak
Propranolol (B1214883) Non-selectiveNoYes
Table 2: Pharmacokinetic Properties
Drug Bioavailability (%) Protein Binding (%) Half-life (hours) Elimination
This compound Well absorbed orallyN/AN/APrimarily renal
Atenolol 40-50<56-7Primarily renal
Metoprolol 40-50123-7Hepatic metabolism
Bisoprolol ~903010-1250% renal, 50% hepatic
Acebutolol ~40263-4Hepatic and renal

Signaling Pathways and Experimental Workflows

β1-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the β1-adrenergic receptor and the point of inhibition by cardioselective beta-blockers.

Beta1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Norepinephrine/ Epinephrine Beta1_AR β1-Adrenergic Receptor Agonist->Beta1_AR Binds to G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound (Cardioselective Beta-Blocker) This compound->Beta1_AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets

Caption: β1-Adrenergic Receptor Signaling Pathway and Inhibition.

Experimental Workflow: Radioligand Binding Assay for β1-Selectivity

The diagram below outlines a typical workflow for determining the β1-selectivity of a compound like this compound using a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Cells expressing β1 or β2 receptors) Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Preparation (e.g., [3H]-Dihydroalprenolol) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilution (this compound) Compound_Prep->Incubation Filtration 5. Filtration (Separate bound from free radioligand) Incubation->Filtration Scintillation 6. Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation IC50 7. Determine IC50 (Concentration of this compound that inhibits 50% of radioligand binding) Scintillation->IC50 Ki 8. Calculate Ki (Binding affinity for β1 and β2) IC50->Ki Selectivity 9. Calculate Selectivity Ratio (Ki β2 / Ki β1) Ki->Selectivity

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Determination of β1-Adrenoceptor Antagonist Potency (pA2 Value)

Objective: To quantify the antagonist potency of a test compound at the β1-adrenoceptor.

Methodology:

  • Tissue Preparation: Guinea pigs are euthanized, and the atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The spontaneous beating rate of the right atrium is recorded.

  • Agonist Dose-Response Curve: A cumulative concentration-response curve is established for a β-agonist, such as isoproterenol, to determine the baseline chronotropic effects.

  • Antagonist Incubation: The tissue is washed and allowed to equilibrate. A specific concentration of the beta-blocker (e.g., this compound) is then added to the organ bath and incubated for a predetermined period (e.g., 30-60 minutes).

  • Second Agonist Dose-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce a 50% maximal response in the presence and absence of the antagonist) is calculated. This procedure is repeated with several concentrations of the antagonist.

  • Schild Plot: A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept of the regression line with the x-axis. A slope not significantly different from unity is indicative of competitive antagonism.

Radioligand Competition Binding Assay for β1/β2-Selectivity

Objective: To determine the binding affinity (Ki) of a test compound for β1 and β2-adrenergic receptors and to calculate the β1-selectivity ratio.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing either human β1 or β2-adrenergic receptors. Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of a non-selective radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol).

    • Cell membranes expressing either β1 or β2 receptors.

    • A range of concentrations of the unlabeled test compound (e.g., this compound).

    • For determination of non-specific binding, a high concentration of a non-selective antagonist (e.g., propranolol) is used.

  • Incubation: The plates are incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The β1-selectivity ratio is calculated as Ki (β2) / Ki (β1).

Conclusion

This compound is a cardioselective beta-blocker characterized by the presence of intrinsic sympathomimetic activity and the absence of membrane-stabilizing activity. Its moderate β1-selectivity places it in a similar category to metoprolol and acebutolol. The presence of ISA may offer therapeutic advantages in certain patient populations by causing less bradycardia and a smaller reduction in cardiac output at rest compared to beta-blockers without this property. The lack of MSA is a distinguishing feature from some other beta-blockers like propranolol and acebutolol. Its pharmacokinetic profile indicates good oral absorption and primary elimination via the kidneys, suggesting potential dose adjustments may be necessary in patients with renal impairment. This guide provides a foundational comparison to aid in the further investigation and development of this compound.

References

Validating the Partial Agonist Activity of Cetamolol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cetamolol's partial agonist activity at β-adrenergic receptors with the full agonist Isoproterenol and the pure antagonist Propranolol. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in the validation and characterization of similar compounds.

Introduction to Partial Agonism

Partial agonists are ligands that bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist. They can act as either agonists or antagonists depending on the concentration of a full agonist present. This compound is a β-adrenergic receptor blocker that exhibits intrinsic sympathomimetic activity (ISA), a clinical manifestation of its partial agonist properties. This guide will delve into the experimental validation of this activity.

Comparative Analysis of Receptor Activity

The partial agonist nature of this compound is evident when its effects on β-adrenergic receptors are compared to those of a full agonist, Isoproterenol, and a pure antagonist, Propranolol.

Quantitative Comparison of In Vitro Efficacy and Potency

The following table summarizes the key pharmacological parameters that define the activity of this compound in comparison to Isoproterenol and Propranolol at β-adrenergic receptors, as determined in isolated rat atrial preparations.

CompoundLigand TypeMaximum Response (Emax) (% of Isoproterenol)EC50 (Agonist Activity)pA2 (Antagonist Potency)
Isoproterenol Full Agonist100%~1-10 nM (for cAMP production)Not Applicable
This compound Partial Agonist~50-75%Not explicitly determined8.05[1]
Propranolol Pure Antagonist0%Not Applicable8.44[1]

Note: The Emax of this compound is estimated based on qualitative descriptions of its positive chronotropic effect being approximately 75% of that of practolol, another partial agonist. A direct comparison to Isoproterenol would be ideal.

Signaling Pathways and Experimental Workflows

The interaction of these ligands with the β-adrenergic receptor initiates a downstream signaling cascade, primarily mediated by cyclic AMP (cAMP). The experimental validation of partial agonism often involves measuring a physiological response (e.g., heart rate) and a biochemical response (e.g., cAMP production).

β-Adrenergic Receptor Signaling Pathway

The binding of an agonist to the β-adrenergic receptor leads to the activation of adenylyl cyclase and the subsequent production of cAMP.

G cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Isoproterenol Isoproterenol (Full Agonist) Isoproterenol->Receptor Strong Activation This compound This compound (Partial Agonist) This compound->Receptor Partial Activation Propranolol Propranolol (Antagonist) Propranolol->Receptor Blocks Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling pathway.

Experimental Workflow for Validating Partial Agonism

The following workflow outlines the key steps in experimentally validating the partial agonist activity of a compound like this compound.

G cluster_prep Preparation cluster_exp1 Experiment 1: Chronotropic Effects cluster_exp2 Experiment 2: cAMP Production cluster_exp3 Experiment 3: Antagonist Potency A1 Isolate Rat Atria B1 Generate Dose-Response Curves A1->B1 C1 Generate Dose-Response Curves A1->C1 D1 Co-administer with Full Agonist A1->D1 B2 Measure Heart Rate B1->B2 B3 Determine Emax and EC50 B2->B3 C2 Perform cAMP Assay C1->C2 C3 Determine Emax and EC50 C2->C3 D2 Generate Schild Plot D1->D2 D3 Determine pA2 D2->D3

Caption: Experimental workflow for validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for the key experiments cited in this guide.

Protocol 1: Measurement of Chronotropic Effects in Isolated Rat Atria

Objective: To determine the dose-response relationship of a test compound on the heart rate of isolated rat atria.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Isoproterenol, this compound, Propranolol stock solutions

  • Organ bath with temperature control (37°C) and aeration (95% O2, 5% CO2)

  • Force-displacement transducer

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and quickly excise the heart.

  • Isolate the right atrium and mount it in the organ bath containing Krebs-Henseleit solution.

  • Allow the atrium to equilibrate for 30-60 minutes, with the solution being changed every 15 minutes.

  • Record the basal heart rate.

  • Add the test compound (Isoproterenol, this compound, or Propranolol) in a cumulative concentration-dependent manner.

  • Allow the heart rate to stabilize at each concentration before adding the next.

  • For antagonist studies, incubate the atria with the antagonist for a set period before adding the agonist.

  • Record the heart rate at each concentration and construct dose-response curves.

Protocol 2: Measurement of cAMP Production

Objective: To quantify the effect of a test compound on intracellular cAMP levels in response to β-adrenergic receptor stimulation.

Materials:

  • Isolated rat atrial tissue or cultured cells expressing β-adrenergic receptors

  • Stimulation buffer (e.g., Krebs-Henseleit or appropriate cell culture medium)

  • Isoproterenol, this compound, Propranolol stock solutions

  • Forskolin (B1673556) (an adenylyl cyclase activator, used as a positive control and to potentiate partial agonist effects)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Lysis buffer

  • Plate reader

Procedure:

  • Prepare the atrial tissue or cells and equilibrate in stimulation buffer.

  • Pre-incubate the samples with a PDE inhibitor for a defined period.

  • Add the test compounds (Isoproterenol, this compound, or Propranolol) at various concentrations. For partial agonist characterization, co-incubation with forskolin may be necessary to observe a significant increase in cAMP.

  • Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction and lyse the cells to release intracellular cAMP.

  • Perform the cAMP assay according to the manufacturer's instructions.

  • Measure the signal using a plate reader and calculate the cAMP concentration from a standard curve.

  • Construct dose-response curves to determine the Emax and EC50 for cAMP production.

Conclusion

The experimental evidence strongly supports the classification of this compound as a partial agonist at β-adrenergic receptors. Its ability to elicit a submaximal response compared to the full agonist Isoproterenol, and its capacity to antagonize the effects of a full agonist, as quantified by its pA2 value, are key indicators of this activity. The detailed protocols and comparative data provided in this guide offer a framework for the validation of partial agonist activity of novel drug candidates, facilitating their preclinical and clinical development.

References

Cetamolol vs. Propranolol: A Comparative Analysis of Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular pharmacology, beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone of therapy. This guide provides a detailed comparison of two such agents, Cetamolol and Propranolol, with a specific focus on their pA2 values, a key indicator of antagonist potency. This analysis is intended for researchers, scientists, and professionals in drug development seeking a concise, data-driven comparison of these two compounds.

Quantitative Comparison of pA2 Values

The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value signifies a greater affinity of the antagonist for the receptor. The following table summarizes the reported pA2 values for this compound and Propranolol from in vitro studies.

AntagonistTissue PreparationAgonistpA2 ValueReference
This compound Guinea Pig AtriaIsoproterenol8.05[1]
Guinea Pig TracheaIsoproterenol7.67[1]
Propranolol Guinea Pig AtriaIsoproterenol8.44[1]
Cat Papillary MuscleIsoproterenol8.3[2]

Note: The data indicates that Propranolol exhibits a slightly higher affinity for beta-adrenergic receptors in atrial tissue compared to this compound, as evidenced by its higher pA2 value.[1] this compound's differing pA2 values in atrial versus tracheal tissue suggest a degree of cardioselectivity.

Experimental Protocol: Determination of pA2 Value via Schild Plot

The determination of pA2 values is a standard procedure in pharmacological profiling, classically performed using the Schild plot method. This involves measuring the response of an isolated tissue to an agonist in the presence of varying concentrations of a competitive antagonist.

Materials and Methods
  • Tissue Preparation: The chosen tissue, such as guinea pig atria or trachea, is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a mixture of 95% O2 and 5% CO2.

  • Agonist Dose-Response Curve: A cumulative concentration-response curve is generated for an agonist, such as Isoproterenol. The agonist is added to the organ bath in increasing concentrations, and the resulting physiological response (e.g., heart rate, muscle contraction) is recorded until a maximal response is achieved.

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of the antagonist (e.g., this compound or Propranolol) for a predetermined period to allow for equilibrium to be reached.

  • Second Agonist Dose-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. The presence of a competitive antagonist will cause a rightward shift in the dose-response curve.

  • Repeat with Varying Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist.

  • Data Analysis and Schild Plot Construction:

    • The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.

    • A Schild plot is constructed by plotting log (DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • For a competitive antagonist, the data points should fall on a straight line with a slope that is not significantly different from 1.

    • The pA2 value is determined by the x-intercept of the regression line.

Visualizing the Experimental and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for pA2 determination and the underlying signaling pathway of beta-adrenergic receptor antagonism.

experimental_workflow cluster_setup Experimental Setup cluster_drc Dose-Response Curves cluster_analysis Data Analysis tissue_prep Isolate Tissue organ_bath Mount in Organ Bath tissue_prep->organ_bath agonist_drc1 Generate Agonist Dose-Response Curve organ_bath->agonist_drc1 antagonist_incubation Incubate with Antagonist agonist_drc1->antagonist_incubation agonist_drc2 Generate Agonist Dose-Response Curve (in presence of Antagonist) antagonist_incubation->agonist_drc2 calculate_dr Calculate Dose Ratio (DR) agonist_drc2->calculate_dr schild_plot Construct Schild Plot calculate_dr->schild_plot determine_pa2 Determine pA2 Value schild_plot->determine_pa2

Caption: Experimental workflow for determining pA2 values using the Schild plot method.

signaling_pathway cluster_receptor Beta-Adrenergic Receptor Signaling cluster_antagonist Antagonist Action agonist Agonist (e.g., Epinephrine) receptor Beta-Adrenergic Receptor agonist->receptor g_protein Gs Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A camp->pka response Physiological Response pka->response antagonist Antagonist (this compound or Propranolol) antagonist->receptor Blocks Binding

Caption: Signaling pathway of beta-adrenergic receptors and the inhibitory action of antagonists.

Concluding Remarks

Both this compound and Propranolol are effective beta-adrenergic antagonists. Propranolol demonstrates a marginally higher affinity for beta-receptors in the presented studies. The choice between these agents in a research or clinical context would be guided by a range of factors including, but not limited to, receptor selectivity, pharmacokinetic profiles, and the specific application. The methodologies outlined provide a standardized framework for the continued evaluation and comparison of such compounds.

References

Cetamolol: A Comparative Analysis of its Lack of Membrane-Stabilizing Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cetamolol's membrane-stabilizing activity (MSA) with other beta-adrenergic receptor blockers, supported by available experimental data. The evidence strongly indicates that this compound is devoid of this property, a characteristic that distinguishes it from some other agents in its class.

Evidence for this compound's Lack of Membrane-Stabilizing Activity

Membrane-stabilizing activity, also known as a "quinidine-like" or local anesthetic effect, is the ability of a drug to inhibit the propagation of action potentials. In the context of beta-blockers, this is typically associated with the blockade of voltage-gated sodium channels, leading to a reduction in the maximal rate of depolarization (Vmax) of the cardiac action potential.[1][2] Propranolol (B1214883) is a classic example of a non-selective beta-blocker with potent membrane-stabilizing properties.[3][4] In contrast, cardioselective beta-blockers are generally considered to have fewer membrane-stabilizing properties.[5]

Key Experimental Findings:
  • Local Anesthesia: In studies on the rabbit cornea and the motor nerve of the rat tail, this compound failed to produce local anesthesia, a hallmark of membrane stabilization. In contrast, agents like lidocaine (B1675312) and propranolol are known to have significant local anesthetic effects.

  • Ventricular Arrhythmias: this compound was ineffective in reversing ventricular arrhythmias induced by coronary artery ligation in dogs. Beta-blockers with MSA, such as propranolol, can exhibit antiarrhythmic effects through this mechanism, in addition to their beta-blocking action.

  • Cardiac Automaticity: In catecholamine-depleted dogs, this compound did not reduce cardiac automaticity, as determined by the rate of a subatrial rhythm during ventricular escape.

  • Atrioventricular Conduction: Unlike the direct effects seen with some beta-blockers possessing MSA, this compound did not cause a significant increase in atrioventricular conduction time in vagotomized or atropinized dogs, suggesting its effects on AV conduction are primarily reflex-mediated.

Comparative Data Summary

The following table summarizes the membrane-stabilizing properties of this compound in comparison to Propranolol (a non-selective beta-blocker with MSA) and Atenolol (a cardioselective beta-blocker generally considered to lack MSA).

Drug Class Membrane-Stabilizing Activity (MSA) Effect on Vmax of Cardiac Action Potential Local Anesthetic Effect
This compound Cardioselective β-blockerNone ReportedNo significant effect reportedIneffective
Propranolol Non-selective β-blockerPresentDecreasedPresent
Atenolol Cardioselective β-blockerGenerally considered absentNo significant effect on His-Purkinje systemNot a primary property

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Local Anesthetic Activity on Rabbit Cornea

This assay assesses the ability of a substance to block nerve conduction, a direct measure of membrane-stabilizing activity.

  • Animal Model: Healthy adult rabbits are used.

  • Procedure:

    • The sensitivity of the cornea is tested by touching it with a fine, non-injurious probe (e.g., a horse hair or cotton wisp) and observing the blink reflex.

    • A solution of the test compound (e.g., this compound, Propranolol, Lidocaine) or a saline control is instilled into the conjunctival sac of one eye.

    • The corneal reflex is tested at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 30-60 minutes).

  • Endpoint: The absence of a blink reflex upon corneal stimulation is considered a positive indication of local anesthetic activity. The onset and duration of this effect are recorded.

Effect on the Maximal Rate of Depolarization (Vmax) of the Cardiac Action Potential

This electrophysiological measurement provides a direct quantification of the effect on the fast sodium channels, which is the primary mechanism of membrane stabilization.

  • Preparation: Isolated cardiac preparations, such as Purkinje fibers or ventricular muscle strips from animal hearts (e.g., canine), are used.

  • Procedure:

    • The tissue is placed in a temperature-controlled bath and superfused with a physiological salt solution.

    • Intracellular action potentials are recorded using glass microelectrodes.

    • The tissue is stimulated at a constant cycle length.

    • After obtaining baseline recordings, the tissue is superfused with a solution containing the test drug at various concentrations.

  • Endpoint: The primary endpoint is the change in the maximal rate of the upstroke of the action potential (Vmax), which is a measure of the fast inward sodium current. A significant decrease in Vmax indicates membrane-stabilizing activity.

Visualizing the Impact of Membrane Stabilization

The following diagrams illustrate the mechanism of membrane stabilization and the experimental workflow for its assessment.

Mechanism of Membrane-Stabilizing Activity cluster_0 Normal Action Potential cluster_1 With Membrane-Stabilizing Agent Na_channels_open Voltage-gated Na+ channels open Na_influx Rapid Na+ influx Na_channels_open->Na_influx Depolarization Rapid Depolarization (Phase 0) Na_influx->Depolarization High_Vmax High Vmax Depolarization->High_Vmax Agent_binds Agent binds to Na+ channels Na_channel_block Na+ channel blockade Agent_binds->Na_channel_block Reduced_Na_influx Reduced Na+ influx Na_channel_block->Reduced_Na_influx Slowed_Depolarization Slowed Depolarization Reduced_Na_influx->Slowed_Depolarization Low_Vmax Low Vmax Slowed_Depolarization->Low_Vmax

Caption: Mechanism of Membrane-Stabilizing Activity.

Experimental Workflow for Assessing Vmax Start Start Isolate_tissue Isolate Cardiac Tissue Start->Isolate_tissue Record_baseline Record Baseline Action Potentials Isolate_tissue->Record_baseline Apply_drug Apply Test Drug (e.g., this compound) Record_baseline->Apply_drug Record_post_drug Record Action Potentials Post-Drug Apply_drug->Record_post_drug Analyze_Vmax Analyze Change in Vmax Record_post_drug->Analyze_Vmax Conclusion Conclusion on MSA Analyze_Vmax->Conclusion

Caption: Workflow for Vmax Assessment.

References

Cetamolol: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cetamolol is a cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA). This guide provides a comprehensive comparison of its in vivo and in vitro pharmacological effects, supported by experimental data, to aid in research and development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from published studies.

In Vitro Data: Receptor Affinity and Intrinsic Activity
ParameterTissue/PreparationSpeciesAgonistValueReference
pA2 (β1) Isolated Atria (Chronotropic Effects)Guinea PigIsoproterenol (B85558)8.05[1]
pA2 (β2) Isolated Trachea (Relaxation)Guinea PigIsoproterenol7.67[1]
Intrinsic Sympathomimetic Activity (ISA) Isolated Right AtriaReserpinized Rat-~75% of practolol's positive chronotropic effect[1]
Negative Inotropic Activity Electrically Stimulated Left AtriaGuinea Pig-Negligible up to 10⁻⁴ M[1]
In Vivo Data: Cardioselectivity and Hemodynamic Effects
ParameterAnimal ModelDosesEffectReference
Cardioselectivity Anesthetized CatMean Effective DosesMore cardioselective than metoprolol, less than acebutolol (B1665407) and atenolol (B1665814) in inhibiting isoproterenol-induced heart rate and blood pressure responses.[1]
Cardiac Contraction Anesthetized Dog3 to 15 mg/kgDose-related decline in the force of cardiac contraction, preceded by an initial increase due to ISA.
Epinephrine-Induced Hypokalemia Anesthetized DogEquipotent β1-blocking dosesCompletely blocked epinephrine-induced hypokalemia in a dose-related manner.[2]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Analysis: β-Adrenoceptor Antagonism in Isolated Guinea Pig Tissues

Objective: To determine the affinity (pA2) of this compound for β1 and β2-adrenoceptors and its intrinsic sympathomimetic activity.

1. Tissue Preparation:

  • Male guinea pigs are euthanized.

  • The heart and trachea are rapidly excised and placed in Krebs physiological salt solution.

  • The atria are separated, and the trachea is cut into a spiral strip.

2. β1-Adrenoceptor Antagonism (Isolated Atria):

  • The spontaneously beating right atrium is mounted in an organ bath containing Krebs solution at 37°C and gassed with 95% O2 and 5% CO2.

  • The atrial rate is recorded using a force-displacement transducer.

  • Cumulative concentration-response curves to the β-agonist isoproterenol are obtained in the absence and presence of increasing concentrations of this compound.

  • The pA2 value is calculated using a Schild plot analysis to quantify the antagonist potency at β1-receptors.[3][4][5]

3. β2-Adrenoceptor Antagonism (Isolated Trachea):

  • The tracheal spiral is suspended in an organ bath under a resting tension.

  • The tissue is contracted with an appropriate agent (e.g., histamine (B1213489) or carbachol).

  • Cumulative concentration-response curves for the relaxant effect of isoproterenol are determined in the absence and presence of this compound.

  • The pA2 value is calculated to determine the antagonist potency at β2-receptors.[3][4][5]

4. Intrinsic Sympathomimetic Activity (Reserpinized Rat Atria):

  • Rats are pre-treated with reserpine (B192253) to deplete catecholamine stores.

  • The right atrium is isolated and mounted as described for the guinea pig atria.

  • The direct effect of this compound on the atrial rate is measured to assess its intrinsic agonistic activity.

In Vivo Analysis: Cardiovascular Effects in Anesthetized Animals

Objective: To evaluate the cardioselectivity and hemodynamic effects of this compound in a whole-animal model.

1. Animal Preparation:

  • Dogs or cats are anesthetized with a suitable agent (e.g., pentobarbital).

  • The animals are instrumented for the measurement of cardiovascular parameters. This includes the cannulation of the femoral artery for blood pressure monitoring and the femoral vein for drug administration.

  • An electrocardiogram (ECG) is recorded to monitor heart rate and rhythm.

  • For more detailed hemodynamic assessment, a catheter may be placed in the left ventricle for measuring left ventricular pressure and dP/dt, and a flow probe around the aorta for cardiac output measurement.[6]

2. Assessment of β-Blockade:

  • A baseline infusion of isoproterenol is administered to establish a control response (e.g., increase in heart rate and decrease in diastolic blood pressure).

  • This compound is administered intravenously at increasing doses.

  • The inhibitory effect of this compound on the isoproterenol-induced responses is quantified to determine the ED50 (the dose required to produce 50% of the maximal effect).[1]

3. Assessment of Cardioselectivity:

  • The ED50 for inhibiting the chronotropic (heart rate, β1-mediated) and vasodilator (diastolic blood pressure, β2-mediated) effects of isoproterenol are compared. A higher ratio of the ED50 for the β2-mediated effect to the β1-mediated effect indicates greater cardioselectivity.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action at the β1-Adrenergic Receptor

This compound acts as an antagonist at the β1-adrenergic receptor, primarily found in cardiac tissue. In its antagonist role, it blocks the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, thereby preventing the activation of downstream signaling cascades that lead to increased heart rate and contractility. Its intrinsic sympathomimetic activity indicates that it can also weakly activate the receptor, leading to a partial agonist effect.

Cetamolol_Signaling_Pathway cluster_cell Cardiomyocyte Catecholamines Norepinephrine / Epinephrine Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Activates This compound This compound This compound->Beta1_AR Blocks G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Calcium Ca²⁺ Influx Ca_Channel->Calcium Contraction Increased Heart Rate & Contractility Calcium->Contraction

Caption: this compound blocks catecholamine binding to the β1-adrenergic receptor.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates the typical workflow for determining the in vitro properties of this compound.

In_Vitro_Workflow cluster_prep Tissue Preparation cluster_beta1 β1 Activity (Atria) cluster_beta2 β2 Activity (Trachea) Animal_Euthanasia Euthanize Guinea Pig Tissue_Excision Excise Heart & Trachea Animal_Euthanasia->Tissue_Excision Tissue_Preparation Prepare Isolated Atria & Tracheal Strips Tissue_Excision->Tissue_Preparation Mount_Atria Mount Atria in Organ Bath Tissue_Preparation->Mount_Atria Mount_Trachea Mount Trachea in Organ Bath Tissue_Preparation->Mount_Trachea Record_Baseline_Rate Record Baseline Rate Mount_Atria->Record_Baseline_Rate Isoproterenol_CRC_Atria Isoproterenol CRC Record_Baseline_Rate->Isoproterenol_CRC_Atria Add_Cetamolol_Atria Add this compound Isoproterenol_CRC_Atria->Add_Cetamolol_Atria Repeat_CRC_Atria Repeat Isoproterenol CRC Add_Cetamolol_Atria->Repeat_CRC_Atria Calculate_pA2_Atria Calculate pA2 (β1) Repeat_CRC_Atria->Calculate_pA2_Atria Contract_Trachea Contract with Histamine Mount_Trachea->Contract_Trachea Isoproterenol_CRC_Trachea Isoproterenol CRC (Relaxation) Contract_Trachea->Isoproterenol_CRC_Trachea Add_Cetamolol_Trachea Add this compound Isoproterenol_CRC_Trachea->Add_Cetamolol_Trachea Repeat_CRC_Trachea Repeat Isoproterenol CRC Add_Cetamolol_Trachea->Repeat_CRC_Trachea Calculate_pA2_Trachea Calculate pA2 (β2) Repeat_CRC_Trachea->Calculate_pA2_Trachea

Caption: Workflow for determining this compound's in vitro β-blocking activity.

Experimental Workflow for In Vivo Analysis

This diagram outlines the general procedure for assessing the in vivo cardiovascular effects of this compound.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_protocol Experimental Protocol Anesthetize Anesthetize Dog/Cat Instrument Surgical Instrumentation (Catheters, ECG, Flow Probe) Anesthetize->Instrument Stabilize Allow for Stabilization Instrument->Stabilize Record_Baseline Record Baseline Hemodynamics Stabilize->Record_Baseline Isoproterenol_Challenge Isoproterenol Challenge (Control) Record_Baseline->Isoproterenol_Challenge Administer_this compound Administer this compound (IV) Isoproterenol_Challenge->Administer_this compound Repeat_Challenge Repeat Isoproterenol Challenge Administer_this compound->Repeat_Challenge Record_Post_this compound Record Hemodynamic Changes Repeat_Challenge->Record_Post_this compound Data_Analysis Analyze Data (ED50, etc.) Record_Post_this compound->Data_Analysis

Caption: Workflow for assessing this compound's in vivo cardiovascular effects.

References

Cetamolol: A Critical Review of its Therapeutic Potential in Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol is a cardioselective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1] This unique pharmacological profile suggests a potential therapeutic niche in the management of hypertension, distinguishing it from non-selective β-blockers and those without ISA. This guide provides a critical review of this compound's therapeutic potential, offering a comparative analysis with established β-blockers, supported by available experimental data.

Mechanism of Action and Signaling Pathway

This compound selectively blocks β1-adrenergic receptors, primarily located in the heart, thereby reducing heart rate, myocardial contractility, and blood pressure.[1] Unlike pure antagonists, its partial agonist activity (ISA) may mitigate some of the adverse effects associated with β-blockade, such as bradycardia and reduced cardiac output.

The β1-adrenergic receptor signaling pathway, which this compound modulates, is a well-characterized G-protein coupled receptor (GPCR) cascade. Upon stimulation by catecholamines like norepinephrine, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in increased heart rate and contractility. By blocking this pathway, this compound attenuates these effects.

Beta1_Signaling_Pathway cluster_cell Cardiomyocyte Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to This compound This compound This compound->Beta1_Receptor Blocks

Caption: β1-Adrenergic Receptor Signaling Pathway and Site of this compound Action.

Comparative Efficacy in Hypertension

Clinical trial data on the antihypertensive efficacy of this compound is available, though direct head-to-head comparisons with all major β-blockers are limited.

A double-blind, placebo-controlled, randomized multicenter study evaluated the antihypertensive efficacy and safety of this compound in 108 patients with mild to moderate hypertension. After four weeks, both low-dose (5-15 mg/d) and high-dose (15-50 mg/d) this compound groups showed a significantly greater reduction in supine systolic/diastolic blood pressure compared to the placebo group.[2]

Treatment GroupMean Reduction in Supine Blood Pressure (mmHg)
This compound (Low Dose)-18.1 / -9.2
This compound (High Dose)-17.3 / -8.3
Placebo-9.9 / -3.5
Caption: Antihypertensive Efficacy of this compound vs. Placebo[2]

Comparative Pharmacological Properties

The following table summarizes the key pharmacological properties of this compound in comparison to other commonly used β-blockers.

PropertyThis compoundPropranolol (B1214883)Metoprolol (B1676517)Atenolol
β1-Selectivity YesNoYesYes
Intrinsic Sympathomimetic Activity (ISA) YesNoNoNo
Membrane Stabilizing Activity (MSA) NoYesNoNo
pA2 value (guinea pig atria) 8.05[1]8.44[1]N/AN/A
Caption: Comparative Pharmacological Properties of β-Blockers.

Safety and Tolerability

Available clinical trial data suggests that this compound is generally well-tolerated. In a dose-titrated study, the incidence of adverse effects with this compound was comparable to placebo.[2] However, comprehensive data on the percentage of specific adverse events from large-scale comparative trials is not widely published. As with other β-blockers, potential side effects may include fatigue, dizziness, and bradycardia.

Experimental Protocols

Determination of pA2 Value in Isolated Guinea Pig Atria

The pA2 value, a measure of antagonist potency, is determined using the isolated guinea pig atrial preparation. This experimental protocol is crucial for characterizing the β-blocking activity of compounds like this compound.

pA2_Determination_Workflow Start Start Euthanize Euthanize Guinea Pig Start->Euthanize Isolate_Atria Isolate Atria Euthanize->Isolate_Atria Mount_Tissue Mount in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) Isolate_Atria->Mount_Tissue Equilibrate Equilibrate under Tension Mount_Tissue->Equilibrate Agonist_CRC Cumulative Concentration-Response Curve (CRC) to Isoproterenol (Agonist) Equilibrate->Agonist_CRC Washout Washout Agonist_CRC->Washout Incubate_Antagonist Incubate with this compound (Antagonist) at a Fixed Concentration Washout->Incubate_Antagonist Agonist_CRC_Antagonist Repeat Isoproterenol CRC in presence of this compound Incubate_Antagonist->Agonist_CRC_Antagonist Repeat_Washout_Incubate Repeat Washout and Incubation with Increasing Concentrations of this compound Agonist_CRC_Antagonist->Repeat_Washout_Incubate Schild_Plot Construct Schild Plot (log(dose ratio-1) vs. log[Antagonist]) Repeat_Washout_Incubate->Schild_Plot Determine_pA2 Determine pA2 (x-intercept of Schild regression) Schild_Plot->Determine_pA2 End End Determine_pA2->End

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Cetamolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical final step in the experimental lifecycle. This guide provides essential safety and logistical information for the proper disposal of Cetamolol, ensuring compliance with regulatory standards and promoting a safe laboratory environment. Adherence to these procedures is paramount for protecting both personnel and the environment.

Regulatory Landscape: A Framework for Compliant Disposal

The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a multi-tiered regulatory framework. Several key agencies at the federal and state levels establish the requirements for safe handling and disposal. Understanding these regulations is the first step toward compliant waste management.

Regulatory BodyKey Role in Pharmaceutical Waste Disposal
Environmental Protection Agency (EPA) Regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[1][2][3]
Drug Enforcement Administration (DEA) Governs the disposal of controlled substances to prevent diversion.[2]
State Environmental Protection Agencies May have more stringent regulations for pharmaceutical waste disposal than federal laws.[2]
Local Publicly Owned Treatment Works (POTWs) Regulate discharges to the sewer system; flushing of hazardous chemicals is broadly prohibited.

Procedural Guidance: Step-by-Step Disposal of this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a research laboratory.

1. Waste Characterization and Profiling:

The first critical step is to determine if this compound is classified as a hazardous waste.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards and disposal requirements. Look for sections on "Disposal Considerations" and "Regulatory Information."

  • Hazardous Waste Determination: If an SDS is unavailable, a hazardous waste determination must be made based on its characteristics:

    • Ignitability: Does it have a low flashpoint?

    • Corrosivity: Is it highly acidic or basic?

    • Reactivity: Is it unstable, or does it react violently with water?

    • Toxicity: Does it meet specific toxicity criteria?

  • P-listed and U-listed Wastes: Determine if this compound or its sole active ingredient is on the EPA's P-list (acutely hazardous) or U-list (toxic).

2. Segregation and Collection:

Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure correct disposal.

  • Dedicated Waste Container: Collect this compound waste in a designated, compatible container. The container must be in good condition, leak-proof, and have a secure lid.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.

  • Solid vs. Liquid Waste: Use separate containers for solid (e.g., contaminated labware, gloves) and liquid waste.

3. Labeling and Storage:

Accurate labeling and proper storage are crucial for safety and regulatory compliance.

  • Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name (e.g., "this compound waste") and its components by percentage.

    • The specific hazards (e.g., flammable, toxic).

    • The accumulation start date.

    • The name of the principal investigator and laboratory location.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment to prevent spills.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.

4. Arranging for Disposal:

Hazardous waste must be disposed of through a licensed hazardous waste vendor.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging a hazardous waste pickup. They will provide specific instructions and ensure that the waste is handled by a certified vendor.

  • Waste Pickup Request: Submit a waste pickup request through your institution's designated system.

  • Incineration: Most pharmaceutical waste is treated by incineration at a permitted facility.

5. Empty Container Management:

Even empty containers that held this compound must be managed properly.

  • Triple Rinsing: For containers that held acutely toxic chemicals (P-listed), the first three rinses must be collected and disposed of as hazardous waste. For other hazardous chemicals, the first rinse must be collected as hazardous waste.

  • Defacing Labels: Before disposing of the empty container in the regular trash or glass recycling (if permitted by your institution), completely remove or deface the label to prevent any misunderstanding of its former contents.

Experimental Protocol: Waste Characterization for Novel Compounds

For novel compounds like this compound where a comprehensive SDS may not be readily available, a systematic approach to waste characterization is necessary.

  • Literature Review: Conduct a thorough literature search for any available toxicological and chemical reactivity data for this compound or structurally similar compounds.

  • In Silico Toxicity Prediction: Utilize computational models to predict potential toxicological endpoints.

  • Small-Scale Reactivity Testing: Under controlled conditions, perform small-scale tests to assess reactivity with common laboratory chemicals and environmental conditions.

  • Consult with EHS: Engage with your institution's EHS professionals to review the available data and make a formal hazardous waste determination.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Storage & Pickup cluster_3 Phase 4: Final Disposal start Start: this compound Waste Generated sds Consult this compound SDS start->sds determine_hazard Determine if Hazardous Waste (Ignitable, Corrosive, Reactive, Toxic) sds->determine_hazard non_haz Non-Hazardous Waste Stream determine_hazard->non_haz No haz Hazardous Waste Stream determine_hazard->haz Yes end_non_haz End: Compliant Disposal non_haz->end_non_haz Follow Institutional Guidelines for Non-Hazardous Chemical Waste segregate Segregate in Labeled, Compatible Container haz->segregate store Store in Satellite Accumulation Area (Secondary Containment) segregate->store request_pickup Request Pickup from EHS store->request_pickup vendor Licensed Hazardous Waste Vendor Transports for Incineration request_pickup->vendor end End: Compliant Disposal vendor->end

Caption: Workflow for the Proper Disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Cetamolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Cetamolol. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, operational framework for the management and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and a critical line of defense in minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Glove Type Eye Protection Respiratory Protection Protective Clothing
Weighing and preparing solutions (in a ventilated enclosure) Double Nitrile GlovesSafety GogglesN95 RespiratorDisposable Gown
Handling solutions (outside of a ventilated enclosure) Nitrile GlovesSafety Glasses with Side ShieldsNot generally requiredLab Coat
Potential for splashing Double Nitrile GlovesFace Shield and Safety GogglesN95 RespiratorChemical-resistant Gown
Cleaning spills Heavy-duty Nitrile or Neoprene GlovesFace Shield and Safety GogglesP100 RespiratorChemical-resistant Gown and Shoe Covers

Experimental Protocols: General Handling Procedures

Given the absence of specific handling protocols for this compound, the following general procedures for handling active pharmaceutical ingredients (APIs) should be adopted.

1. Engineering Controls:

  • All work involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Use of a powder containment balance enclosure is recommended for weighing.

2. Personal Protective Equipment (PPE):

  • Wear the appropriate PPE as outlined in the table above.

  • Gloves should be inspected for integrity before each use and changed regularly, or immediately upon contamination.

  • Remove PPE in a manner that avoids cross-contamination and dispose of it in designated waste containers.

3. Decontamination:

  • All surfaces and equipment should be decontaminated after use. A suitable cleaning agent should be validated for its effectiveness in removing this compound.

  • In the event of a spill, follow established laboratory spill cleanup procedures for potent compounds.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_start Start cluster_assessment Risk Assessment cluster_ppe PPE Requirements start Identify Task assess_physical_form Solid or Liquid? start->assess_physical_form assess_quantity Large or Small Quantity? assess_physical_form->assess_quantity Liquid ppe_solid Use Ventilated Enclosure Double Gloves N95 Respirator Disposable Gown Safety Goggles assess_physical_form->ppe_solid Solid assess_splash_potential Potential for Splash? assess_quantity->assess_splash_potential Small assess_quantity->assess_splash_potential Large ppe_liquid_low Nitrile Gloves Lab Coat Safety Glasses assess_splash_potential->ppe_liquid_low No ppe_splash Face Shield Chemical-Resistant Gown assess_splash_potential->ppe_splash Yes ppe_splash->ppe_liquid_low

PPE Selection Workflow for this compound

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be handled in accordance with institutional and local regulations for chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound powder, contaminated gloves, gowns, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled, and chemical-resistant hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

The following diagram outlines the general disposal workflow for waste generated from handling this compound.

Disposal_Plan_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal waste_source Handling this compound waste_type Identify Waste Type waste_source->waste_type solid_waste Solid Waste (Gloves, Gowns, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Sharps Container sharps_waste->sharps_container final_disposal Dispose via Institutional EHS Program solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Disposal Workflow for this compound Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.